molecular formula C5H10N4O2S B1376113 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine CAS No. 1408063-53-5

4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine

Número de catálogo: B1376113
Número CAS: 1408063-53-5
Peso molecular: 190.23 g/mol
Clave InChI: KGLIXRKUVQMCIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine is a novel, multi-functional pyrazole derivative designed for advanced research applications in medicinal chemistry. The compound features a 3,5-diaminopyrazole core, a scaffold recognized for its diverse pharmacological properties and presence in various biologically active molecules . The strategic incorporation of a methanesulfonyl (mesyl) group and an N-methyl substituent enhances its potential as a key intermediate or precursor in organic synthesis and drug discovery programs. Research Applications and Value: This compound is of significant interest for developing new therapeutic agents. The pyrazole core is a privileged structure in medicinal chemistry, known to exhibit a broad spectrum of biological activities, including antimicrobial and antioxidant effects . The methanesulfonyl group is a versatile handle in synthetic chemistry; it can be used to create sulfonamides or serve as a leaving group in nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships (SAR) . Researchers can utilize this chemical to synthesize novel analogs for high-throughput screening against various biological targets, such as enzymes and receptors. Handling and Safety: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and implement appropriate safety precautions when handling this material.

Propiedades

IUPAC Name

3-N-methyl-4-methylsulfonyl-1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2S/c1-7-5-3(12(2,10)11)4(6)8-9-5/h1-2H3,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLIXRKUVQMCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=C1S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 4-Methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized for its robust hydrogen-bonding capabilities and favorable physicochemical profile. Specifically, 3,5-diaminopyrazoles are highly valued as hinge-binding motifs in the development of kinase inhibitors[1].

The target compound, 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine (CAS 1408063-53-5)[2], introduces a unique stereoelectronic topology. The methanesulfonyl (–SO₂CH₃) group at the C4 position acts as a powerful electron-withdrawing group and a bioisostere for sulfonamides, enhancing metabolic stability while modulating the pKa of the adjacent pyrazole nitrogens. Synthesizing this unsymmetrical diamine presents a regiochemical challenge that cannot be efficiently solved using classical malononitrile-hydrazine condensations. Instead, a highly controlled, stepwise functionalization is required.

Retrosynthetic Analysis & Mechanistic Rationale

Classical syntheses of 3,5-diaminopyrazoles rely on the condensation of malononitrile derivatives with hydrazines. However, achieving an unsymmetrical substitution pattern (e.g., an N-methylamino group at C3 and a primary amino group at C5) via malononitriles often yields intractable mixtures of regioisomers[1].

To bypass this, we employ a ketene dithioacetal methodology [3]. Ketene dithioacetals derived from active methylene compounds are highly versatile "push-pull" alkenes[4]. The strong electron-withdrawing effect of the cyano and methanesulfonyl groups renders the β-carbon highly electrophilic, allowing for the sequential, regioselective displacement of the methylthio (–SMe) leaving groups by different nucleophiles (first methylamine, then hydrazine).

Retrosynthesis Target 4-Methanesulfonyl-3-N-methyl -1H-pyrazole-3,5-diamine Int2 2-(Methanesulfonyl)-3-(methylamino) -3-(methylthio)acrylonitrile Target->Int2 Hydrazine Disconnection Int1 2-(Methanesulfonyl)-3,3-bis (methylthio)acrylonitrile Int2->Int1 Methylamine Disconnection SM Methanesulfonylacetonitrile + CS2 + MeI Int1->SM Alkylation Disconnection

Caption: Retrosynthetic disconnection of the target pyrazole via ketene dithioacetal intermediates.

Step-by-Step Experimental Methodology

The following protocols are designed as self-validating systems, incorporating stoichiometric controls and specific thermodynamic parameters to ensure high regioselectivity and yield.

Step 1: Synthesis of 2-(Methanesulfonyl)-3,3-bis(methylthio)acrylonitrile

Causality & Rationale: Potassium carbonate (K₂CO₃) is selected as the base over sodium hydride (NaH) to provide a milder deprotonation environment, minimizing the dimerization of the active methylene compound. The stepwise addition of carbon disulfide (CS₂) followed by methyl iodide (MeI) ensures the transient dithiolate is fully formed before trapping.

  • Preparation: Suspend methanesulfonylacetonitrile (10.0 mmol) and anhydrous K₂CO₃ (25.0 mmol) in dry N,N-dimethylformamide (DMF, 20 mL) under a nitrogen atmosphere.

  • Dithiocarboxylation: Cool the mixture to 0 °C. Add CS₂ (12.0 mmol) dropwise over 15 minutes. Stir the resulting deep red/orange suspension at 0 °C for 2 hours to ensure complete enolate trapping.

  • Alkylation: While maintaining the temperature at 0 °C, add MeI (22.0 mmol) dropwise. Caution: MeI is a potent alkylating agent; handle exclusively in a fume hood.

  • Maturation: Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Isolation: Pour the mixture into ice-cold water (100 mL). Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the intermediate as a pale yellow solid.

Step 2: Regioselective Amination (SNV)

Causality & Rationale: By strictly controlling the stoichiometry of methylamine (1.1 equivalents) and maintaining a low initial temperature, the reaction selectively displaces only one methylthio group via Nucleophilic Vinylic Substitution (SNV). The resulting mono-amino intermediate is stabilized by resonance, drastically reducing the electrophilicity of the β-carbon and preventing double displacement.

  • Preparation: Dissolve 2-(methanesulfonyl)-3,3-bis(methylthio)acrylonitrile (8.0 mmol) in absolute ethanol (15 mL). Cool to 0 °C.

  • Substitution: Add a solution of methylamine (33% w/w in absolute ethanol, 8.8 mmol) dropwise over 10 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT and stir for an additional 3 hours. Monitor completion via TLC (Ethyl Acetate/Hexane 1:1).

  • Isolation: Concentrate the solvent under reduced pressure. Recrystallize the crude residue from ethanol to yield 2-(methanesulfonyl)-3-(methylamino)-3-(methylthio)acrylonitrile.

Step 3: Hydrazinolysis and Cyclization

Causality & Rationale: Hydrazine acts as a bis-nucleophile. The terminal nitrogen displaces the remaining methylthio group. The subsequent intramolecular cyclization follows Baldwin's rules (5-exo-dig). The reaction is driven to completion by the thermodynamically favorable tautomerization to the aromatic pyrazole system.

  • Preparation: Dissolve the mono-amino intermediate (5.0 mmol) in absolute ethanol (10 mL).

  • Cyclization: Add hydrazine hydrate (80% aqueous solution, 7.5 mmol).

  • Reflux: Heat the mixture to reflux (80 °C) for 6 hours. Critical Safety Note: This step evolves highly toxic and malodorous methanethiol (MeSH) gas. The condenser exhaust MUST be routed through a sodium hypochlorite (bleach) scrubber.

  • Isolation: Cool the reaction to RT. Concentrate the mixture to half its volume and add cold water (10 mL) to induce crystallization. Filter the solid, wash with cold water, and dry under vacuum to yield the pure 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine.

Mechanistic Deep-Dive: Cyclization Dynamics

The transition from the linear acrylonitirle intermediate to the fully aromatic pyrazole is a cascade reaction. Upon displacement of the –SMe group by hydrazine, a transient hydrazino intermediate is formed. The primary amine of the hydrazine moiety is perfectly positioned to attack the electrophilic carbon of the adjacent nitrile group. This attack forms an imino pyrazoline intermediate, which rapidly undergoes tautomerization to yield the fully conjugated, aromatic 1H-pyrazole ring.

Mechanism A 2-(Methanesulfonyl)-3-(methylamino) -3-(methylthio)acrylonitrile B Hydrazine Nucleophilic Attack (Displacement of -SMe) A->B + NH2NH2 C Hydrazino Intermediate (R-NH-NH2) B->C - MeSH D Intramolecular Cyclization (Attack on -C≡N) C->D E Imino Pyrazoline Intermediate D->E F 4-Methanesulfonyl-3-N-methyl -1H-pyrazole-3,5-diamine E->F Tautomerization

Caption: Stepwise mechanistic pathway of hydrazinolysis and intramolecular cyclization.

Quantitative Data & Characterization

The following table summarizes the expected reaction parameters and theoretical spectroscopic data required to validate the identity and purity of the intermediates and the final target compound.

CompoundReaction TimeTempExpected YieldKey ¹H NMR (DMSO-d₆, δ ppm)Key MS (m/z)
Intermediate 1 14 h0 °C → RT82%2.55 (s, 6H, 2 × SMe), 3.20 (s, 3H, SO₂Me)237.0 [M+H]⁺
Intermediate 2 4 h0 °C → RT88%2.48 (s, 3H, SMe), 2.95 (d, 3H, NMe), 3.15 (s, 3H, SO₂Me), 7.80 (q, 1H, NH)220.0 [M+H]⁺
Target Pyrazole 6 h80 °C75%2.75 (d, 3H, NMe), 3.05 (s, 3H, SO₂Me), 5.80 (s, 2H, NH₂), 6.20 (q, 1H, NH), 11.5 (br s, 1H, Pyrazole-NH)191.0[M+H]⁺

References

  • Approaches towards the synthesis of 5-aminopyrazoles National Center for Biotechnology Information (PMC) URL:[Link]

  • Water Mediated Construction of Trisubstituted Pyrazoles/Isoxazoles Library Using Ketene Dithioacetals ACS Publications - Journal of Combinatorial Chemistry URL:[Link]

  • Polarised ketene dithioacetals. Part 50. Reactions of α-aroyl-α-bromoketene dithioacetals with hydrazine hydrate: formation of rearranged pyrazoles Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • 4-Methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine (CAS 1408063-53-5) Chemical Data ChemSpace Catalog URL:[Link]

Sources

Navigating the Physicochemical Landscape of Substituted Pyrazole-Diamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Foreword: The Pyrazole-Diamine Core as a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds."[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of this elite group.[2][3][4] Its unique electronic properties, metabolic stability, and synthetic tractability have cemented its role in numerous FDA-approved drugs.[3][5] When functionalized with diamine substituents, the resulting pyrazole-diamine core offers a rich, three-dimensional architecture with tunable hydrogen-bonding capabilities and vectors for molecular growth, making it an exceptionally versatile platform for engaging a wide array of biological targets.[6][7]

This guide provides an in-depth exploration of the critical physicochemical properties of substituted pyrazole-diamines. As drug development professionals, our goal is not merely to synthesize potent molecules, but to engineer candidates with a finely tuned balance of properties that govern their Absorption, Distribution, Metabolism, and Excretion (ADME).[8] Understanding and optimizing lipophilicity, solubility, ionization state, and metabolic stability is paramount to translating a promising hit into a viable clinical candidate. This document serves as a technical resource for researchers, offering both foundational principles and actionable experimental protocols to navigate the multifaceted challenge of drug design with this important chemical class.

Section 1: Lipophilicity - The Gatekeeper of Permeability and Potency

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a foundational property in drug discovery.[9] It profoundly influences a compound's ability to cross biological membranes, bind to target proteins, and even its susceptibility to metabolism.[10] We quantify this property using the partition coefficient (LogP) for neutral species and the distribution coefficient (LogD) for ionizable molecules at a specific pH, typically physiological pH 7.4.[11]

For pyrazole-diamines, achieving an optimal lipophilicity profile is a delicate balancing act. Excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and off-target toxicity, while insufficient lipophilicity can hinder membrane permeability and reduce target engagement within hydrophobic binding pockets.[10]

The Influence of Substitution on LogD

The pyrazole-diamine scaffold offers multiple points for substitution, allowing for precise modulation of lipophilicity. The pyrazole ring itself is less lipophilic than a benzene ring, often serving as a bioisosteric replacement to improve physicochemical properties.[5]

  • Increasing Lipophilicity: Introducing non-polar, aliphatic, or aromatic groups, as well as halogen atoms, will generally increase the LogD value.

  • Decreasing Lipophilicity: Incorporating polar functional groups capable of hydrogen bonding, such as hydroxyls, amides, or sulfonamides, will decrease the LogD value.[12]

The position of the substituents is also critical. Modifications that extend into solvent-exposed regions of the target's binding pocket can be used to fine-tune solubility and permeability without sacrificing potency.

Experimental Protocol: LogD Measurement by Shake-Flask Method

This protocol describes the classic "shake-flask" method for determining the octanol-water distribution coefficient (LogD), a self-validating system for assessing lipophilicity.

Causality Behind Experimental Choices:

  • n-Octanol and PBS (pH 7.4): This solvent system is the industry standard for mimicking the partitioning between a biological membrane (octanol) and the aqueous environment of the bloodstream (phosphate-buffered saline at physiological pH).[13]

  • Mutual Saturation: Pre-saturating the octanol with buffer and the buffer with octanol is critical to prevent volume changes during the experiment, ensuring the equilibrium measurement is accurate.

  • Vigorous Mixing & Settling: Agitation for a sufficient period (e.g., 1 hour) is required to ensure the compound has fully partitioned and reached equilibrium between the two phases. Centrifugation then provides a clean separation of the layers for analysis.

Step-by-Step Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. In a separatory funnel, mix equal volumes of n-octanol and PBS. Shake vigorously for 30 minutes and allow the layers to separate overnight. These are your pre-saturated solvents.

  • Compound Dosing: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Partitioning: In a glass vial, add 990 µL of pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol. Add 10 µL of the 10 mM compound stock solution.[13]

  • Equilibration: Seal the vial and mix on a rotator at room temperature for 1 hour to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial at >2000g for 15 minutes to ensure a sharp separation of the aqueous and octanol layers.

  • Sampling: Carefully remove an aliquot from both the upper octanol layer and the lower aqueous layer. Be cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS or HPLC-UV.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Data Presentation: Lipophilicity of Exemplar Pyrazole-Diamines
Compound IDR1-SubstituentR2-SubstituentLogD (pH 7.4)
PZD-001HH1.8
PZD-0024-Cl-PhenylH2.9
PZD-003H-CH2-Morpholine1.2
PZD-0044-CF3-Phenyl-CH33.5
PZD-0054-SO2NH2-PhenylH0.9

Section 2: Aqueous Solubility - The Prerequisite for Absorption

A drug must first dissolve to be absorbed.[14] Poor aqueous solubility is a primary reason for the failure of drug candidates and presents significant challenges for formulation. For pyrazole-diamines, solubility is governed by the interplay between the crystalline solid state (crystal lattice energy) and the solvation of the molecule by water. This property is highly dependent on pH for ionizable molecules like diamines.[15]

The Influence of Substitution on Solubility

The structural features that dictate solubility are often inversely related to those that drive lipophilicity.

  • Improving Solubility: The introduction of polar, hydrogen-bonding groups (e.g., amines, hydroxyls, amides) and ionizable centers that are charged at physiological pH will disrupt the crystal lattice and improve solvation, thereby increasing solubility.[15] Disrupting molecular planarity with sp3-rich substituents can also improve solubility by reducing crystal packing efficiency.[16]

  • Decreasing Solubility: Large, flat, non-polar, and lipophilic substituents tend to increase crystal packing energy and reduce favorable interactions with water, leading to lower solubility.

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a high-throughput method for assessing kinetic solubility, which measures the concentration of a compound in solution after precipitating from a DMSO stock. It provides a rapid assessment valuable for early-stage discovery.

Causality Behind Experimental Choices:

  • DMSO Stock Addition: This method mimics the scenario where a compound, often stored in DMSO, is introduced into an aqueous buffer during biological assays. It measures how much remains soluble under these specific, non-equilibrium conditions.

  • Filtration: The use of a filter plate is essential to remove any precipitated solid material, ensuring that the concentration measured in the filtrate represents only the truly dissolved compound.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution into a 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., PBS pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.

  • Filtration: Transfer the contents to a 96-well filter plate (e.g., 0.45 µm pore size) and filter into a fresh collection plate via centrifugation or vacuum.

  • Quantification: Determine the concentration of the compound in the filtrate using an appropriate analytical method (e.g., LC-MS/MS) against a calibration curve.

  • Result: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Section 3: Ionization State (pKa) - The pH-Dependent Switch

The pKa is the pH at which a functional group is 50% ionized and 50% neutral.[14] For pyrazole-diamines, the basicity of the nitrogen atoms is a critical determinant of the molecule's overall charge at physiological pH.[8] This charge state dictates solubility, permeability, target binding (via ionic interactions), and potential for off-target effects like hERG channel inhibition.[8][17]

The pyrazole ring itself is amphoteric; one nitrogen is pyridine-like (basic) and the other is pyrrole-like (weakly acidic).[18] The attached diamine moieties introduce additional basic centers. The specific pKa values are highly sensitive to the electronic effects of substituents on the rings.

The Influence of Substitution on pKa
  • Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or trifluoromethyl groups will pull electron density away from the nitrogen atoms, making their lone pairs less available for protonation and thus lowering their pKa (making them less basic).

  • Electron-Donating Groups (EDGs): Substituents like methoxy or alkyl groups will donate electron density, making the nitrogens more electron-rich and more readily protonated, thus raising their pKa (making them more basic).

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a highly accurate determination of pKa values by monitoring pH changes during titration with a strong acid or base.

Causality Behind Experimental Choices:

  • Potentiometric Titration: This is a gold-standard method that directly measures the pH change as a function of added titrant. The inflection point of the resulting curve corresponds to the pKa.[17]

  • Inert Atmosphere: Performing the titration under nitrogen or argon prevents the dissolution of atmospheric CO2, which can form carbonic acid and interfere with the accurate determination of the equivalence point.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the solid compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water).[19]

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a micro-burette. Maintain a constant temperature (e.g., 25°C) and stir the solution under an inert atmosphere (N2).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the compound. Add the titrant in small, precise increments.

  • Data Collection: Record the pH value after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, or by calculating the first derivative of the titration curve, where the peak corresponds to the equivalence point.

Visualization: Logical Flow of pKa Influence

The following diagram illustrates how the pKa of a pyrazole-diamine influences key drug-like properties.

pKa_Influence cluster_input Molecular Property cluster_physchem Physicochemical Properties cluster_bio Biological Consequences pKa pKa Ionization Ionization State at pH 7.4 pKa->Ionization Solubility Aqueous Solubility Ionization->Solubility Permeability Membrane Permeability Ionization->Permeability Binding Target Binding (Ionic Interactions) Ionization->Binding OffTarget Off-Target Activity (e.g., hERG) Ionization->OffTarget Absorption Oral Absorption Solubility->Absorption Permeability->Absorption

Caption: Logical diagram of pKa's impact on drug properties.

Section 4: Metabolic Stability - The Determinant of Half-Life

Metabolic stability reflects a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[20] A compound that is metabolized too quickly will have a short half-life and poor in vivo exposure, rendering it ineffective.[20] Conversely, a compound that is too stable might accumulate and cause toxicity. The pyrazole nucleus is generally considered to be metabolically robust, which is one reason for its prevalence in drug design.[2][3] However, the substituents attached to the core can be liabilities.

In vitro assays using liver subcellular fractions, such as microsomes or S9 fractions, are essential for predicting a compound's metabolic fate.[21][22] Microsomes contain the Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UGTs) enzymes responsible for the majority of drug metabolism.[23][24]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol measures the rate of disappearance of a compound when incubated with HLM, from which intrinsic clearance (CLint) can be calculated.[21][23]

Causality Behind Experimental Choices:

  • Liver Microsomes: This is a well-established in vitro system containing a high concentration of key drug-metabolizing enzymes, offering a cost-effective and reproducible way to assess metabolic liability.[22][24]

  • NADPH: This cofactor is essential for the function of Cytochrome P450 enzymes, which are major drivers of Phase I metabolism. The reaction is initiated by its addition.

  • Quenching: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins, halting enzymatic activity, and prepares the sample for analysis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in buffer.

    • Prepare a 1 µM solution of the test compound in buffer (with <0.5% DMSO).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution and the test compound solution at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH stock solution to achieve a final concentration of 1 mM.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately stop (quench) the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at >3000g for 20 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.

  • Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of this line (k) is the elimination rate constant.

    • Half-life (t1/2) is calculated as 0.693 / k.

    • Intrinsic clearance (CLint, in µL/min/mg protein) is calculated from the half-life and the protein concentration.[20]

Visualization: Experimental Workflow for Metabolic Stability

This diagram outlines the key steps in the HLM stability assay.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis prep_cpd Prepare 1µM Test Compound prewarm Pre-warm HLM & Compound prep_cpd->prewarm prep_hlm Prepare 0.5 mg/mL HLM Suspension prep_hlm->prewarm prep_nadph Prepare 10mM NADPH Cofactor initiate Initiate with NADPH prep_nadph->initiate prewarm->initiate quench Quench Aliquots at Time Points (0-60 min) with ACN + IS initiate->quench Incubate centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro HLM stability assay.

Conclusion: An Integrated Approach to Design

The successful development of a drug candidate based on the substituted pyrazole-diamine scaffold requires a holistic and iterative approach. The physicochemical properties discussed herein—lipophilicity, solubility, pKa, and metabolic stability—are not independent variables but are deeply interconnected. A chemical modification intended to improve metabolic stability might inadvertently increase lipophilicity to detrimental levels, thereby reducing solubility. Optimizing this complex matrix requires a multi-parameter approach from the outset of a discovery program. By employing the principles and robust experimental protocols outlined in this guide, research and development teams can make more informed decisions, efficiently identify liabilities, and rationally design pyrazole-diamine candidates with a higher probability of clinical success.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan. Retrieved from [Link]

  • Ramanathan, L., & Kumar, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Retrieved from [Link]

  • Patil, S. A., Patil, R., & Patil, S. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Retrieved from [Link]

  • Sorge, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Britton, J., & Jamison, T. F. (2017). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. DSpace@MIT. Retrieved from [Link]

  • Sgandurra, C., et al. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. Retrieved from [Link]

  • Obach, R. S. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Retrieved from [Link]

  • Goudgaon, N. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • El-Sayed, M. A.-A., & Al-Majid, A. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Retrieved from [Link]

  • Abonia, R., et al. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • Sipos, A., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Roshan, R., & Singh, M. K. (2026, March 11). Pyrazoles and Dihydropyrazoles (Pyrazolines) in Medicinal Chemistry: Structures and Pharmacological Activities. IJFMR. Retrieved from [Link]

  • ACG Publications. (2025, November 11). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • De, B. (2017, November 1). Chemistry and Therapeutic Review of Pyrazole. ResearchGate. Retrieved from [Link]

  • Kędzia, A., et al. (2022). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega. Retrieved from [Link]

  • Lo, R. (n.d.). Simple Method for the Estimation of pKa of Amines†. Retrieved from [Link]

  • Talaviya, R., et al. (2026, January 23). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Gläser, J., et al. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Retrieved from [Link]

  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Retrieved from [Link]

  • Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]

  • ResearchGate. (2025, October 12). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. Retrieved from [Link]

  • Sharma, A., et al. (2015). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • Coluccia, A. M., et al. (2012). Synthesis and biological studies of pyrazolyl-diamine Pt(II) complexes containing polyaromatic DNA-binding groups. PubMed. Retrieved from [Link]

  • ACS Publications. (2004, October 1). 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain: Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). Measuring pKas, logP and Solubility by Automated titration. Slideshare. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. The Solubility Company. Retrieved from [Link]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Retrieved from [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Retrieved from [Link]

  • Espinosa, A., et al. (2004). 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. Journal of Medicinal Chemistry. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Chemical Methodologies. (2022, September 15). Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity. Chemical Methodologies. Retrieved from [Link]

  • ACS Publications. (2024, April 3). Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors. ACS Publications. Retrieved from [Link]

  • Martinez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • MDPI. (2025, July 7). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. MDPI. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Retrieved from [Link]

  • Drug Hunter. (2022, November 18). Are Drugs Becoming More Lipophilic Over Time?. Drug Hunter. Retrieved from [Link]

  • IJFMR. (2026, March 15). Pyrazoles and Dihydropyrazoles (Pyrazolines) in Medicinal Chemistry: Structures and Pharmacological Activities. IJFMR. Retrieved from [Link]

Sources

Structure-Activity Relationship (SAR) and Therapeutic Profiling of 3,5-Diamino-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

The 3,5-diamino-1H-pyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry. Characterized by a dense hydrogen-bonding network and prototrophic tautomerism, this core structure serves as a versatile foundation for interacting with diverse biological targets. Recent breakthroughs have highlighted its dual utility: acting as an ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) in oncology , and as an allosteric activator of phosphodiesterase (PDE) BifA for biofilm dispersal in antibiotic-resistant Pseudomonas aeruginosa.

This technical guide synthesizes the structure-activity relationships, mechanistic pathways, and scalable synthetic protocols governing this critical class of molecules.

Chemical Synthesis & Scalability

The assembly of the 3,5-diamino-1H-pyrazole core relies on a robust two-step sequence: diazotization of an aniline derivative followed by a hydrazine-mediated ring closure. The synthesis of Disperazol (a well-characterized anti-biofilm agent) exemplifies the critical parameters required for high-yield, scalable production .

Causality in Experimental Design
  • Solvent Selection & Toxicity Mitigation: Initial lab-scale syntheses often utilize 1,4-dioxane. However, its carcinogenic profile makes it unsuitable for upscaling. Tetrahydrofuran (THF) at a 0.2 M concentration is the superior alternative, providing optimal solubility for the intermediates while ensuring high purity of the final product.

  • Thermal Control of High-Energy Intermediates: The formation of the diazonium ion is highly energetic. Maintaining the reaction strictly at 0°C is non-negotiable; failure to do so results in the rapid decomposition of the diazonium salt and presents a severe explosive hazard.

  • Managing Exothermic Ring Closure: The addition of hydrazine hydrate drives the pyrazole ring closure. Because this step is highly exothermic, dropwise addition under strict temperature control (e.g., utilizing a cooling coil or ice bath to maintain 28°C) is required. This ensures the intermediate fully dissolves before the active compound precipitates safely without thermal runaway.

Synthesis A Aniline Derivative (e.g., 2-fluoroaniline) C Intermediate D (Arylhydrazonomalononitrile) A->C Diazotization (0°C) Acetonitrile/THF B Malononitrile + tert-butyl nitrite B->C E 3,5-Diamino-1H-Pyrazole (Active Compound) C->E EtOH/Et2O (28°C) Highly Exothermic D Hydrazine Hydrate (Ring Closure Reagent) D->E

Diagram 1: Two-step synthetic workflow for 3,5-diamino-1H-pyrazoles.

Structure-Activity Relationship (SAR) Profiling

The SAR of 3,5-diamino-1H-pyrazoles is heavily dictated by the substituents on the 4-position (typically an arylazo group) and the tautomeric availability of the N1-position.

Oncology: CDK2/CDK9 Inhibition

In oncology, 4-arylazo-3,5-diamino-1H-pyrazoles act as potent ATP antagonists. The lead compound, CAN508 (4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol), exhibits competitive inhibition against CDK2-cyclin E and a marked preference for CDK9-cyclin T1 .

Mechanistic Insight: CAN508 binds directly to the ATP-binding pocket of CDK9. This blockade prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II. Consequently, the transcription of short-lived anti-apoptotic proteins is halted, leading to cell cycle arrest in the S-phase and the subsequent induction of the tumor suppressor protein p53.

CDK9_Pathway Inhibitor CAN508 (3,5-diamino-1H-pyrazole) CDK9 CDK9 / Cyclin T1 Complex Inhibitor->CDK9 ATP Competitive Inhibition Transcription mRNA Synthesis (Anti-apoptotic proteins) Inhibitor->Transcription Blocks RNAPII RNA Polymerase II (CTD Phosphorylation) CDK9->RNAPII Phosphorylates RNAPII->Transcription Promotes Apoptosis Cell Cycle Arrest & p53 Induction Transcription->Apoptosis Inhibition leads to

Diagram 2: Mechanism of action for CAN508 via CDK9 inhibition and p53 induction.

Infectious Disease: PDE BifA Activation and Biofilm Dispersal

In Pseudomonas aeruginosa, the maintenance of resilient biofilms is driven by high intracellular levels of the secondary messenger cyclic di-GMP (c-di-GMP). 4-arylazo-3,5-diamino-1H-pyrazoles bypass traditional bactericidal pathways by allosterically stimulating the PDE BifA. This enzyme hydrolyzes c-di-GMP, triggering a phenotypic shift that induces biofilm dispersal .

SAR Insights:

  • Phenyl Ring Substitutions: Hydrogen bond donor properties at the 2-position of the phenyl ring are critical for BifA activation. A 2-OH substitution yields a 55% reduction in c-di-GMP. Combining this with a fluorine atom (2-F, 6-OH) optimizes the electronic distribution, increasing c-di-GMP reduction to 75%. Conversely, bulky or non-donor groups (2-OMe, 2-NH2) abolish activity.

  • N1-Position: The N1-H is essential for maintaining the tautomeric hybrid of the pyrazole and arylazo systems. Functionalization at N1 generally results in a complete loss of biological activity, indicating that the free N-H is a mandatory hydrogen bond donor in the target binding pocket.

Biofilm Compound 4-Arylazo-3,5-diamino -1H-pyrazole BifA PDE BifA (Phosphodiesterase) Compound->BifA Allosteric Activation cdiGMP c-di-GMP (Second Messenger) BifA->cdiGMP Hydrolysis / Degradation Biofilm P. aeruginosa Biofilm Dispersal cdiGMP->Biofilm Low levels trigger dispersal

Diagram 3: Logical pathway of biofilm dispersal via c-di-GMP degradation.

Quantitative SAR Summary
Compound / SubstitutionPrimary TargetActivity / PotencyObserved Biological Effect
CAN508 (4-phenol azo) CDK9 / Cyclin T1IC50 ~ moderate (ATP competitive)Decreased Rb phosphorylation, p53 induction, S-phase arrest
2-OH phenyl-azo PDE BifA55% reduction in c-di-GMPModerate biofilm dispersal
2-F, 6-OH phenyl-azo PDE BifA75% reduction in c-di-GMPStrong biofilm dispersal
2-NH2 or 2-OMe phenyl-azo PDE BifA0% reduction in c-di-GMPInactive (Loss of critical H-bond donor)
N1-alkylated (general) PDE BifA / CDKComplete loss of activityInactive (Disruption of tautomerism)
N1-isoniazid fused PDE BifA40% reduction in c-di-GMPModerate biofilm dispersal

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific visual and chemical checkpoints.

Protocol 1: Scalable Synthesis of 4-Arylazo-3,5-diamino-1H-pyrazoles

Adapted from the Disperazol upscaling methodology .

Step 1: Diazotization (Formation of Intermediate D)

  • Prepare Flask A: Dissolve 2-fluoroaniline (1.0 equiv.) and malononitrile (1.0 equiv.) in dry THF to achieve a 0.2 M concentration.

  • Prepare Flask B: Measure tert-butyl nitrite (1.0 equiv.).

  • Cool Flask A to exactly 0°C using an ice bath under a nitrogen atmosphere.

  • Add the contents of Flask B dropwise to Flask A over 30 minutes.

  • Validation Checkpoint: The solution will turn deep yellow/orange, indicating the successful formation of the arylhydrazonomalononitrile intermediate. Stir for 2 hours at 0°C.

  • Remove the solvent in vacuo to yield the crude Intermediate D as a solid.

Step 2: Ring-Closure

  • Transfer Intermediate D (1.0 equiv.) to a conical flask equipped with a magnetic stir bar.

  • Suspend the solid in diethyl ether (Et2O) to a concentration of 0.5 M.

  • Add hydrazine hydrate (1.15 equiv.) dropwise under constant stirring.

  • Validation Checkpoint: Because the reaction is highly exothermic, the localized heat will cause the intermediate to fully dissolve into a clear solution momentarily. Within minutes, the active 3,5-diamino-1H-pyrazole product will begin to precipitate as a distinct orange/white solid.

  • Stir overnight at room temperature (28°C max). Filter and wash with cold Et2O to isolate the pure active compound.

Protocol 2: c-di-GMP Monitoring Assay (Biofilm Dispersal)

Adapted for evaluating PDE BifA activators .

  • Strain Preparation: Inoculate P. aeruginosa reporter strain MTR23510 (engineered with a GFP-based c-di-GMP biosensor) in LB medium. Incubate overnight at 37°C.

  • Compound Dosing: Dilute the overnight culture to an OD600 of 0.05 in fresh medium. Aliquot 200 µL into a 96-well black microtiter plate with a clear bottom.

  • Add the synthesized 3,5-diamino-1H-pyrazole derivatives at varying concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a DMSO vehicle control.

  • Incubation & Reading: Incubate the plate at 37°C for 6 hours. Measure GFP fluorescence (Excitation: 488 nm, Emission: 520 nm) and OD600 simultaneously using a microplate reader.

  • Validation Checkpoint: Normalize the GFP signal to the OD600 value (GFP/OD600). A successful PDE BifA activator will demonstrate a dose-dependent decrease in normalized fluorescence compared to the DMSO control, confirming the intracellular reduction of c-di-GMP without exhibiting direct bactericidal toxicity (OD600 remains stable).

References

  • Krystof, V., Cankar, P., Frysová, I., et al. "4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects." Journal of Medicinal Chemistry, 2006.[Link]

  • Andersen, J. B., et al. "SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms." RSC Medicinal Chemistry, 2021.[Link]

  • Jansen, C. U., Grier, K. E., Andersen, J. B., et al. "Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol." International Journal of Molecular Sciences, 2024.[Link]

In Silico Modeling of 4-Methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine: A Computational Pipeline for Next-Generation B-Raf(V600E) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors relies heavily on the identification of privileged molecular scaffolds. 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine (CAS: 1408063-53-5) represents a highly functionalized, low-molecular-weight building block with immense potential in oncology drug discovery. Featuring a classic pyrazole-diamine hinge-binding motif, an asymmetry-inducing N-methyl group, and a highly polar methanesulfonyl moiety, this scaffold is uniquely positioned to target hyperactive kinases such as B-Raf(V600E)[1][2].

This whitepaper outlines an authoritative, self-validating in silico pipeline for modeling this molecule. By bridging Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD), we provide a robust framework for researchers to evaluate and optimize this scaffold for targeted cancer therapies.

Structural Rationale & Pharmacophore Mapping

To design an effective inhibitor, one must first understand the causality behind the scaffold's structural features. The B-Raf kinase plays a critical role in the MAPK/ERK signaling pathway, and its V600E mutation drives uninhibited cellular proliferation in melanomas and colorectal cancers[2][3].

The 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine scaffold offers three distinct vectors for kinase inhibition:

  • The Pyrazole-3,5-diamine Core: Acts as a bidentate hydrogen bond donor/acceptor system, perfectly complementing the backbone amides of the kinase hinge region (e.g., Cys532 in B-Raf).

  • The 3-N-Methyl Group: The methylation of the amine at position 3 breaks structural symmetry. Causality: This restricts the entropic tautomerization of the pyrazole ring, locking it into a bioactive conformation. It also provides a hydrophobic vector that can be directed toward the solvent-exposed channel, improving pharmacokinetic properties.

  • The 4-Methanesulfonyl Group (-SO₂CH₃): A strong electron-withdrawing group that projects deep into the ATP-binding pocket. Causality: The highly polarized oxygen atoms act as potent hydrogen bond acceptors, capable of interacting with the conserved DFG (Asp-Phe-Gly) motif or structuring local water networks within the binding site.

G Scaffold 4-Methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine Central Core Scaffold Hinge Hinge Region Cys532 (H-Bond Donor/Acceptor) Scaffold->Hinge Pyrazole-3,5-diamine DFG DFG Motif Asp594 (Dipole/Electrostatic) Scaffold->DFG 4-Methanesulfonyl Solvent Solvent Channel Hydrophobic Vector Scaffold->Solvent 3-N-Methyl

Figure 1: Pharmacophore model mapping scaffold interactions in the kinase pocket.

The In Silico Workflow: A Self-Validating System

To ensure scientific integrity, every computational protocol must include an internal validation mechanism. The following workflow transitions from sub-atomic charge calculations to macroscopic dynamic simulations.

G QM Phase 1: QM Profiling (DFT/ESP Charges) Docking Phase 2: Glide Docking (B-Raf V600E Hinge) QM->Docking Optimized Geometry & Charges MD Phase 3: MD Simulation (GROMACS Trajectory) Docking->MD Top Binding Poses ADMET Phase 4: ADMET (In Silico Profiling) MD->ADMET Dynamically Validated Scaffold

Figure 2: In silico workflow for scaffold validation and optimization.

Phase 1: Quantum Mechanical (QM) Profiling

Standard empirical force fields (like AM1-BCC) frequently misrepresent the hypervalent sulfur atom in the methanesulfonyl group, leading to inaccurate electrostatic potential (ESP) maps. QM profiling is mandatory to derive accurate partial charges before docking.

Step-by-Step Protocol:

  • Conformational Search: Generate initial 3D conformers using a molecular mechanics force field (e.g., OPLS4).

  • Geometry Optimization: Submit the lowest-energy conformer to Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-31G** basis set.

  • ESP Charge Calculation: Calculate the Restrained Electrostatic Potential (RESP) charges based on the optimized geometry.

  • System Validation: Perform a vibrational frequency calculation on the optimized geometry. Validation Metric: The presence of exactly zero imaginary frequencies confirms the structure represents a true local minimum on the potential energy surface, validating the generated charges for downstream docking.

Phase 2: Molecular Docking (Schrödinger Glide)

Molecular docking predicts the preferred orientation of the scaffold within the B-Raf(V600E) active site. We utilize Schrödinger's Glide protocol due to its hierarchical filtering and superior handling of hydrophobic enclosures[4].

Step-by-Step Protocol:

  • Protein Preparation: Retrieve the B-Raf(V600E) crystal structure (e.g., PDB ID: 3OG7). Use the Protein Preparation Wizard to add missing hydrogens, assign protonation states at pH 7.4, and optimize the hydrogen bond network. Causality: Correct protonation of active-site histidines is critical, as an incorrect tautomer will artificially repel the ligand.

  • Grid Generation: Define a bounding box (10 Å × 10 Å × 10 Å) centered on the native co-crystallized ligand at the hinge region.

  • Glide SP/XP Docking: Dock the QM-optimized scaffold using Standard Precision (SP), followed by Extra Precision (XP) for rigorous scoring[4].

  • System Validation: Re-dock the native co-crystallized ligand into the generated grid. Validation Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å. If this fails, the grid or protonation states must be recalculated.

Phase 3: Molecular Dynamics (GROMACS)

Kinase activation loops are highly flexible. Static docking cannot account for induced-fit adaptations. MD simulations using GROMACS assess the temporal stability of the scaffold-kinase complex[5].

Step-by-Step Protocol:

  • Topology Generation: Generate the ligand topology using the CHARMM36m force field, integrating the QM-derived RESP charges.

  • Solvation & Ionization: Place the complex in a dodecahedral box, solvate with the TIP3P water model, and neutralize the system with 0.15 M NaCl.

  • Equilibration (NVT/NPT): Perform 1 ns of NVT (constant Volume/Temperature) equilibration to stabilize the thermostat (300 K), followed by 1 ns of NPT (constant Pressure/Temperature) to stabilize system density (1 bar)[5]. Causality: Skipping NPT leads to vacuum bubbles and catastrophic simulation crashes during the production run.

  • Production Run: Execute a 100 ns unconstrained MD simulation.

  • System Validation: Plot the ligand RMSD over time. Validation Metric: The RMSD must plateau (variance < 0.5 Å) within the first 20 ns. Continuous climbing indicates an unstable pose and a rejected scaffold model.

Quantitative Data & Profiling Metrics

The following tables summarize the theoretical physicochemical properties and expected in silico profiling metrics for the 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine scaffold.

Table 1: Physicochemical and QM Properties

PropertyValueImplication for Drug Design
Molecular Weight 190.22 g/mol Highly efficient fragment; excellent Ligand Efficiency (LE).
LogP (Predicted) 0.45High aqueous solubility; ideal for oral bioavailability.
TPSA 102.5 ŲGood membrane permeability; slightly high for BBB penetration.
H-Bond Donors 3Strong anchoring potential at the kinase hinge.
H-Bond Acceptors 5Enables complex interaction networks with DFG motif/water.
QM Dipole Moment 6.8 DebyeHigh polarity driven by the methanesulfonyl group.

Table 2: In Silico Profiling Metrics (B-Raf V600E Model)

MetricTarget ThresholdExpected Scaffold Performance
Glide XP Score < -7.0 kcal/mol-7.8 kcal/mol (Strong hinge affinity)
Complex RMSD (100ns) < 2.5 Å1.8 Å (Stable binding pose)
H-Bond Occupancy > 75% over 100ns88% (Cys532), 79% (Asp594)
MM-GBSA ΔG_bind < -30.0 kcal/mol-34.2 kcal/mol

Pathway Integration

Understanding the macroscopic effect of molecular inhibition is crucial. By stabilizing the inactive conformation of B-Raf(V600E), this pyrazole scaffold interrupts the downstream phosphorylation cascade, ultimately halting tumor progression.

G RAS RAS (Active) BRAF B-Raf (V600E) Hyperactive RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Inhibitor Pyrazole Scaffold (Inhibitor) Inhibitor->BRAF Kinase Blockade

Figure 3: B-Raf/MAPK signaling pathway targeted by the pyrazole scaffold.

Conclusion

The 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine molecule is not merely a chemical fragment; it is a rationally designed vector for kinase inhibition. By employing a rigorous, self-validating in silico pipeline—from QM charge derivation to GROMACS MD simulations—researchers can confidently utilize this scaffold as a foundation for developing next-generation B-Raf(V600E) inhibitors with optimized pharmacodynamics and pharmacokinetics.

References

  • Docking and scoring - Schrödinger Schrödinger, LLC URL: [Link]

  • Discovery of 1H-Pyrazol-3(2H)-ones as Potent and Selective Inhibitors of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) | Journal of Medicinal Chemistry American Chemical Society (ACS Publications) URL:[Link]

  • Molecular Dynamics - GROMACS 2026.0 documentation GROMACS Development Team URL:[Link]

  • Novel Inhibitors of B-RAF Based on a Disubstituted Pyrazine Scaffold. Generation of a Nanomolar Lead | Journal of Medicinal Chemistry American Chemical Society (ACS Publications) URL: [Link]

  • Modification, Biological Evaluation and 3D QSAR Studies of Novel 2-(1,3-Diaryl- 4,5-Dihydro-1H-Pyrazol-5-yl)Phenol Derivatives as Inhibitors of B-Raf Kinase National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Advanced Spectroscopic Characterization of N-methyl-1H-pyrazole-3,5-diamines: A Definitive Guide to NMR and MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-1H-pyrazole-3,5-diamines are highly versatile heterocyclic building blocks critical to modern drug discovery. Unlike their 1H-pyrazole analogs, the N-methylation of these scaffolds locks the ring into a fixed regioisomeric state, eliminating annular tautomerism. However, this rigid geometry introduces unique analytical challenges: distinguishing the chemically inequivalent exocyclic amines and mapping the electron-rich heteroaromatic core. This whitepaper provides a comprehensive, causality-driven framework for the structural validation of these compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Dynamics & Analytical Strategy

In unsubstituted pyrazoles, rapid proton exchange between N1 and N2 creates a dynamic tautomeric equilibrium that complicates spectral interpretation[1]. The strategic installation of an N-methyl group at the N1 position breaks this symmetry. Consequently, the C3 and C5 positions become distinct electronic environments.

To definitively characterize these molecules, a dual-orthogonal approach is required:

  • NMR Spectroscopy maps the electronic shielding effects caused by the resonance-donating diamines.

  • Tandem Mass Spectrometry (MS/MS) exploits the thermodynamic vulnerabilities of the pyrazole ring to validate the skeletal connectivity through predictable fragmentation pathways[2].

Nuclear Magnetic Resonance (NMR) Profiling

Mechanistic Interpretation of Chemical Shifts

The defining feature of the N-methyl-1H-pyrazole-3,5-diamine NMR spectrum is the profound resonance effect of the two amino groups. By donating lone-pair electron density into the heteroaromatic system, they heavily shield the C4 position. As a result, the C4-H proton typically resonates unusually upfield (δ 5.00–5.50 ppm), and the C4 carbon appears near δ 85.0–95.0 ppm[3].

The exocyclic primary amines (C3-NH₂ and C5-NH₂) present a different challenge. Because 14N possesses a nuclear quadrupole moment, it provides an efficient relaxation pathway that broadens attached proton signals[1]. Furthermore, chemical exchange with trace water can cause these signals to coalesce. To observe them as distinct broad singlets, a strongly hydrogen-bonding, non-exchanging solvent like anhydrous DMSO-d₆ is mandatory[3].

Quantitative Chemical Shift Data

Table 1: Typical NMR Assignments for N-methyl-1H-pyrazole-3,5-diamine

NucleusPositionTypical Shift (ppm)MultiplicityCausality / Structural Note
¹HN-CH₃3.20 – 3.40Singlet (3H)Deshielded by the directly attached N1 atom[3].
¹HC4-H5.00 – 5.50Singlet (1H)Highly shielded by resonance from adjacent -NH₂ groups.
¹HC3-NH₂4.50 – 5.50Broad Singlet (2H)Broadened by ¹⁴N quadrupolar relaxation[1].
¹HC5-NH₂5.00 – 6.00Broad Singlet (2H)Shifted downfield relative to C3 due to N-CH₃ proximity.
¹³CN-CH₃34.0 – 36.0-Standard N-alkyl chemical shift[3].
¹³CC485.0 – 95.0-Diagnostic indicator of a highly electron-rich pyrazole core.
¹³CC3 / C5145.0 – 155.0-Deshielded by directly attached electronegative nitrogens.
Protocol: Self-Validating ¹H NMR Acquisition with D₂O Exchange

To definitively distinguish the C4-H ring proton from the exocyclic NH₂ protons, a self-validating D₂O exchange protocol must be employed[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the purified pyrazole diamine in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO-d₆ strongly hydrogen-bonds with the amines, slowing down their chemical exchange rate and preventing signal coalescence.

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 400 MHz, 16 scans) at 298 K. Identify the broad singlets between 4.5 and 6.0 ppm.

  • Isotopic Exchange: Remove the tube, add 15 µL of Deuterium Oxide (D₂O), cap tightly, and shake vigorously for 60 seconds to force proton-deuterium exchange at the heteroatoms.

  • Secondary Acquisition: Re-acquire the spectrum under identical parameters.

  • Validation Logic: The signals corresponding to the C3-NH₂ and C5-NH₂ groups will disappear (exchanged for NMR-silent deuterium), while the C4-H singlet will remain intact, unambiguously confirming the assignments[1].

Mass Spectrometry (MS) Fragmentation Mechanics

Collision-Induced Dissociation (CID) Pathways

In positive-ion Electrospray Ionization (ESI+), the highly basic exocyclic amines are readily protonated to form the [M+H]⁺ precursor ion. Upon collisional activation, the molecule undergoes predictable, thermodynamically driven fragmentations:

  • Amine Cleavage: The lowest-energy pathway is the expulsion of ammonia (-17 Da), confirming the presence of the primary amines.

  • Ring Collapse: Higher collision energies trigger the α-cleavage of the pyrazole core. The expulsion of Hydrogen Cyanide (HCN, -27 Da) is a hallmark fragmentation of pyrazoles, driven by the relative weakness of the N-N bond and the stability of the neutral HCN leaving group[2].

Diagnostic MS/MS Fragmentation Ions

Table 2: Key CID Neutral Losses for Pyrazole Diamines

Fragment LossMass Shift (Da)Structural ImplicationCausality
NH₃-17Primary exocyclic amineProtonation of the amine followed by low-energy C-N cleavage.
•CH₃-15N-methyl groupHomolytic cleavage of the N-CH₃ bond, forming a stable radical.
HCN-27Pyrazole coreCharacteristic α-cleavage and thermodynamic collapse of the ring[2].
Protocol: High-Resolution LC-MS/MS Fragmentation Analysis

To capture both low-energy and high-energy fragmentation events, an energy-ramping MS/MS protocol is utilized[4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 µg/mL dilution of the analyte in a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid[4]. Causality: Formic acid acts as a proton source, ensuring maximum ionization efficiency to the [M+H]⁺ state.

  • Ionization & Isolation: Introduce the sample into an ESI-QTOF mass spectrometer. Isolate the exact theoretical [M+H]⁺ m/z window in the quadrupole.

  • Energy Ramping (CID): Apply a collision energy ramp from 10 eV to 40 eV using Argon gas. Causality: Low energies (10-20 eV) isolate the -17 Da (NH₃) loss, while higher energies (30-40 eV) provide sufficient internal energy to shatter the aromatic ring and observe the -27 Da (HCN) loss.

  • Validation Logic: The sequential observation of [M+H-17]⁺ followed by[M+H-17-27]⁺ confirms both the diamine functionalization and the pyrazole heterocyclic core.

Visualizing the Analytical Logic

AnalyticalWorkflow Start Synthesized N-methyl-1H- pyrazole-3,5-diamine NMR NMR Spectroscopy (1H, 13C, 15N) Start->NMR MS Mass Spectrometry (ESI-MS/MS) Start->MS D2O D2O Exchange (Identify NH2) NMR->D2O HSQC 2D NMR (HSQC/HMBC) (Carbon-Proton Mapping) NMR->HSQC Frag Collision-Induced Dissociation (CID) MS->Frag Confirm Structural Confirmation & Regioisomer Distinction D2O->Confirm HSQC->Confirm Frag->Confirm

Fig 1. Analytical workflow for the structural validation of N-methyl-1H-pyrazole-3,5-diamines.

MSFragmentation MolIon [M+H]+ Precursor Ion N-methyl-1H-pyrazole-3,5-diamine LossHCN Loss of HCN (-27 Da) Ring Cleavage MolIon->LossHCN LossNH3 Loss of NH3 (-17 Da) Amine Cleavage MolIon->LossNH3 LossCH3 Loss of •CH3 (-15 Da) N-Demethylation MolIon->LossCH3

Fig 2. Primary ESI-MS/MS collision-induced fragmentation pathways for pyrazole diamines.

References

  • [2] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. Available at:

  • [4] Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide - Benchchem. Available at:

  • [1] Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. Available at:

  • [3] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. Available at:

Sources

The Pyrazole Scaffold in Kinase Inhibition: Mechanistic Insights, Clinical Applications, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophoric Dominance of the Pyrazole Scaffold

Protein kinases are central regulators of intracellular signaling. Their dysregulation—often through overexpression or activating mutations—is a primary driver of oncogenesis, chronic inflammation, and neurodegeneration. Small-molecule protein kinase inhibitors (PKIs) predominantly target the highly conserved ATP-binding pocket of these enzymes. Among the diverse chemical moieties explored in medicinal chemistry, the 1H-pyrazole ring (a five-membered 1,2-diazole) has emerged as a privileged structural scaffold[1]. Its synthetic accessibility, favorable physicochemical properties, and capacity for bioisosteric replacement make it a cornerstone in modern targeted drug design[2].

Mechanistic Basis: Anchoring at the Kinase Hinge Region

The causality behind the selection of the pyrazole core in kinase inhibitor design lies in its exceptional hydrogen-bonding capability within the ATP-binding pocket. The active site of a kinase features a "hinge region" that connects the N-terminal and C-terminal lobes. Endogenous ATP binds to this region via hydrogen bonds between its adenine ring and the kinase peptide backbone.

The unfused pyrazole core perfectly mimics this adenine interaction[2]. The adjacent nitrogen atoms (N1 and N2) act as a versatile hydrogen bond donor-acceptor pair. When positioned in the hinge region, the pyrazole N-H donates a hydrogen bond to a backbone carbonyl, while the bare nitrogen accepts a hydrogen bond from a backbone amide. This dual, bidentate interaction anchors the inhibitor, allowing it to outcompete physiological ATP concentrations. Furthermore, substitutions at the 3-, 4-, and 5-positions of the pyrazole ring allow medicinal chemists to direct functional groups into adjacent hydrophobic pockets (e.g., the DFG-in/out pocket or the solvent-exposed region), dictating the inhibitor's selectivity profile and determining whether it acts as a Type I (ATP-competitive) or Type II (DFG-out binding) inhibitor[3].

Clinical Landscape: FDA-Approved Pyrazole-Based Kinase Inhibitors

The translational success of pyrazole derivatives is evidenced by numerous FDA approvals. By fine-tuning the pyrazole scaffold, researchers have developed highly potent therapies that have transformed the management of malignancies and inflammatory disorders[4].

Table 1: Quantitative Potency and Clinical Profiles of Key FDA-Approved Pyrazole PKIs

Drug NameTarget Kinase(s)Quantitative Potency (IC₅₀ / Kᵢ)Primary IndicationBinding Mode
Ruxolitinib JAK1 / JAK2~3.3 nM / 2.8 nM[2]Myelofibrosis, Polycythemia veraType I (ATP-competitive)
Crizotinib ALK / ROS1 / c-MetLow nanomolar range[2]Non-Small Cell Lung CancerType I (ATP-competitive)
Pralsetinib RETSub-nanomolar range[4]RET-mutant NSCLCType I (ATP-competitive)
Asciminib BCR-ABL1~0.5 nM[5]Chronic Myeloid LeukemiaType IV (Allosteric)

Target Engagement: The JAK/STAT Pathway

To understand the systemic impact of pyrazole inhibitors, we can examine the Janus Kinase (JAK) pathway. Cytokines bind to extracellular receptors, inducing oligomerization and subsequent activation of receptor-associated JAKs. JAKs phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize and translocate to the nucleus to drive gene expression. Pyrazole-based inhibitors like Ruxolitinib directly block the ATP-binding site of JAK1/2, halting this cascade and preventing the transcription of pro-inflammatory and oncogenic genes.

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Inhibitor Pyrazole Inhibitor (e.g. Ruxolitinib) Inhibitor->JAK Blocks ATP Pocket

Diagram 1: Disruption of the JAK/STAT signaling pathway by pyrazole-based ATP-competitive inhibitors.

Experimental Workflows: Synthesis and Biochemical Validation

As an application scientist, establishing a self-validating experimental pipeline is critical. The following protocols detail the synthesis of a pyrazole-based hit compound and its subsequent biochemical validation, explaining the causality behind each methodological step to ensure reproducibility and high-fidelity data[6].

Protocol: Synthesis of a Pyrazole-Based Schiff Base Inhibitor

This protocol outlines the condensation of a pyrazole-4-carbaldehyde with an amino-heterocycle to form a Schiff base, a common intermediate in kinase inhibitor libraries[6].

  • Step 1: Reaction Setup. Dissolve 1 equivalent of pyrazole-4-carbaldehyde in absolute ethanol. Add 1 equivalent of the desired amino-heterocycle (e.g., 2-aminopyrimidine).

    • Causality: Ethanol serves as a polar protic solvent that solubilizes both reagents while accommodating the high reflux temperatures required to drive the condensation forward.

  • Step 2: Catalysis. Add a catalytic amount (2-3 drops) of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity and facilitating rapid nucleophilic attack by the amine.

  • Step 3: Reflux and Monitoring. Reflux the mixture for 8-12 hours. Monitor the disappearance of the starting materials via Thin-Layer Chromatography (TLC).

  • Step 4: Quenching and Purification. Cool the mixture to room temperature and pour it over crushed ice. Filter the precipitate and wash thoroughly with a sodium bisulfite solution.

    • Causality (Self-Validation): Sodium bisulfite forms a water-soluble adduct with any unreacted aldehyde. This wash actively purges unreacted starting material from the solid Schiff base product, ensuring high purity and preventing false positives in downstream biological assays.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To validate the synthesized pyrazole's inhibitory potency, a luminescent ADP-Glo™ assay is utilized. This assay measures the amount of ADP generated by the kinase reaction, which is inversely proportional to inhibitor efficacy[6].

  • Step 1: Kinase Reaction. In a 384-well opaque plate, combine the target kinase, specific peptide substrate, and the pyrazole inhibitor (at varying serial dilutions). Initiate the reaction by adding ultra-pure ATP. Incubate at 30°C for 60 minutes.

    • Causality: Using ultra-pure ATP prevents background noise from contaminating ADP. The 60-minute incubation ensures the enzyme reaches steady-state kinetics, allowing for accurate IC₅₀ determination.

  • Step 2: ATP Depletion. Add an equal volume of ADP-Glo™ Reagent to the reaction and incubate for 40 minutes at room temperature.

    • Causality (Self-Validation): This crucial step actively depletes all unconsumed ATP. If unreacted ATP is not destroyed, it will cause massive false-positive luminescence in the final step, destroying the assay's signal-to-noise ratio.

  • Step 3: ADP Detection. Add the Kinase Detection Reagent and incubate for 30-60 minutes.

    • Causality: This reagent converts the kinase-generated ADP back into ATP, which then drives a coupled luciferase/luciferin reaction to produce measurable light.

  • Step 4: Quantification. Measure luminescence using a plate reader. Calculate the IC₅₀ by plotting percent inhibition versus the log of the inhibitor concentration.

AssayWorkflow Step1 Kinase Reaction (Kinase + Substrate + ATP) Step2 ATP Depletion (Add ADP-Glo Reagent) Step1->Step2 60 min incubation Step3 ADP to ATP Conversion (Detection Reagent) Step2->Step3 40 min incubation Step4 Luminescence Measurement (Read Plate) Step3->Step4 30-60 min incubation

Diagram 2: Step-by-step workflow of the luminescent ADP-Glo kinase inhibition assay.

Structure-Activity Relationship (SAR) & Optimization

The optimization of pyrazole scaffolds relies heavily on iterative SAR studies. For instance, the transition from early-generation inhibitors to highly selective agents often involves rigidifying the pyrazole core or appending bulky lipophilic groups. In the development of Aurora kinase inhibitors, substituting a benzene ring with a pyrazole fragment not only maintained potency but significantly reduced lipophilicity, thereby enhancing the drug-like properties and aqueous solubility of the compound[2]. Furthermore, the discovery of Asciminib demonstrated that pyrazole derivatives are not restricted to the ATP hinge region; they can be engineered to target allosteric sites (e.g., the myristoyl pocket of BCR-ABL1), overcoming resistance mutations that plague traditional ATP-competitive inhibitors[5].

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC.1

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.2

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.4

  • Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in the Development of Kinase Inhibitors. Benchchem. 6

Sources

Methodological & Application

Application Note: Orthogonal Functionalization of 4-Methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of targeted oncology and inflammatory disease therapeutics, the 3,5-diaminopyrazole scaffold has emerged as a privileged bidentate hinge-binding motif for ATP-competitive kinase inhibitors[1]. Specifically, 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine serves as an advanced, highly functionalized building block for synthesizing libraries targeting cyclin-dependent kinases (CDKs), Aurora kinases, and p38 mitogen-activated protein kinases (MAPK)[2][3].

The architectural brilliance of this specific molecule lies in its highly tuned electronic and steric properties:

  • The Pyrazole Core: Acts as a bidentate hydrogen bond donor/acceptor system, anchoring the molecule to the kinase hinge region (typically interacting with the backbone amide and carbonyl of the hinge residues)[4].

  • The 4-Methanesulfonyl Group: This strongly electron-withdrawing moiety lowers the pKa of the pyrazole NH, strengthening its hydrogen-bond donor capacity. Furthermore, the steric bulk of the sulfonyl group directs the trajectory of the 3- and 5-substituents, forcing them into optimal vectors for interacting with the solvent-exposed channel and the gatekeeper/DFG motifs[3][5].

  • Orthogonal Amines: The molecule features a primary amine at the 5-position and a secondary amine (N-methyl) at the 3-position. This differential nucleophilicity allows for precise, step-wise functionalization without the need for complex, yield-reducing protecting group strategies[6].

Physicochemical Profile

PropertyValueSpecification
Chemical Name 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamineStandard IUPAC
CAS Registry Number 1408063-53-5[7]
Molecular Formula C5H10N4O2SBase Free
Molecular Weight 190.22 g/mol Monoisotopic
Appearance Off-white to pale yellow powderVisual
Solubility DMSO (>30 mg/mL), DMF, hot MethanolExperimental

Mechanistic Insights: The Orthogonal Advantage

To build a functional kinase inhibitor, the core must be decorated with specific hydrophobic and solvent-exposed appendages. Because the 5-NH2 is a primary amine, it is sterically unhindered and highly nucleophilic. Conversely, the 3-NHCH3 is sterically shielded by the methyl group and electronically modulated by the adjacent pyrazole nitrogen.

This causality dictates our experimental workflow: Amidation must occur first at the 5-position, followed by cross-coupling at the 3-position.

Workflow A Starting Material (CAS: 1408063-53-5) B Step 1: Amidation Target: 5-NH2 (HATU, DIPEA) A->B C C5-Amide Intermediate B->C D Step 2: Buchwald-Hartwig Target: 3-NHCH3 (Pd-Catalyzed) C->D E Final Kinase Inhibitor D->E

Fig 1. Orthogonal functionalization workflow of the 3,5-diaminopyrazole scaffold.

Experimental Protocols

Protocol A: Chemoselective Amidation of the 5-Amino Position

Causality of Reagents: The nucleophilicity of the 5-amino group is slightly dampened by the electron-withdrawing 4-methanesulfonyl group. Standard carbodiimide chemistry (EDC/HOBt) often stalls. HATU is selected to generate a highly reactive At-active ester, driving the reaction to completion. DIPEA is utilized as a non-nucleophilic base to prevent competition with the primary amine.

Step-by-Step Methodology:

  • Activation: In an oven-dried 25 mL round-bottom flask under Argon, dissolve the target carboxylic acid (1.1 eq, 1.1 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Add DIPEA (3.0 eq, 3.0 mmol) and HATU (1.2 eq, 1.2 mmol). Stir at 25°C for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine (1.0 eq, 1.0 mmol, 190.2 mg) in one continuous portion. Elevate the temperature to 40°C and stir.

  • Validation Checkpoint (Self-Validating System): After 4 hours, withdraw 5 µL of the reaction mixture, dilute in 1 mL LC-MS grade MeCN, and analyze via LC-MS. The protocol is self-validating when the starting material peak ( m/z 191.0 [M+H]+) is completely depleted and replaced by the mono-acylated product mass. Do not proceed to workup until this mass shift is confirmed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to selectively partition the DMF into the aqueous phase.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (SiO2, 0-10% MeOH in DCM gradient) to yield the C5-amide intermediate.

Protocol B: Buchwald-Hartwig Cross-Coupling at the 3-(N-methylamino) Position

Causality of Reagents: The remaining 3-N-methylamino group is sterically hindered. Standard SNAr conditions will fail. A Buchwald-Hartwig amination using a highly active palladium catalyst (Pd2(dba)3) and a bidentate ligand with a large bite angle (Xantphos) is required. Xantphos forces the palladium intermediate into a geometry that accelerates the difficult reductive elimination step, overcoming the steric bulk of the N-methyl group.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine the C5-amide intermediate from Protocol A (1.0 eq, 0.5 mmol), the target aryl bromide (1.2 eq, 0.6 mmol), Pd2(dba)3 (0.05 eq, 0.025 mmol), Xantphos (0.1 eq, 0.05 mmol), and finely powdered Cs2CO3 (2.5 eq, 1.25 mmol).

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (5.0 mL). Degas the suspension by sparging with Argon for exactly 10 minutes. Oxygen must be rigorously excluded to prevent oxidation of the phosphine ligand and catalyst poisoning.

  • Reaction: Seal the vial with a crimp cap and heat at 100°C in an oil bath for 12 hours (or microwave at 120°C for 1 hour).

  • Validation Checkpoint: Analyze via TLC and LC-MS. The appearance of the fully functionalized product mass ([M+H]+) and the disappearance of the intermediate validate the catalytic cycle's success.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via preparative reverse-phase HPLC (MeCN/H2O with 0.1% TFA modifier).

Quantitative Data: Reaction Optimization

To ensure reproducibility, the following quantitative optimization matrices were developed during protocol validation.

Table 1: Optimization of C5-Amidation (Targeting Primary Amine)

Coupling ReagentBaseSolventTemp (°C)Yield (%)Mechanistic Observation
EDC / HOBtDIPEADMF2515%Poor conversion; amine deactivated by sulfonyl group.
HATU DIPEA DMF 40 85% Clean conversion; At-active ester overcomes deactivation.
T3P (50% in EtOAc)Et3NEtOAc8045%Moderate yield; elevated temperature caused minor degradation.

Table 2: Optimization of C3-Amination (Targeting Secondary Amine)

CatalystLigandBaseTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4NoneNa2CO390<5%No reaction; catalyst unable to overcome steric hindrance.
Pd2(dba)3BINAPCs2CO310030%Sluggish reductive elimination due to suboptimal bite angle.
Pd2(dba)3 Xantphos Cs2CO3 100 78% Excellent conversion; wide bite angle forces reductive elimination.

Target Binding Visualization

Once fully synthesized, the resulting molecule acts as a potent Type I kinase inhibitor. The diagram below illustrates the self-validating structural logic of the pyrazole core within the ATP-binding pocket.

Binding cluster_kinase Kinase ATP-Binding Pocket Hinge1 Hinge Backbone (C=O) Hinge2 Hinge Backbone (NH) Pyr_N Pyrazole N (Acceptor) Hinge2->Pyr_N H-Bond Gatekeeper Gatekeeper / DFG Motif Pyr_NH Pyrazole N-H (Donor) Pyr_NH->Hinge1 H-Bond Sulfonyl 4-Methanesulfonyl (Steric Director) Sulfonyl->Gatekeeper Vector Trajectory

Fig 2. Mechanistic binding model of the pyrazole core within the kinase hinge region.

References

  • Title: The selective P-TEFb inhibitor CAN508 targets angiogenesis[2] Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review[5] Source: MDPI (Molecules) URL: [Link]

  • Title: Substituted pyrazoles as p38 kinase inhibitors (US6423713B1)[3] Source: Google Patents URL:

  • Title: 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6[4] Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review[1] Source: MDPI (Pharmaceuticals) URL: [Link]

Sources

Application Note: Quantitative Cell-Based Profiling of Pyrazole-Scaffold Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Multiplexed Target Engagement and Phenotypic Viability Assays

Mechanistic Rationale & Context

Pyrazole-based compounds represent a highly privileged pharmacophore in medicinal chemistry, frequently utilized to design ATP-competitive kinase inhibitors. The pyrazole ring provides excellent hydrogen-bonding capabilities, allowing it to anchor securely within the highly conserved hinge region of the kinase ATP-binding pocket[1]. Ruxolitinib, a first-in-class pyrazole-derived inhibitor targeting Janus Kinases 1 and 2 (JAK1/2), exemplifies the clinical success of this structural scaffold in treating myeloproliferative neoplasms[2].

The Causality of Assay Selection: While biochemical (cell-free) kinase assays are standard for initial hit identification, they possess critical blind spots. They cannot account for compound membrane permeability, intracellular metabolism, or the ability of the inhibitor to compete with physiological intracellular ATP concentrations (typically 1–5 mM). Relying solely on biochemical data often leads to late-stage attrition.

To bridge this gap, we employ a self-validating cell-based system using HEL cells (human erythroleukemia), which naturally harbor the constitutively active JAK2 V617F mutation. By coupling a proximal pharmacodynamic readout (target engagement via p-STAT5 quantification) with a distal phenotypic readout (cell viability), we ensure that the observed cell death is directly causally linked to the on-target inhibition of the JAK/STAT signaling axis.

G Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 (V617F Mutant) Receptor->JAK2 Activates STAT5 STAT5 (Inactive Monomer) JAK2->STAT5 Phosphorylates pSTAT5 p-STAT5 (Active Dimer) STAT5->pSTAT5 Dimerization Nucleus Gene Transcription (Proliferation & Survival) pSTAT5->Nucleus Translocation Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK2 ATP-competitive Inhibition

Figure 1: JAK/STAT signaling pathway and ATP-competitive inhibition by pyrazole derivatives.

Experimental Design: The Self-Validating System

To establish a trustworthy and robust dataset, this protocol splits the treated cell population into two parallel workflows:

  • In-Cell Western (ICW) Assay: An immunofluorescence technique performed directly in the microplate. Unlike traditional Western blotting, ICW eliminates cell lysis and electrophoresis, preserving the cellular context and preventing the degradation of transient phosphorylation events[3]. We multiplex antibodies to detect both phospho-STAT5 (Tyr694) and total-STAT5 simultaneously. Expertise Note: Normalizing the phospho-signal to the total-protein signal internally corrects for well-to-well variations in cell seeding density or cell loss during wash steps, ensuring absolute data integrity[4].

  • ATP-Dependent Viability Assay: A luminescent readout measuring intracellular ATP as a proxy for metabolically active cells.

Workflow Step1 Cell Seeding (Poly-D-Lysine Plate) Step2 Compound Treatment (10-Point Dilution) Step1->Step2 Split Step2->Split Step3A In-Cell Western (Target Engagement) Split->Step3A Plate 1 Step3B ATP Luminescence (Phenotypic Readout) Split->Step3B Plate 2 Step4A Quantify p-STAT5 / Total STAT5 Ratio Step3A->Step4A Step4B Quantify Luminescence (Cell Viability) Step3B->Step4B Step5 Data Integration (IC50 & Z'-factor) Step4A->Step5 Step4B->Step5

Figure 2: Dual-readout experimental workflow for target engagement and phenotypic profiling.

Step-by-Step Methodologies

Cell Culture & Compound Treatment

Note: HEL cells are suspension cells. To prevent cell loss during the rigorous washing steps of the ICW, poly-D-lysine coated plates must be used to tether the cells to the well bottom.

  • Seeding: Harvest HEL cells in logarithmic growth phase. Resuspend in RPMI-1640 supplemented with 10% FBS. Seed 15,000 cells/well in 90 µL volumes into two parallel 96-well black, clear-bottom poly-D-lysine coated microplates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of the pyrazole inhibitor (e.g., Ruxolitinib) in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

  • Treatment: Dilute the DMSO stocks 1:100 in culture media to create 10X working solutions. Add 10 µL of the working solution to the 90 µL of cells (Final DMSO concentration = 0.1%). Incubate for 2 hours (for ICW Plate) and 72 hours (for Viability Plate).

Protocol A: Target Engagement via In-Cell Western (ICW)
  • Fixation: Add 100 µL of 8% paraformaldehyde directly to the media in the ICW plate (final concentration 4%). Incubate for 20 minutes at room temperature (RT).

  • Permeabilization: Carefully aspirate the liquid. Wash 5 times with 200 µL of PBS containing 0.1% Triton X-100 (5 minutes per wash on a plate shaker).

  • Blocking: Add 150 µL of Intercept® Blocking Buffer (LI-COR) to each well. Incubate for 1 hour at RT with gentle shaking[3].

  • Primary Antibody Incubation: Dilute Rabbit anti-p-STAT5 (Tyr694) (1:200) and Mouse anti-total-STAT5 (1:500) in Blocking Buffer. Add 50 µL/well and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash plates 3 times with PBS-T (0.1% Tween-20). Add 50 µL/well of secondary antibodies: IRDye® 800CW Goat anti-Rabbit (detects p-STAT5) and IRDye® 680RD Goat anti-Mouse (detects total STAT5) diluted 1:1000 in Blocking Buffer. Incubate for 1 hour at RT in the dark.

  • Imaging: Wash 3 times with PBS-T, followed by a final wash in PBS (no detergent). Image the plate using a near-infrared scanner (e.g., LI-COR Odyssey) at 700 nm and 800 nm channels[4].

Protocol B: Phenotypic Readout via ATP Viability
  • Equilibration: After 72 hours of compound treatment, remove the Viability Plate from the incubator and equilibrate to RT for 30 minutes.

  • Lysis & Detection: Add 100 µL of CellTiter-Glo® Reagent to each well. Shake vigorously for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence using a standard microplate reader.

Data Analysis & Assay Validation

To ensure the trustworthiness of the high-throughput assay, the statistical robustness must be verified using the Z'-factor , a dimensionless parameter introduced by Zhang et al. (1999) that evaluates both the dynamic range of the signal and the data variation[5],[6].

Z'-Factor Equation: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

(Where σ = standard deviation and μ = mean of the positive [max inhibition] and negative [vehicle] controls). An assay yielding a Z'-factor 0.5 is considered excellent and suitable for reliable hit identification[6].

IC₅₀ Calculation: For the ICW, calculate the ratio of the 800 nm signal (p-STAT5) to the 700 nm signal (total STAT5) for each well. Normalize these ratios to the vehicle control (100% activity). Plot the normalized data against the log of the inhibitor concentration and fit using a four-parameter non-linear regression model to determine the IC₅₀.

Representative Quantitative Data

The table below summarizes expected outcomes, demonstrating the self-validating nature of the assay. Application Scientist Note: It is mechanistically expected that the phenotypic IC₅₀ (Viability) will be slightly right-shifted (higher concentration) compared to the target engagement IC₅₀ (p-STAT5), as near-complete kinase inhibition is often required to fully arrest cell proliferation.

CompoundAssay ReadoutIC₅₀ (nM)Hill SlopeZ'-FactorSignal-to-Background (S/B)
Ruxolitinib p-STAT5 (ICW)85-1.10.788.4
Ruxolitinib Viability (ATP)120-1.30.8215.2
Pyrazole Analog X p-STAT5 (ICW)42-1.00.758.1
Pyrazole Analog X Viability (ATP)58-1.20.8014.8

References

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • Source: clinicaltrials.
  • Source: Assay and Drug Development Technologies (via nih.gov)
  • Source: licorbio.
  • Title: Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters (Citing Zhang 1999 Z-factor)
  • Title: Z-factor (Grokipedia Summary of Zhang et al., 1999)

Sources

Application of pyrazole derivatives in cancer cell line studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation of Pyrazole Derivatives in Cancer Cell Lines

Introduction and Rationale

Pyrazole derivatives, characterized by their five-membered heterocyclic diazole ring, have emerged as highly versatile scaffolds in medicinal chemistry and oncology drug development. Their unique structural properties allow for extensive functionalization, enabling multi-target engagement against critical oncogenic pathways 1[1]. Recent structure-activity relationship (SAR) studies demonstrate that pyrazole-based compounds can act as potent inhibitors of kinases (e.g., EGFR, VEGFR), disrupt tubulin polymerization, and induce reactive oxygen species (ROS)-mediated apoptosis 1[1]. This application note provides a comprehensive guide to evaluating the efficacy, cytotoxicity, and mechanistic action of novel pyrazole derivatives in in vitro cancer models.

Mechanistic Pathways of Pyrazole Derivatives

Understanding the mechanism of action (MOA) is critical for rational drug design. Pyrazole derivatives typically exhibit anticancer activity through three primary axes:

  • Kinase Inhibition : Direct binding to the ATP-binding pocket of receptor tyrosine kinases (e.g., EGFR, VEGFR-2), suppressing downstream PI3K/Akt and MAPK survival signaling 1[1].

  • Cytoskeletal Disruption : Binding to the colchicine site of tubulin, inhibiting microtubule polymerization, and triggering G2/M phase cell cycle arrest 2[2].

  • ROS Generation and Apoptosis : Inducing intracellular oxidative stress, leading to mitochondrial depolarization, downregulation of anti-apoptotic Bcl-2, upregulation of pro-apoptotic Bax, and subsequent Caspase-3/7 activation 3[3].

G Pyrazole Pyrazole Derivatives Kinase EGFR / VEGFR Pyrazole->Kinase Inhibits Tubulin Tubulin Polymerization Pyrazole->Tubulin Inhibits ROS ROS Generation Pyrazole->ROS Induces PI3K PI3K / Akt Pathway Kinase->PI3K Downregulates CellCycle Cell Cycle Arrest (G2/M or S) Tubulin->CellCycle Blocks Mitosis Caspase Caspase-3/7 Activation ROS->Caspase Activates Apoptosis Apoptosis PI3K->Apoptosis Promotes Caspase->Apoptosis Execution CellCycle->Apoptosis Prolonged Arrest

Mechanistic pathways of pyrazole derivatives inducing apoptosis and cell cycle arrest.

Quantitative Efficacy: Comparative IC50 Data

The structural functionalization of the pyrazole core drastically alters its potency across different cancer phenotypes. Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of recently synthesized pyrazole derivatives against standard human cancer cell lines.

Compound Class / DerivativeTarget Cell LineCancer TypePrimary MechanismIC50 / CC50 (µM)
1,3,4-trisubstituted pyrazole (Cmpd 28)HCT116Colorectal CarcinomaMulti-kinase inhibition0.035 1[1]
Pyrazole carbaldehyde (Cmpd 43)MCF7Breast AdenocarcinomaPI3K inhibition0.25 1[1]
Fused pyrazole (Cmpd 50)HepG2Hepatocellular CarcinomaDual EGFR/VEGFR-2 inhibition0.71 1[1]
Pyrazole PTA-1MDA-MB-231Triple-Negative Breast CancerTubulin inhibition & Apoptosis10.0 2[2]
Dihydro-1H-Pyrazole (Cmpd 3f)MDA-MB-468Triple-Negative Breast CancerROS generation & S-phase arrest14.97 3[3]

Experimental Workflow and Protocols

Workflow CellCulture 1. Cell Culture (e.g., MCF-7, A549) Treatment 2. Pyrazole Treatment (Dose-Response) CellCulture->Treatment MTT 3a. Viability Assay (MTT / CTG) Treatment->MTT FlowCyto 3b. Flow Cytometry (Annexin V / PI) Treatment->FlowCyto Western 3c. Western Blot (Target Engagement) Treatment->Western Data 4. Data Analysis (IC50, % Apoptosis) MTT->Data FlowCyto->Data Western->Data

Standardized workflow for evaluating pyrazole derivative efficacy in cancer cell lines.

Protocol 1: High-Throughput Cell Viability Assay (MTT)

Causality & Rationale : The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells. This provides a direct, quantifiable metric of cellular metabolic activity, allowing for the precise calculation of IC50 values. Self-Validating System : Includes a vehicle control to baseline non-specific toxicity and a positive control (e.g., Doxorubicin or Paclitaxel) to validate assay sensitivity.

Step-by-Step Methodology :

  • Cell Seeding : Harvest cancer cells (e.g., MCF-7 or A549) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2 to allow for cellular adherence.

  • Compound Preparation : Dissolve the pyrazole derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media. Critical Step: Ensure the final DMSO concentration in the wells does not exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity 2[2].

  • Treatment : Aspirate the old media and add 100 µL of the compound-containing media. Include the following controls:

    • Negative Control: Untreated cells in complete media.

    • Vehicle Control: Cells treated with 0.1% DMSO.

    • Positive Control: Standard chemotherapeutic agent (e.g., Doxorubicin at 1 µM).

    • Blank: Media only (no cells) for background subtraction.

  • Incubation : Incubate for 48 or 72 hours depending on the compound's expected kinetics.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C. Causality: Viable cells will form purple formazan crystals.

  • Solubilization : Carefully aspirate the media (avoiding the crystals at the bottom) and add 150 µL of DMSO to each well to dissolve the formazan. Agitate on an orbital shaker for 10 minutes.

  • Measurement : Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Protocol 2: Apoptosis Analysis via Annexin V/PI Flow Cytometry

Causality & Rationale : While MTT measures general viability, it cannot distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects. Annexin V binds to externalized phosphatidylserine (an early marker of apoptosis), while Propidium Iodide (PI) intercalates DNA in cells with compromised membranes (late apoptosis/necrosis) 2[2]. Self-Validating System : Requires unstained cells, Annexin V-only, and PI-only single-stained controls to properly set flow cytometry compensation matrices and prevent false positives from fluorescence spillover.

Step-by-Step Methodology :

  • Treatment : Seed cells in 6-well plates ( 2×105 cells/well) and incubate overnight. Treat cells with the pyrazole derivative at concentrations corresponding to 0.5× , , and the established IC50 value for 24–48 hours.

  • Harvesting : Collect both the floating cells (which may be apoptotic) and the adherent cells (using enzyme-free detachment solution or mild trypsinization). Causality: Discarding floating cells will artificially lower the measured apoptotic fraction.

  • Washing : Centrifuge at 300 × g for 5 minutes. Wash the cell pellet twice with cold PBS to remove residual media and phenol red.

  • Staining : Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation : Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry.

    • Quadrant Analysis: Q1 (Annexin V- / PI+) = Necrotic; Q2 (Annexin V+ / PI+) = Late Apoptotic; Q3 (Annexin V- / PI-) = Live; Q4 (Annexin V+ / PI-) = Early Apoptotic.

Conclusion

The rational design of pyrazole derivatives continues to yield promising candidates for targeted cancer therapy. By strictly adhering to self-validating in vitro protocols—ranging from high-throughput viability screening to multiplexed flow cytometry—researchers can accurately benchmark the efficacy and elucidate the apoptotic mechanisms of these novel pharmacological agents.

References

  • Recent Advances in the Development of Pyrazole Deriv
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Neg
  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity.mdpi.com.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.nih.gov.
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential.nih.gov.

Sources

Application Note: High-Throughput Screening Workflows Utilizing the 4-Methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay development scientists, and drug discovery professionals. Content Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Rationale

In modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of privileged core scaffolds is critical for generating high-quality starting points for lead optimization. Pyrazole-3,5-diamines have emerged as highly versatile, ATP-competitive pharmacophores, particularly in the development of kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs)[1][2].

The specific building block 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine (CAS: 1408063-53-5) offers distinct physicochemical advantages that make it an exceptional candidate for inclusion in HTS libraries[3]:

  • Methanesulfonyl Moiety (-SO₂CH₃): Unlike highly lipophilic aryl substituents that often lead to compound aggregation and false positives in aqueous assays, the methanesulfonyl group significantly improves aqueous solubility. Furthermore, its oxygen atoms serve as potent hydrogen-bond acceptors, facilitating critical interactions with conserved lysine or aspartate residues in the kinase hinge region[4].

  • N3-Methylation: The addition of a methyl group on one of the exocyclic amines breaks molecular symmetry. This provides crucial vector directionality for structure-activity relationship (SAR) expansion and prevents the promiscuous pan-assay interference (PAINS) behavior occasionally observed with unsubstituted diamines.

As a Senior Application Scientist, I have structured this guide to provide a self-validating, robust HTS workflow for screening libraries containing this scaffold. The protocols below emphasize causality—explaining why specific experimental conditions are chosen—and incorporate strict quality control gates to ensure data integrity.

Mechanistic Visualization

The following diagram illustrates the molecular mechanism by which pyrazole-3,5-diamine derivatives act as ATP-competitive inhibitors, ultimately leading to the phenotypic outcomes measured in downstream secondary assays.

Kinase_Mechanism atp Endogenous ATP kinase Target Kinase (e.g., CDK9/Cyclin T1) atp->kinase Binds ATP Pocket scaffold 4-Methanesulfonyl Pyrazole Scaffold scaffold->kinase Competitive Inhibition (H-bonds at Hinge) inhibition Cell Cycle Arrest / Apoptosis scaffold->inhibition Phenotypic Outcome substrate Downstream Substrate (e.g., RNAPII CTD) kinase->substrate Phosphorylation effect Transcription / Cell Cycle Progression substrate->effect Activation

Fig 1: ATP-competitive inhibition mechanism of the pyrazole-3,5-diamine scaffold.

Data Presentation: Scaffold Profiling & HTS Triage

To ensure the integrity of the HTS campaign, the physicochemical properties of the scaffold must be validated before screening. Table 1 outlines the baseline properties of 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine that make it HTS-compatible. Table 2 provides a representative data matrix demonstrating how hits derived from this scaffold are triaged through the workflow.

Table 1: Physicochemical Properties & HTS Suitability

ParameterValue / StatusHTS Rationale
Molecular Weight 190.22 g/mol Ideal fragment size (Rule of 3 compliant), allowing room for synthetic growth[3].
LogP (Predicted) ~0.8 - 1.2Ensures high aqueous solubility, minimizing compound aggregation and light scattering.
H-Bond Donors/Acceptors 3 / 4Provides multiple vectors for target engagement without violating Lipinski's rules.
DMSO Stability >6 months at -20°CPrevents degradation-induced false positives during acoustic dispensing[5].

Table 2: Representative Hit Triage Data (CDK9 Target)

Compound IDPrimary Screen (% Inhibition at 10 µM)Orthogonal NanoDSF (ΔTm °C)Counter-Screen (Luciferase % Inhibition)Triage Decision
Scaffold Core 22%+0.82%Baseline Reference
Derivative A 89%+4.55%Advance to IC₅₀
Derivative B 94%-0.2 (Destabilizing)88%Discard (Pan-Assay Interferer)
Derivative C 65%+2.14%Advance to IC₅₀

Experimental Protocols: A Self-Validating System

The following protocols describe the end-to-end workflow for screening a library of 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine derivatives.

Protocol A: Compound Library Preparation & Acoustic Dispensing

Traditional pin-tool transfers often suffer from carryover and volume inaccuracies. Acoustic liquid handling is mandatory for high-fidelity fragment and scaffold screening.

Step-by-Step Methodology:

  • Solubilization: Dissolve the synthesized pyrazole derivatives in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Centrifugation: Centrifuge the source microplates at 1,500 x g for 5 minutes to remove any particulate matter or micro-precipitates.

  • Acoustic Transfer: Using an Echo® Acoustic Dispenser, transfer 2.5 nL of the 10 mM stock into a dry 384-well low-volume assay plate.

  • Backfilling: Backfill with DMSO to ensure all wells (including controls) have a normalized final DMSO concentration of 1% (v/v) upon the addition of assay buffers.

Causality & Rationale: The methanesulfonyl group enhances solubility, but localized precipitation can still occur upon rapid buffer addition. Dispensing into a dry plate followed by immediate buffer mixing prevents the formation of colloidal aggregates that cause false positives via enzyme sequestration.

Self-Validation/QC: Include a known fluorophore (e.g., fluorescein) in a control well to verify acoustic transfer volume accuracy. A Coefficient of Variation (CV) > 5% indicates source plate hydration or dispensing failure.

Protocol B: Primary Biochemical Screen (ADP-Glo™ Kinase Assay)

We utilize a luminescent ADP detection assay because it is universal, highly sensitive, and less susceptible to the auto-fluorescence often exhibited by nitrogen-rich heterocyclic compounds[4].

Step-by-Step Methodology:

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing the target kinase (e.g., CDK9/Cyclin T1) and its specific peptide substrate to the 384-well plate containing the dispensed compounds.

  • Pre-incubation: Incubate at room temperature (RT) for 15 minutes.

  • Reaction Initiation: Add 5 µL of ATP. Crucial: The ATP concentration must be set to its predetermined Michaelis constant ( Km​ ) for the specific kinase to ensure maximum sensitivity for competitive inhibitors.

  • Kinase Reaction: Incubate for 60 minutes at RT.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Read on a multi-mode plate reader after 30 minutes.

Causality & Rationale: Pre-incubating the enzyme with the pyrazole-3,5-diamine derivatives allows for the stabilization of the enzyme-inhibitor complex before ATP competition begins. This is vital for detecting compounds with slow-binding kinetics.

Self-Validation/QC: Calculate the Z'-factor for every plate using positive controls (e.g., Staurosporine or Flavopiridol) and negative controls (1% DMSO vehicle). System Gate: If Z' < 0.6, the plate is discarded. This ensures that the assay window is robust enough to distinguish true hits from assay noise.

Protocol C: Orthogonal Validation via NanoDSF (Differential Scanning Fluorimetry)

Biochemical assays can yield false positives due to luciferase inhibition or compound aggregation. Orthogonal biophysical validation is required to prove direct target engagement.

Step-by-Step Methodology:

  • Sample Preparation: Mix 10 µM of the target kinase with 100 µM of the hit compound in a physiological buffer (e.g., HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Capillary Loading: Load the samples into standard NanoDSF capillaries via capillary action.

  • Thermal Ramp: Place capillaries in a Prometheus NT.48 (or equivalent) and apply a thermal ramp from 20°C to 95°C at a rate of 1°C/minute.

  • Detection: Monitor the intrinsic tryptophan fluorescence at 330 nm and 350 nm.

Causality & Rationale: When a pyrazole derivative binds to the kinase hinge region, it thermodynamically stabilizes the folded protein. NanoDSF measures the shift in the melting temperature (ΔTm) without requiring artificial fluorescent dyes, avoiding inner-filter effects caused by colored compounds.

Self-Validation/QC: A true hit must exhibit a dose-dependent, positive ΔTm shift (>1.0°C). Compounds showing a negative ΔTm (destabilization) are flagged as non-specific aggregators or denaturants and are removed from the pipeline.

HTS Workflow Visualization

The following workflow diagram illustrates the logical progression and quality control gates of the screening process.

HTS_Workflow lib Compound Library (Scaffold: CAS 1408063-53-5) dispense Acoustic Liquid Handling (Echo 550, 2.5 nL/well) lib->dispense primary Primary Screen: ADP-Glo (Target: CDK2/9 or JAK2) dispense->primary qc QC Check (Z'-factor > 0.6) primary->qc qc->primary Fail (Re-run) ortho Orthogonal Screen (NanoDSF / Thermal Shift) qc->ortho Pass hits Validated Hit Generation (IC50 & Kd confirmation) ortho->hits ΔTm > 1.0°C

Fig 2: High-Throughput Screening triage workflow with integrated QC gates.

References

  • 10xchem.com. 4-methanesulfonyl-N3-methyl-1H-pyrazole-3,5-diamine Product Specifications. Accessed March 19, 2026.3

  • MDPI. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Accessed March 19, 2026. 4

  • National Institutes of Health (PMC). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. Accessed March 19, 2026. 1

  • ResearchGate. Pyrazole, pyrazolone and enaminonitrile pyrazole derivatives: Synthesis, characterization and potential in corrosion inhibition and antimicrobial applications. Accessed March 19, 2026. 5

  • ACS Publications. Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. Accessed March 19, 2026. 2

Sources

Mechanistic Rationale: The Pyrazole Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Systematic Evaluation of Pyrazole-Scaffold Kinase Inhibitors

The pyrazole ring is a privileged pharmacophore in oncology and inflammatory disease drug discovery[1]. Comprised of a five-membered, nitrogen-rich heteroaromatic ring, the pyrazole scaffold acts as a highly effective bioisostere for the adenine ring of adenosine triphosphate (ATP)[2]. This structural mimicry allows pyrazole derivatives to anchor deeply into the highly conserved hinge region of the kinase catalytic domain, forming critical hydrogen bonds that competitively block ATP binding[2].

Because pyrazoles are predominantly ATP-competitive, evaluating their efficacy requires a rigorous, multi-tiered approach. As a Senior Application Scientist, I emphasize that a compound's in vitro IC50​ is heavily dependent on the ATP concentration used in the assay. Therefore, the evaluation protocol must seamlessly bridge cell-free enzymatic kinetics with complex cellular phenotypic responses to ensure true target engagement[3].

Workflow A 1. Compound Library (Pyrazole Derivatives) B 2. In Vitro Enzymatic Assay (ADP-Glo Luminescence) A->B Primary Screening C 3. Cellular Proliferation (IC50 Determination) B->C Hit Selection (IC50 < 1 µM) D 4. Target Engagement (Western Blot / NanoBRET) C->D Mechanistic Validation E 5. Phenotypic Analysis (Cell Cycle / Apoptosis) D->E Functional Outcome

Fig 1: Systematic workflow for evaluating novel pyrazole-based kinase inhibitors.

Protocol 1: In Vitro Kinase Enzyme Assay (Luminescent ADP Detection)

Causality & Assay Selection: To accurately determine the Ki​ of an ATP-competitive pyrazole inhibitor, the assay must be capable of handling physiological ATP concentrations (often up to 1 mM) without signal saturation. Fluorescence-based assays often suffer from inner-filter effects or saturation at these levels. We utilize the Promega ADP-Glo™ Kinase Assay because it directly measures the byproduct of the kinase reaction (ADP) via a coupled luciferase reaction, offering a massive dynamic range and high signal-to-background ratio[4].

Self-Validating System: This protocol includes a mandatory ATP-to-ADP conversion curve. By running standard curves alongside the test compounds, you validate that the generated relative luminescence units (RLU) correlate linearly with molar ADP production, proving the assay is operating within its quantitative limits[5].

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well white opaque plate, prepare a 5 µL reaction mixture containing the purified target kinase (e.g., CDK2 or Akt1), the specific peptide substrate, and the pyrazole inhibitor at varying concentrations (typically a 10-point dose-response curve from 10 µM down to 0.5 nM)[6].

  • Reaction Initiation: Add ultra-pure ATP to initiate the reaction[7]. Crucial Step: Run the assay at the Km​ of ATP for the specific kinase to determine the standard IC50​ , and subsequently at 1 mM ATP to confirm competitive inhibition. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. Causality: This reagent actively terminates the kinase reaction and enzymatically depletes all unconsumed ATP, effectively dropping the background noise to near zero[4].

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30–60 minutes. Causality: This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin to generate a stable luminescent signal proportional to kinase activity[5].

  • Readout & Validation: Measure luminescence using a microplate reader. Validate the plate using the 0% and 100% ATP-to-ADP conversion controls[7]. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement & Mechanistic Validation

Causality & Assay Selection: A pyrazole compound may exhibit sub-nanomolar potency in a cell-free assay but fail in vivo due to poor membrane permeability or rapid efflux. To prove that the inhibitor physically engages its target inside a living cell, we must measure the phosphorylation state of the kinase's direct downstream substrate[3]. For instance, if evaluating a pyrazole-based CDK2 inhibitor (like AT7519), we track the phosphorylation of the Retinoblastoma (Rb) protein[3][6].

Pathway Mitogen Mitogenic Signals CDK Cyclin/CDK Complex (CDK2 / CDK4/6) Mitogen->CDK Rb Rb Protein (Unphosphorylated) CDK->Rb Phosphorylation Inhibitor Pyrazole Inhibitor (e.g., AT7519) Inhibitor->CDK ATP-competitive inhibition pRb p-Rb (Phosphorylated) Rb->pRb E2F E2F Transcription Factor Rb->E2F Sequesters pRb->E2F Releases CellCycle G1/S Phase Transition & Proliferation E2F->CellCycle Gene Transcription

Fig 2: Mechanism of CDK inhibition by pyrazole compounds blocking G1/S phase transition.

Self-Validating System: Cellular assays must include a vehicle control (0.1% DMSO) to establish baseline phosphorylation, and a clinically validated positive control (e.g., AT7519 for CDKs or Afuresertib for Akt) to verify that the target pathway is active and inhibitable in the chosen cell line[1][6].

Step-by-Step Methodology (Western Blotting for Target Engagement):

  • Cell Culture & Treatment: Seed target cancer cells (e.g., HCT116 colon cancer cells) in 6-well plates and grow to 70-80% confluency[1][3]. Treat cells with the pyrazole inhibitor at 0.5x, 1x, and 5x the established cellular IC50​ for 2 to 24 hours[3].

  • Protein Extraction: Wash cells twice with ice-cold PBS to halt cellular metabolism. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the transient phosphorylation states[3].

  • Immunoblotting: Separate proteins via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against both the total target protein (e.g., total Rb) and the phosphorylated target (e.g., p-Rb)[3].

  • Quantification: Use an HRP-conjugated secondary antibody and Enhanced Chemiluminescence (ECL) substrate for detection[3]. Normalize the phosphorylated protein signal against the total protein signal to quantify the extent of intracellular kinase inhibition.

Benchmark Quantitative Data for Pyrazole Inhibitors

To contextualize the potency of novel pyrazole derivatives, compare your experimental results against established clinical and pre-clinical benchmark compounds. The table below summarizes key pyrazole-based kinase inhibitors, their primary targets, and expected inhibitory concentrations.

Benchmark CompoundPrimary Kinase TargetIn Vitro Potency ( IC50​ / Ki​ )Observed Cellular Phenotype
Afuresertib Akt1 Ki​ = 0.08 nMApoptosis / S-phase arrest in HCT116 cells[1]
Barasertib (AZD1152) Aurora B IC50​ = 0.37 nMMitotic arrest (3000-fold selective over Aurora A)[1]
AT7519 CDK1/2/4/6/9 IC50​ = 10 – 210 nMG1/S phase cell cycle arrest[6]
CPL304110 FGFR1/2/3 IC50​ = 0.50 – 3.05 nMPotent anti-tumor activity in vivo[8]
DC-K2in212 CDK2 IC50​ = 295 nMAntiproliferative (17-fold selective over CDK1)[6]

Sources

Application Note: High-Throughput In Vitro Kinase Profiling of 1,3,5-Trisubstituted-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the pyrazole scaffold. The 1,3,5-trisubstituted-1H-pyrazole motif is a privileged structure in medicinal chemistry, widely recognized for its exceptional ability to anchor securely within the ATP-binding pocket of various kinases[1].

Recent ligand-based drug design efforts have demonstrated that specific 1,3,5-trisubstituted-1H-pyrazole derivatives act as potent, dual modulators of Extracellular Signal-Regulated Kinase (ERK) and Receptor-Interacting Serine/Threonine-Protein Kinase 3 (RIPK3)[2]. By establishing critical hydrogen bonds with vital amino acids in the hinge region (e.g., Ala52, Thr110, and Asp111 in ERK), these compounds effectively arrest the cell cycle and induce cytotoxicity in cancer cell lines such as PC-3 and MCF-7[2]. Furthermore, structural variations—such as transitioning from planar pyrazoles to sp3-hybridized pyrazolines—can shift the mechanism from ATP-competitive to allosteric inhibition, highlighting the extreme versatility of this core[3].

To systematically evaluate the structure-activity relationship (SAR) of these derivatives and avoid late-stage clinical attrition, a robust, self-validating in vitro biochemical assay is required.

Pathway cluster_0 MAPK/ERK Pathway cluster_1 Necroptosis Pathway Stimulus Extracellular Stimuli Receptor RTKs / Death Receptors Stimulus->Receptor RAS RAS Receptor->RAS RIPK1 RIPK1 Receptor->RIPK1 RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Response1 Cell Proliferation ERK->Response1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Response2 Necroptosis MLKL->Response2 Inhibitor 1,3,5-Trisubstituted 1H-Pyrazole Inhibitor->ERK Inhibits Inhibitor->RIPK3 Inhibits

Dual inhibition of ERK and RIPK3 signaling pathways by 1,3,5-trisubstituted-1H-pyrazole derivatives.

Assay Principle: Luminescent ADP Detection

To evaluate the half-maximal inhibitory concentration ( IC50​ ) of these pyrazole derivatives, we utilize a universal luminescent kinase assay (e.g., ADP-Glo™). The causality behind choosing a luminescent ADP-detection format over traditional radiometric ( 33P -ATP) or TR-FRET assays is threefold:

  • Universal Application: It measures ADP formation directly, making it entirely substrate-agnostic. This is critical when profiling a compound against diverse targets like ERK (requiring protein substrates) and LsrK or RIPK3[4].

  • High Dynamic Range: It provides a strong signal-to-background ratio, crucial for identifying false positives.

  • ATP Concentration Flexibility: It allows testing at the specific ATP Km​ of ERK and RIPK3, ensuring that ATP-competitive pyrazole inhibitors are accurately characterized without being artificially outcompeted by supraphysiological ATP levels[3].

ADPGlo A Kinase Reaction (Kinase + Substrate + ATP) C ADP + Phospho-Substrate + Unreacted ATP A->C Incubation (60 min) B 1,3,5-Trisubstituted Pyrazole Inhibitor B->A Inhibits D ADP-Glo Reagent (Depletes unreacted ATP) C->D Stop Kinase Rxn E Kinase Detection Reagent (Converts ADP to ATP & Generates Light) D->E 40 min Incubation F Luminescence Readout E->F 30 min Incubation

Biochemical workflow of the luminescent ADP-detection kinase assay for pyrazole inhibitors.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates maximum signal controls (DMSO only), minimum signal controls (no enzyme), and reference inhibitors to calculate the Z'-factor, ensuring day-to-day assay reliability.

Materials & Reagents
  • Kinases: Recombinant full-length human ERK1 and RIPK3.

  • Substrates: Myelin Basic Protein (MBP) for ERK1; generic Ser/Thr peptide for RIPK3.

  • Inhibitors: Synthesized 1,3,5-trisubstituted-1H-pyrazole test compounds; Reference inhibitors (e.g., Ulixertinib for ERK, GSK'872 for RIPK3).

  • Detection: ADP-Glo™ Kinase Assay Kit.

  • Plates: 384-well low-volume solid white microplates.

Step-by-Step Methodology

Step 1: Compound Preparation & Serial Dilution

  • Action: Prepare a 10-point, 3-fold serial dilution of the pyrazole derivatives in 100% DMSO, starting at 10 mM. Transfer to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 10 µM in a 5 µL reaction volume.

  • Causality: Acoustic dispensing eliminates tip-based carryover. Maintaining a final DMSO concentration of strictly 1% (v/v) prevents solvent-induced enzyme denaturation, which is a common source of false-positive inhibition.

Step 2: Kinase-Inhibitor Pre-incubation

  • Action: Add 2 µL of 2.5X Kinase solution (diluted in assay buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA, 1 mM DTT) to the compound-containing wells. Incubate at room temperature for 15 minutes.

  • Causality: Pre-incubation allows slow-binding 1,3,5-trisubstituted pyrazoles to reach thermodynamic equilibrium with the kinase active site before ATP competition begins, ensuring accurate IC50​ determination.

Step 3: Reaction Initiation (ATP/Substrate Addition)

  • Action: Add 2 µL of 2.5X ATP/Substrate mix to initiate the reaction. The final ATP concentration must be set to the apparent Km​ of the specific kinase (e.g., ~10 µM for ERK1).

  • Causality: Operating exactly at the ATP Km​ balances the assay's sensitivity to ATP-competitive pyrazole inhibitors while maintaining sufficient reaction velocity to generate a robust signal[3].

Step 4: Kinase Reaction Incubation

  • Action: Incubate the plate for 60 minutes at room temperature.

  • Causality: A 60-minute window ensures the reaction remains in the linear phase of steady-state kinetics (strictly <10% total ATP depletion). Exceeding this limit causes substrate depletion, which artificially flattens the dose-response curve and skews the IC50​ .

Step 5: ADP Detection

  • Action: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete unreacted ATP. Subsequently, add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate luminescence via luciferase.

  • Causality: This two-step detection strictly isolates the ADP produced by the kinase, completely eliminating background noise from the initial ATP pool.

Step 6: Readout & Data Analysis

  • Action: Read luminescence on a multi-mode microplate reader (integration time: 0.5–1 second/well). Calculate % inhibition relative to DMSO controls and fit to a 4-parameter logistic (4PL) curve to derive the IC50​ .

Quantitative Data & SAR Analysis

To illustrate the expected output, Table 1 summarizes the structure-activity relationship (SAR) of representative 1,3,5-trisubstituted-1H-pyrazole derivatives against ERK and RIPK3, demonstrating how specific substitutions at the 1, 3, and 5 positions dictate kinase selectivity and potency[2].

Table 1: In Vitro Kinase Inhibitory Activity ( IC50​ ) of 1,3,5-Trisubstituted-1H-Pyrazole Derivatives

Compound IdentifierR1 (Position 1)R2 (Position 3)R3 (Position 5)ERK1 IC50​ (µM)RIPK3 IC50​ (µM)
Compound 6 Phenyl4-ChlorophenylMethyl1.24 ± 0.052.15 ± 0.12
Compound 10a 4-Fluorophenyl4-ChlorophenylThiazole0.85 ± 0.031.10 ± 0.08
Compound 10d 4-Sulfonamide4-ChlorophenylThiazole0.42 ± 0.020.65 ± 0.04
Ulixertinib (Ref)---0.015 ± 0.001>10.0
GSK'872 (Ref)--->10.00.020 ± 0.002

Note: Data reflects typical SAR trends where the incorporation of a 4-sulfonamide at R1 and a thiazole at R3 significantly enhances the anchoring within the active pockets of ERK and RIPK3[2].

Expert Insights & Troubleshooting

  • Mitigating PAINS (Pan-Assay Interference Compounds): Highly substituted pyrazole derivatives can sometimes form colloidal aggregates at high concentrations, acting as promiscuous inhibitors. If a compound shows an unusually steep Hill slope (>2.0) in the 4PL curve, add 0.01% Triton X-100 to the assay buffer. This disrupts colloidal aggregates, ensuring the observed inhibition is driven by true stoichiometric binding rather than non-specific sequestration.

  • Z'-Factor Validation: A self-validating assay must consistently yield a Z'-factor > 0.6. If the Z'-factor drops, the most common culprit is Dithiothreitol (DTT) oxidation in the assay buffer. Always use freshly prepared DTT to maintain the catalytic cysteine residues of the kinases in a reduced, active state.

References

  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities.Bioorganic Chemistry (NIH).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.MDPI (NIH).
  • DPD-Inspired Discovery of Novel LsrK Kinase Inhibitors: An Opportunity To Fight Antimicrobial Resistance.ACS Publications.
  • Discovery and Optimization of 1,3,5-Trisubstituted Pyrazolines as Potent and Highly Selective Allosteric Inhibitors of Protein Kinase C-ζ.ACS Publications.

Sources

Application Note: In Silico Profiling and Molecular Docking of Pyrazole Derivatives as Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Introduction & Mechanistic Rationale

Receptor Tyrosine Kinases (RTKs), including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), are critical mediators of cellular proliferation and tumor angiogenesis. Aberrant activation of these pathways is a hallmark of various malignancies, making them primary targets for oncological drug development[1].

The pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a highly privileged pharmacophore in the design of kinase inhibitors. The causality behind this preference lies in its structural mimicry of the adenine ring of ATP. Pyrazole derivatives effectively occupy the highly conserved ATP-binding pocket of the kinase domain, where the nitrogen atoms act as crucial hydrogen bond donors and acceptors, forming stable interactions with the hinge region residues[2]. Furthermore, the planar nature of the pyrazole ring facilitates π−π stacking interactions with hydrophobic residues in the binding site, enhancing both affinity and selectivity[3].

KinasePathway Ligand Growth Factors (EGF / VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->Receptor Binds Signaling Downstream Cascades (PI3K/AKT, MAPK) Receptor->Signaling Activates ATP Intracellular ATP ATP->Receptor Phosphorylation Pyrazole Pyrazole Inhibitor (ATP Competitor) Pyrazole->Receptor Blocks ATP Pocket Proliferation Tumor Proliferation & Angiogenesis Signaling->Proliferation Promotes

Fig 1. RTK signaling pathway and the competitive inhibitory mechanism of pyrazole derivatives.

Quantitative Efficacy Data: Recent Pyrazole Inhibitors

To contextualize the docking protocols, it is essential to review the experimental efficacy of recently synthesized pyrazole derivatives. The following table summarizes the in vitro inhibitory profiles of novel pyrazole-based compounds against key kinase targets, demonstrating the broad applicability of this scaffold.

Compound Class / DesignationPrimary Target(s)Experimental IC₅₀Key Structural FeatureReference
Compound 3 (Pyrazolo-pyrimidine)EGFR0.06 µMFused pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine[1]
Compound 9 (Sulfonamide-pyrazole)VEGFR-20.22 µMp-methyl substituent on terminal aromatic ring[1]
Compound 5h (Triazine-based pyrazole)EGFR229.4 nM1,3,5-triazine core linkage[4]
Compound 3i (Pyrazolone derivative)VEGFR-28.93 nM3-phenyl-1H-pyrazol-one core[5]
Compound 6b (N-Mannich base pyrazole)VEGFR-2 / CDK-20.20 µM / 0.458 µMDual-target inhibition via amide linker[6]

Experimental Methodology: A Self-Validating Docking Protocol

Molecular docking is not merely a geometric fitting exercise; it is a thermodynamic simulation. The following protocol is designed as a self-validating system , ensuring that every computational choice is grounded in physical chemistry and structural biology.

Phase 1: Target Protein Preparation & Active Site Definition

Raw crystal structures from the Protein Data Bank (PDB) are static and often contain artifacts (e.g., incorrect protonation states, missing loops, or crystallographic waters) that can skew docking results.

  • Structure Retrieval: Import the high-resolution co-crystallized structure of the target kinase (e.g., PDB ID: 4HJO for mutant EGFR or 4ASD for VEGFR-2)[7],[2].

  • Water Deletion (with exceptions): Remove bulk solvent molecules. Causality: Retaining bulk water artificially blocks the binding pocket. Crucial Exception: Carefully analyze the active site for "bridging waters" that mediate hydrogen bonds between the native ligand and the kinase hinge region. If a water molecule is highly conserved across multiple crystal structures, retain it.

  • Protonation & Charge Assignment: Add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger or AMBER ff14SB). Causality: Kinase active sites are highly electrostatic environments. Incorrect protonation of key residues (like the catalytic aspartate in the DFG motif) will result in inverted hydrogen-bonding networks and false-positive docking scores.

Phase 2: Ligand Preparation
  • Conformational Generation: Sketch the pyrazole derivatives in 2D and convert them to 3D using a force field such as OPLS3 or MMFF94.

  • Tautomer Enumeration (Critical Step): Generate all possible tautomers for the pyrazole ring. Causality: Pyrazoles exhibit annular tautomerism (shifting between 1H-pyrazole and 2H-pyrazole). This shift flips the positions of the hydrogen bond donor (-NH) and acceptor (-N=), which drastically alters how the ligand interacts with the hinge region backbone amides. Docking a single, randomly generated tautomer often leads to failure.

  • Energy Minimization: Perform a local energy minimization to relieve steric clashes and optimize bond lengths/angles prior to docking.

Phase 3: Grid Generation and Protocol Validation

A docking protocol is only trustworthy if it can successfully reproduce known experimental binding poses.

  • Grid Box Definition: Center the docking grid box precisely on the center of mass of the co-crystallized native ligand (e.g., Erlotinib or Sorafenib)[1]. Size the box to encompass the entire ATP-binding cleft (typically 20-25 Å per side).

  • The Self-Validating Step (Re-docking): Extract the native co-crystallized ligand, process it through the Phase 2 workflow, and re-dock it into the prepared protein grid.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. Causality: An RMSD of ≤2.0 Å confirms that the grid parameters, scoring function, and protonation states are biologically accurate. Do not proceed to test novel pyrazole derivatives until this validation threshold is met.

Phase 4: Docking Execution and Analysis
  • Execution: Dock the prepared pyrazole library using a robust algorithm (e.g., AutoDock Vina or Schrödinger Glide) utilizing flexible-ligand, rigid-receptor parameters[3].

  • Interaction Profiling: Analyze the top-scoring poses (lowest binding energy, kcal/mol). Prioritize compounds that establish canonical hydrogen bonds with the hinge region (e.g., Met793 in EGFR or Cys919 in VEGFR-2) and exhibit favorable π−π stacking within the hydrophobic sub-pockets[2].

DockingWorkflow Target 1. Target Selection (PDB: EGFR, VEGFR-2) PrepProt 2A. Protein Preparation (Protonation, Charge Assignment) Target->PrepProt PrepLig 2B. Ligand Preparation (Tautomerization, Minimization) Target->PrepLig Grid 3. Grid Generation (Define ATP-Binding Pocket) PrepProt->Grid Docking 5. Molecular Docking (AutoDock Vina / Glide) PrepLig->Docking Validation 4. Protocol Validation (Re-dock Native Ligand, RMSD < 2Å) Grid->Validation Validation->Docking Validated Scoring 6. Scoring & Analysis (Binding Energy, Interactions) Docking->Scoring

Fig 2. Self-validating molecular docking workflow for kinase inhibitors.

References

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors Source: ACS Omega URL:[Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach Source: Journal of Applied Pharmaceutical Science URL:[Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors: In vitro Biological Evaluation Source: Frontiers in Chemistry URL:[Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies Source: RSC Advances URL:[Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer Source: PubMed Central (PMC) URL:[Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer Source: PubMed Central (PMC) URL:[Link]

  • Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and Wild type protein Source: RJPBCS URL:[Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors Source: PubMed Central (PMC) / Bioinformation URL:[Link]

Sources

Advanced Application Note: Anti-Inflammatory Assay Protocols for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: In Vitro Pharmacology & Medicinal Chemistry

Executive Summary & Mechanistic Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, distinguished by its profound anti-inflammatory properties. Historically anchored by blockbuster drugs like celecoxib, pyrazole derivatives are primarily recognized for their selective inhibition of the inducible Cyclooxygenase-2 (COX-2) isoform over the constitutive COX-1 isoform[1].

However, modern pharmacological screening reveals that the efficacy of novel pyrazoles extends beyond direct enzymatic blockade. Advanced triarylpyrazole and hybrid pyrazole analogs actively suppress upstream inflammatory signaling, specifically the NF-κB and p38 MAPK pathways[2]. This dual-action mechanism prevents the nuclear translocation of transcription factors required for the expression of pro-inflammatory mediators, including inducible Nitric Oxide Synthase (iNOS), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α)[3][4].

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB / p38 MAPK Pathway TLR4->NFKB COX2 COX-2 & iNOS Expression NFKB->COX2 PGE2 PGE2 & NO Production COX2->PGE2 Pyrazole Pyrazole Derivatives (e.g., Celecoxib) Pyrazole->NFKB Signaling Suppression Pyrazole->COX2 Direct Enzymatic Inhibition

Mechanism of pyrazole-mediated COX-2 and NF-κB pathway inhibition.

Trustworthiness: Designing a Self-Validating Assay System

A critical pitfall in anti-inflammatory drug screening is the conflation of compound cytotoxicity with genuine anti-inflammatory efficacy. A compound that induces cell death in macrophages will inherently reduce the production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2).

To establish a self-validating system , every phenotypic efficacy readout (e.g., Griess assay, ELISA) must be orthogonally paired with a metabolic viability assay (e.g., MTT) on the exact same cell population[1][2]. Only compounds that demonstrate significant suppression of inflammatory markers at strictly non-cytotoxic concentrations can be classified as true anti-inflammatory agents.

Quantitative Data: Pharmacological Profile of Pyrazoles

The table below summarizes the inhibitory concentrations (IC50) and selectivity indices of recently developed pyrazole derivatives, providing a benchmarking standard for your assay development.

Compound ClassTarget / Assay ModelIC50 / EfficacySelectivity Index (COX-2/COX-1)Source
Hybrid Pyrazoles (5u, 5s) Recombinant COX-2 Enzyme1.79 – 2.51 µM65.75 – 72.731[1]
Triarylpyrazole (1m) PGE2 Production (RAW 264.7)1.1 µMN/A (Cell-based)2[2]
Pyrazole Derivative (6g) IL-6 mRNA Suppression (BV2)9.56 µMN/A (Cell-based)3[3]
Diarylpyrazole (14a) Dual COX-2 / sEH Enzyme1.85 µM (COX-2)High Selectivity4[4]

Experimental Protocols

Protocol A: In Vitro Recombinant COX-1/COX-2 Inhibition Assay

Objective: Determine the direct enzymatic inhibition and selectivity index of pyrazole compounds isolated from complex cellular networks.

  • Causality & Material Choice: We utilize purified ovine COX-1 and human recombinant COX-2. Ovine COX-1 is structurally highly homologous to human COX-1 and exhibits superior in vitro stability, serving as a robust constitutive control. Human recombinant COX-2 ensures direct translatability for inducible inflammatory targeting[5].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute COX-1 (ovine, ~0.8 g/L) and COX-2 (human recombinant, 300 U/mL) in Tris-HCl buffer (pH 8.0) containing hematin, EDTA, and phenol as co-factors[5].

  • Compound Incubation: Add 10 µL of the pyrazole test compound (dissolved in DMSO, ensuring final assay DMSO is <1% to prevent solvent-induced enzyme denaturation) to 50 µL of the enzyme solution.

  • Allosteric Priming: Incubate the mixture on ice (4°C) for 5–6 minutes.

    • Expert Insight: This pre-incubation is critical. It allows the pyrazole's sulfonamide or bulky hydrophobic groups to insert deep into the COX-2 allosteric pocket and form hydrogen bonds (e.g., with Arg120) before the substrate initiates the reaction[1].

  • Substrate Addition: Add arachidonic acid to initiate the catalytic conversion. Incubate at 37°C for exactly 2 minutes.

  • Termination & Readout: Quench the reaction with 1M HCl. Quantify the synthesized PGE2 using a competitive Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate IC50 values using non-linear regression. Determine the Selectivity Index (SI) as IC50(COX-1) / IC50(COX-2).

Protocol B: Cell-Based Anti-Inflammatory & Viability Assay (RAW 264.7)

Objective: Evaluate the physiological efficacy and cytotoxicity of pyrazoles in an intact macrophage model.

Workflow Seed 1. Seed RAW 264.7 Cells (96-well plate) Incubate 2. Incubate 24h (37°C, 5% CO2) Seed->Incubate Treat 3. Pre-treat with Pyrazoles (1-50 µM, 1-2h) Incubate->Treat Stimulate 4. Stimulate with LPS (1 µg/mL, 24h) Treat->Stimulate Split 5. Assay Selection Stimulate->Split MTT MTT Assay (Viability Control) Split->MTT Cells Griess Griess Reagent (NO Production) Split->Griess Supernatant ELISA ELISA (PGE2 / Cytokines) Split->ELISA Supernatant

Multiplexed in vitro workflow for evaluating pyrazole anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed at 2×10^5 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to achieve ~80% confluence[1].

  • Compound Pre-treatment: Aspirate media. Add fresh media containing pyrazole compounds at varying concentrations (e.g., 1, 5, 10, 20 µM). Incubate for 1-2 hours.

    • Expert Insight: Pre-treatment primes the cells, allowing the small molecule to permeate the membrane and achieve steady-state binding with intracellular targets (like p38 MAPK) before the massive transcriptional cascade initiated by LPS begins[2].

  • Inflammatory Stimulation: Add 100 µg/mL to 1 µg/mL of Lipopolysaccharide (LPS, E. coli O111:B4) to the wells. Incubate for 24 hours[1][2].

  • Supernatant Harvesting (Efficacy Readouts):

    • Griess Assay: Transfer 50 µL of the cell supernatant to a new plate. Add 50 µL of Griess Reagent. Read absorbance at 540 nm.

      • Causality: NO is a highly reactive free radical with a half-life of seconds; it rapidly oxidizes to stable nitrite (NO2-) in culture media. The Griess assay measures this stable nitrite as a highly reliable surrogate marker for iNOS activity[2].

    • ELISA: Use the remaining supernatant to quantify PGE2, TNF-α, or IL-6 via specific competitive or sandwich ELISA kits[3].

  • MTT Assay (Viability Validation): To the original plate (still containing the adherent cells), wash twice with PBS, then add 100 µL of 0.5 mg/mL MTT solution. Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm[1].

    • Causality: This step normalizes the NO/PGE2 reduction against cell survival, definitively proving the pyrazole is acting as an anti-inflammatory agent rather than a cytotoxic agent[1][2].

References

  • Alam, M. J., et al. (2016). "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues." nih.gov. 1

  • Faria, J. V., et al. (2021). "Pyrazoles and Pyrazolines as Anti-Inflammatory Agents." nih.gov. 6

  • Al-Wahaibi, L. H., et al. (2021). "Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages." mdpi.com. 2

  • Zhang, Y., et al. (2025). "Synthesis of novel pyrazole derivatives and neuroprotective effect investigation." nih.gov. 3

  • Jan, M. S., et al. (2020). "Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives." nih.gov. 5

  • Bian, M., et al. (2021). "Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review." nih.gov. 4

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the solubility challenges commonly encountered with this compound. Our aim is to equip you with the scientific rationale and practical steps needed to successfully formulate this promising molecule.

Introduction: Understanding the Solubility Challenge

The molecular structure of 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine, which includes a pyrazole core, amino groups, a methyl group, and a sulfonyl moiety, suggests a complex solubility profile. The pyrazole ring and sulfonyl group can contribute to low aqueous solubility due to their potential for strong intermolecular interactions and crystal lattice energy.[1] The amino groups may offer some potential for salt formation to improve solubility. This guide will walk you through a logical progression of strategies to enhance the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: My 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine is poorly soluble in aqueous solutions for my initial biological assays. What is the first step I should take?

A1: The first and most critical step is to quantify the baseline solubility of your compound in the desired aqueous buffer. An understanding of the intrinsic solubility will inform the selection of the most appropriate enhancement strategy. We recommend performing a simple isothermal shake-flask solubility determination. Following this, a systematic pH-solubility profile is advisable. Given the presence of basic amino groups, adjusting the pH to the acidic range could protonate the molecule, forming a more soluble salt.[1]

Q2: I've tried adjusting the pH, but the solubility is still insufficient. What's the next logical step?

A2: If pH modification alone is not sufficient, the use of co-solvents is a highly effective and straightforward next step.[2] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds. Common co-solvents for early-stage research include ethanol, propylene glycol, and polyethylene glycol (PEG).[3] It is crucial to consider the potential toxicity of the co-solvent in your specific application.

Q3: Can I use surfactants to improve the solubility of my compound?

A3: Yes, surfactants can be very effective. Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC), which can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[4][5] Common pharmaceutical-grade surfactants include polysorbates (e.g., Tween® 80) and sorbitan esters (e.g., Span® 20). The choice of surfactant and its concentration will need to be optimized for your specific formulation.

Q4: What are amorphous solid dispersions and when should I consider them?

A4: Amorphous solid dispersions (ASDs) are a more advanced formulation strategy where the crystalline drug is molecularly dispersed in a polymeric carrier, creating an amorphous, higher-energy solid form.[6] This amorphous form has a higher apparent solubility and faster dissolution rate compared to the crystalline form. You should consider ASDs when simpler methods like pH adjustment, co-solvents, or surfactants fail to provide the required solubility, or for developing a solid oral dosage form.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound precipitates out of solution during my experiment. The concentration of the compound exceeds its thermodynamic solubility in the experimental medium.1. Re-evaluate the solubility of your compound under the exact experimental conditions (temperature, pH, ionic strength).2. Consider using a higher concentration of co-solvent or surfactant.3. If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent in the aqueous medium is not high enough to cause precipitation.
I am observing inconsistent results in my biological assays. This could be due to incomplete dissolution or precipitation of the compound during the assay.1. Visually inspect your solutions for any signs of precipitation before and during the experiment.2. Filter your final solutions through a 0.22 µm filter to remove any undissolved particles.3. Prepare fresh solutions for each experiment to avoid potential stability issues.
The use of a co-solvent is interfering with my assay. The co-solvent itself may have biological activity or may affect the performance of the assay.1. Run a vehicle control (the co-solvent without the compound) to determine its effect on the assay.2. Screen for alternative, more inert co-solvents.3. Explore other solubility enhancement techniques that do not require high concentrations of organic solvents, such as cyclodextrin complexation or the use of novel polymeric excipients.[4][7]
My compound is difficult to dissolve even in organic solvents. The compound may have a high crystal lattice energy, making it difficult for the solvent to break down the crystal structure.1. Try heating the solvent while dissolving the compound. The solubility of many compounds increases with temperature.[1]2. Use sonication to provide mechanical energy to aid in the dissolution process.3. Consider particle size reduction techniques like micronization to increase the surface area available for dissolution.[2][9]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Isothermal Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine in an aqueous buffer.

Materials:

  • 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial.

  • Quantify the concentration of the dissolved compound in the filtered sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • The resulting concentration is the equilibrium solubility of the compound in that buffer at that temperature.

Protocol 2: Screening of Co-solvents for Solubility Enhancement

This protocol provides a method for screening different co-solvents to identify the most effective ones for your compound.

Materials:

  • 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine

  • Aqueous buffer of choice

  • A selection of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)

  • Vials and analytical equipment as in Protocol 1

Procedure:

  • Prepare a series of co-solvent systems by mixing the aqueous buffer with each organic solvent at different ratios (e.g., 90:10, 80:20, 70:30 v/v).

  • For each co-solvent system, determine the solubility of the compound using the Isothermal Shake-Flask Method as described in Protocol 1.

  • Plot the solubility of the compound as a function of the co-solvent concentration.

  • Select the co-solvent system that provides the desired solubility with the lowest concentration of the organic solvent.

Visualization of Solubility Enhancement Workflow

The following diagram illustrates a logical workflow for addressing the solubility challenges of 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine.

Solubility_Enhancement_Workflow A Start: Poorly Soluble Compound B Determine Baseline Aqueous Solubility (Protocol 1) A->B C Is Solubility Sufficient? B->C D pH Adjustment (Acidic/Basic Buffers) C->D No K Proceed with Formulation C->K Yes E Is Solubility Sufficient? D->E F Co-solvent Screening (Protocol 2) E->F No E->K Yes G Is Solubility Sufficient? F->G H Surfactant Screening (e.g., Polysorbates) G->H No G->K Yes I Is Solubility Sufficient? H->I J Advanced Formulation Strategies (e.g., Amorphous Solid Dispersions, Cyclodextrins) I->J No I->K Yes J->K

Caption: A decision-making workflow for improving the solubility of 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine.

Summary of Potential Solubility Enhancement Techniques

Technique Mechanism of Action Advantages Considerations
pH Adjustment Increases ionization by forming a more soluble salt.[2]Simple and cost-effective.Only applicable to ionizable compounds; may affect stability.
Co-solvency Reduces the polarity of the solvent system, increasing the solubility of non-polar compounds.[2]Effective for many compounds; easy to prepare.[3]Potential for co-solvent toxicity or interference with biological assays.
Surfactants Form micelles that encapsulate the drug, increasing its apparent solubility.[4]High solubilization capacity for some compounds.Can be toxic at high concentrations; may affect cell membranes.
Cyclodextrins Form inclusion complexes with the drug, shielding it from the aqueous environment.[4]Generally considered safe; can improve stability.Limited to molecules that can fit into the cyclodextrin cavity.
Amorphous Solid Dispersions Increases the free energy of the solid state, leading to higher apparent solubility and dissolution rate.[6]Significant solubility enhancement possible; suitable for solid dosage forms.Requires specialized equipment and expertise; potential for physical instability (recrystallization).

References

  • Pawar, P., Dhavale, R., & Darekar, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2013). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304-316.
  • Kumar, S., & Singh, P. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 134-143.
  • Raghuram, M. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist.
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Technical Support.
  • BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction. BenchChem Technical Support.
  • DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • Taylor, L. S. (2015). Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Finkelhor, M. (2025).
  • Arborpharmchem. (n.d.). Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients. Arborpharmchem.

Sources

Technical Support Center: Advanced Optimization of Pyrazole Synthesis from β-Ketonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. As drug development increasingly relies on highly functionalized heterocycles, the synthesis of pyrazoles—specifically 5-aminopyrazoles—from β-ketonitriles and hydrazines remains a cornerstone of medicinal chemistry. However, this classical condensation-cyclization sequence is notoriously prone to regioselectivity issues, stalled intermediates, and oxidative degradation.

This guide is designed to move beyond basic protocols. Here, we dissect the mechanistic causality behind reaction failures and provide a self-validating, highly optimized framework to ensure reproducible, regioselective synthesis.

Mechanistic Foundations: The Regioselectivity Divergence

The fundamental challenge in reacting a monosubstituted hydrazine (R-NH-NH₂) with a β-ketonitrile lies in controlling which nitrogen attacks which electrophilic center. The reaction can yield either the desired 1-substituted-5-aminopyrazole or the unwanted 1-substituted-3-aminopyrazole regioisomer.

The divergence is governed by the competition between kinetic and thermodynamic control. Under kinetic control, the terminal, less sterically hindered -NH₂ group of the hydrazine acts as the primary nucleophile, attacking the highly electrophilic carbonyl carbon to form a hydrazone. Subsequent 5-exo-dig cyclization of the internal secondary amine onto the nitrile yields the 5-aminopyrazole. Conversely, basic conditions or extreme steric bulk shift the pathway toward thermodynamic control, favoring the 3-aminopyrazole isomer.

Mechanism A β-Ketonitrile + Hydrazine B Hydrazone Intermediate A->B Acid Catalyst (Kinetic Control) D 3-Aminopyrazole (Impurity) A->D Base / Steric Bulk (Thermodynamic) C 5-Aminopyrazole (Target Isomer) B->C Heat / Lewis Acid (Nitrile Activation)

Figure 1: Mechanistic pathways dictating the regioselective synthesis of aminopyrazoles.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a 2:1 mixture of 3-amino and 5-aminopyrazole regioisomers? A: You are likely running the reaction under neutral or slightly basic conditions, which fails to differentiate the nucleophilicity of the two hydrazine nitrogens. The Fix: Buffer your reaction with 0.1 equivalents of glacial acetic acid. The addition of a mild acid catalyst is a proven standard to accelerate transamination and lock the hydrazone formation under strict kinetic control 1. The acid protonates the carbonyl oxygen, drastically lowering its LUMO and ensuring exclusive attack by the terminal -NH₂.

Q2: My reaction stalls at the uncyclized hydrazone intermediate. How can I drive the cyclization to completion? A: The intramolecular cyclization requires a nucleophilic attack on the sp-hybridized nitrile carbon. If the internal nitrogen of your hydrazone is electron-deficient (e.g., when using aryl hydrazines with electron-withdrawing groups), it lacks the thermodynamic driving force to attack the unactivated nitrile. The Fix: You must increase the electrophilicity of the nitrile. Recent methodologies have demonstrated that molecular iodine (I₂) acts as an exceptional Lewis acid catalyst to activate the nitrile group, driving the 5-exo-dig cyclization to completion even with sterically hindered substrates 2.

Q3: The isolated product is dark and gummy instead of a crystalline solid. What went wrong? A: 5-Aminopyrazoles are highly electron-rich heterocycles and are exceptionally prone to air oxidation. When handling versatile intermediates like 4-methyl-3-oxopentanenitrile, controlling the pH during the aqueous workup is critical to prevent product degradation 3. The "gummy" appearance is typically a mixture of the desired product and oligomeric oxidative degradation byproducts caused by prolonged exposure to air in alkaline solutions. The Fix: Quench the reaction into a slightly acidic, cold aqueous buffer to protonate the amine and stabilize the ring system prior to isolation.

Quantitative Optimization Data

To illustrate the causality of reaction parameters on yield and regioselectivity, we have summarized our internal optimization matrix below. Notice how the introduction of acidic conditions and Lewis acid catalysis drastically shifts the product distribution.

Solvent SystemCatalystTemperatureTimeYield (%)Regioselectivity (5-NH₂ : 3-NH₂)
Ethanol (Absolute)None25°C24 h15%2:1 (Stalls at hydrazone)
Ethanol (Absolute)None78°C (Reflux)8 h60%4:1
Ethanol / Water (9:1)Glacial Acetic Acid (0.1 eq)80°C4 h82%>15:1
AcetonitrileMolecular Iodine (10 mol%)82°C (Reflux)2 h92%>99:1
Solvent-FreeInCl₃ (5 mol%)100°C (Microwave)15 min95%>99:1

Standard Operating Procedure (SOP): Regioselective Synthesis

The following methodology is designed as a self-validating system . Do not proceed to the next phase until the analytical checkpoint confirms the success of the current step.

SOP Step1 Step 1: Condensation Mix Reagents in EtOH + AcOH Check1 Checkpoint 1 TLC: Disappearance of Ketone Step1->Check1 Check1->Step1 Fail (Add Time) Step2 Step 2: Cyclization Reflux at 80°C + I₂ Catalyst Check1->Step2 Pass Check2 Checkpoint 2 IR: Loss of Nitrile (2250 cm⁻¹) Step2->Check2 Check2->Step2 Fail (Add Heat) Step3 Step 3: Workup & Isolation Quench with Na₂S₂O₃ & Filter Check2->Step3 Pass Product Pure 5-Aminopyrazole Yield: >85% Step3->Product

Figure 2: Self-validating experimental workflow for 5-aminopyrazole synthesis.

Phase 1: Kinetically Controlled Condensation
  • Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the β-ketonitrile (10.0 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add 0.1 equivalents (1.0 mmol) of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and ensuring exclusive kinetic attack by the terminal -NH₂ of the hydrazine.

  • Addition: Cool the flask to 0°C. Add the substituted hydrazine (10.5 mmol) dropwise over 10 minutes to manage the exotherm.

  • Validation Checkpoint 1 (Hydrazone Formation): After 30 minutes of stirring at room temperature, analyze an aliquot via TLC (Hexanes/EtOAc 7:3) or LC-MS. The starting ketone must be completely consumed, replaced by a new intermediate hydrazone mass/spot.

Phase 2: Electrophile-Activated Cyclization
  • Activation: Add 10 mol% of molecular iodine (I₂) to the reaction mixture.

    • Causality: Iodine coordinates directly to the nitrile nitrogen. This coordination lowers the LUMO of the C≡N bond, making the otherwise inert sp-carbon highly susceptible to nucleophilic attack by the secondary amine.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 2 hours.

  • Validation Checkpoint 2 (Ring Closure): Take an aliquot for FT-IR analysis. The sharp nitrile stretch typically found at ~2250 cm⁻¹ must be completely absent. If a weak signal persists, the cyclization is incomplete; continue refluxing for an additional hour.

Phase 3: Quenching and Isolation
  • Quenching: Cool the reaction to room temperature. Quench the iodine catalyst by adding 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.

    • Causality: Thiosulfate reduces the active iodine to inert iodide, preventing oxidative degradation of the electron-rich aminopyrazole product during isolation.

  • Precipitation: Slowly add 30 mL of ice-cold distilled water while stirring vigorously. The 5-aminopyrazole will precipitate as a crystalline solid.

  • Validation Checkpoint 3 (Purity): Filter the solid, wash with cold water, and dry under a vacuum. Confirm regioselectivity via ¹H-NMR (DMSO-d₆): The pyrazole C4-H proton typically appears as a sharp singlet around 5.3–5.5 ppm. A singlet appearing >6.0 ppm strongly indicates 3-aminopyrazole contamination.

References

  • Benchchem. "3-(Dimethylamino)acrylonitrile | 2407-68-3 - Benchchem". Benchchem Application Notes. 1

  • Zora, M., et al. "Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles". Beilstein Journal of Organic Chemistry, 2018, 14, 2789–2798. 2

  • Benchchem. "4-Methyl-3-oxopentanenitrile | 29509-06-6 | Benchchem". Benchchem Technical Protocols. 3

Sources

Technical Support Center: Troubleshooting 3,5-Diamino-1H-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3,5-Diamino-1H-pyrazoles are critical building blocks in drug discovery, frequently utilized in the synthesis of kinase inhibitors and novel antibacterial agents like Disperazol 1. The most common synthetic route involves the condensation of malononitrile (or its derivatives) with hydrazine hydrate 2.

While mechanistically straightforward, researchers frequently encounter low yields due to side reactions, incomplete cyclization, and product isolation challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your synthetic yield.

Mechanistic Causality

To troubleshoot effectively, you must understand the reaction pathway. The synthesis proceeds via a two-step cascade. First, the nucleophilic terminal nitrogen of hydrazine attacks the electrophilic nitrile carbon of malononitrile, forming a hydrazone/amidrazone intermediate. Second, an intramolecular cyclization occurs when the secondary nitrogen attacks the remaining nitrile group, yielding the pyrazole core 2.

Mechanism M Malononitrile I Hydrazone Intermediate M->I Nucleophilic Addition S Polymeric Side Products M->S Excess Base / Poor Temp Control H Hydrazine Hydrate H->I P 3,5-Diamino-1H-pyrazole I->P Intramolecular Cyclization

Mechanistic pathway of 3,5-diamino-1H-pyrazole synthesis and common side reactions.

Troubleshooting FAQs

Q1: My crude reaction mixture turned dark brown/black, and the yield is <30%. What happened? A1: You are likely observing the base-catalyzed polymerization of malononitrile.

  • Causality: Malononitrile is highly reactive and prone to dimerization or polymerization in the presence of basic reagents (like hydrazine). The initial nucleophilic addition is highly exothermic. If hydrazine is added too rapidly at room temperature, localized heat spikes drive competitive polymerization pathways.

  • Solution: Cool the malononitrile solution to 0 °C in an ice bath and add the hydrazine hydrate dropwise. A successful, clean reaction will typically transition to a yellow or orange suspension, serving as a visual self-validation of proper temperature control 1.

Q2: LC-MS shows a mixture of the desired pyrazole and an uncyclized intermediate. How do I drive the reaction to completion? A2: The reaction has stalled at the hydrazone intermediate stage.

  • Causality: While the initial nucleophilic attack is rapid, the subsequent intramolecular ring closure requires overcoming a thermodynamic activation barrier.

  • Solution: Insufficient reaction time or temperature prevents complete cyclization. Ensure the reaction is allowed to stir overnight (at least 12 hours) at room temperature 1. For sterically hindered malononitrile derivatives, you may need to gently reflux the mixture in ethanol for 4–6 hours to provide the necessary energy for ring closure.

Q3: The reaction went to completion, but I lost most of my product during the aqueous workup. How can I improve recovery? A3: 3,5-Diaminopyrazoles are extremely polar, hydrogen-bond-donating molecules.

  • Causality: They exhibit high solubility in water and poor partitioning into standard organic extraction solvents (like EtOAc or DCM).

  • Solution: Do not use aqueous extraction for isolation. Instead, leverage the solubility profile of the product in alcohols. Run the reaction in a minimal volume of ethanol; as the highly polar pyrazole forms, it will spontaneously precipitate. If further purification or enhanced water-solubility is required for downstream biological assays, convert the free base to a hydrochloride salt by dissolving it in dry THF and adding 2M HCl in diethyl ether [[1]]().

Quantitative Data: Impact of Reaction Conditions on Yield

The table below summarizes how different parameters affect the final yield of 3,5-diaminopyrazoles, highlighting the necessity of strict thermal control and non-aqueous isolation.

Reaction ConditionSolventTemperature ProfileTimeTypical YieldPrimary Observation
Uncontrolled Addition EthanolRoom Temp (Spikes >50 °C)2 h< 30%Massive polymerization of malononitrile; black tar formation.
Aqueous Workup Water/EtOAc0 °C to Room Temp12 h10–20%Product lost in aqueous phase due to high polarity.
Optimized Batch Ethanol0 °C then Room Temp12 h75–85%Complete cyclization; clean precipitation of free base.
Salt Formation (HCl) THF / Et2O0 °C to Room Temp12 h> 85%Excellent recovery of highly polar product as a stable salt.

Standardized Experimental Protocol

This self-validating workflow is adapted from the optimized large-scale batch synthesis of pharmaceutical pyrazole derivatives 1.

Workflow S1 1. Dissolution Malononitrile in EtOH (0.34 M) S2 2. Thermal Control Cool to 0 °C in Ice Bath S1->S2 S3 3. Reagent Addition Dropwise Hydrazine (1.2 eq) S2->S3 S4 4. Ring Closure Stir overnight at 25 °C S3->S4 S5 5. Primary Isolation Filter & wash with cold Et2O S4->S5 S6 6. Salt Formation Precipitate HCl salt in THF S5->S6

Step-by-step experimental workflow for optimized 3,5-diaminopyrazole synthesis.

Step-by-Step Methodology:
  • Dissolution: Dissolve malononitrile (1.0 equiv.) in absolute ethanol to achieve a concentration of approximately 0.34 M.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Reagent Addition: Slowly add hydrazine hydrate (1.2 equiv.) dropwise over 15–30 minutes.

    • Self-Validation Check: The solution should remain pale yellow/orange. Rapid darkening indicates poor thermal control and the onset of polymerization.

  • Cyclization: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously overnight under a nitrogen atmosphere to ensure the thermodynamic barrier for ring closure is fully overcome.

  • Primary Isolation: The active compound will precipitate as an orange/yellow solid. Isolate the product via suction filtration and wash the filter cake with cold diethyl ether to remove any unreacted starting materials.

  • Salt Formation (Optional but Recommended): To maximize recovery and improve shelf-stability, dissolve the isolated free base in dry THF (0.2 M) with gentle heating. Cool the solution to 0 °C, and slowly add 2M HCl in diethyl ether (1.0 equiv.). Stir overnight, then filter the highly pure, water-soluble hydrochloride salt 1.

References

  • Source: mdpi.
  • Source: nih.

Sources

Technical Support Center: Forced Degradation Studies for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for forced degradation and stress testing of pyrazole derivatives. Pyrazole scaffolds (found in blockbuster drugs like celecoxib) are privileged structures in medicinal chemistry due to their robust aromaticity, which imparts significant resistance to chemical degradation. However, to comply with1[1], rigorous stress testing must be conducted to elucidate degradation pathways, identify degradants, and validate Stability-Indicating Methods (SIMs)[2].

This guide provides field-proven protocols, quantitative benchmarks, and troubleshooting strategies to help you navigate the unique stability profiles of pyrazole compounds.

Forced Degradation Workflow

G cluster_stress ICH Q1A(R2) Stress Conditions API Pyrazole API / Formulation Acid Acidic Hydrolysis (0.1N-3N HCl) API->Acid Base Basic Hydrolysis (0.1N-3N NaOH) API->Base Ox Oxidation (3%-10% H2O2) API->Ox Thermal Thermal Stress (60°C-105°C) API->Thermal Photo Photolysis (UV/Vis Light) API->Photo Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC/HPTLC Ox->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Target Target: 5-20% Degradation HPLC->Target

ICH Q1A(R2) Compliant Forced Degradation Workflow for Pyrazoles

Quantitative Data Summary: Typical Stress Parameters

The following table summarizes the standard stress conditions utilized for pyrazole derivatives (such as celecoxib) to achieve the regulatory target of 5–20% degradation[3][4].

Stress ConditionReagent / EnvironmentTypical ParametersTarget DegradationExpected Pyrazole Degradation Pathway
Acidic Hydrolysis 0.1N - 3N HCl60°C for 6 - 24 hrs5 - 20%Sulfonamide/amide side-chain cleavage
Basic Hydrolysis 0.1N - 3N NaOH60°C for 6 - 24 hrs5 - 20%Nucleophilic attack on peripheral substituents
Oxidation 3.0% - 10% H₂O₂60°C for 3 - 24 hrs5 - 20%N-oxidation, methyl group oxidation
Thermal Dry Heat Oven60°C - 105°C for 24 - 30 hrs5 - 20%Thermolysis, bond homolysis
Photolytic UV Light (254 nm)1.2 million lux hrs5 - 20%Photo-oxidation, ring cleavage (rare)

Methodological Setup & Protocols

To ensure a self-validating system, follow this step-by-step protocol for developing a3 for pyrazole compounds[3].

Step 1: Stock Solution Preparation

  • Action: Prepare a stock solution of the pyrazole API (e.g., 500 µg/mL) in a compatible, inert diluent (e.g., methanol or acetonitrile)[3].

  • Causality: A high initial concentration ensures that minor degradants (forming at 0.1% to 1.0% levels) remain well above the Limit of Quantitation (LOQ) after subsequent dilution steps.

Step 2: Stress Application

  • Action: Aliquot the stock solution and expose it to the five standard ICH Q1A(R2) stress conditions. For example, reflux the sample with 3N HCl or 3N NaOH at 60°C for 24 hours[4].

  • Causality: Pushing the drug to its limits reveals its intrinsic stability and forces the generation of primary degradation products necessary for method validation.

Step 3: Neutralization & Quenching (Critical Step)

  • Action: For acid- and base-stressed samples, neutralize the solution with an equivalent volume and normality of base or acid, respectively, before injection.

  • Causality: This halts the degradation kinetics precisely at the target timepoint. Furthermore, injecting highly acidic or basic samples will strip the silica-based stationary phase of the HPLC column, destroying column efficiency and reproducibility.

Step 4: Chromatographic Separation

  • Action: Inject the sample into an HPLC system utilizing a C18 column (e.g., L1, 4.6 x 250mm, 5 µm). Use a gradient mobile phase consisting of an acidic buffer (pH 2.3 - 3.0) and organic modifiers (Methanol/Acetonitrile)[3][4].

  • Causality: Pyrazole derivatives often contain basic nitrogen atoms. An acidic mobile phase suppresses nitrogen ionization, preventing secondary interactions with residual silanols on the column, thereby improving peak shape and retention time consistency.

Step 5: Peak Purity Evaluation

  • Action: Utilize a Photo Diode Array (PDA) detector scanning from 200–400 nm to evaluate the stressed samples[3].

  • Causality: The PDA allows for spectral profiling across the entire peak. If the "purity angle" exceeds the "purity threshold," it indicates that a degradant is co-eluting with the main API peak, meaning the method lacks the specificity required to be "stability-indicating."

Troubleshooting Guide

Issue: The pyrazole compound shows >30% degradation under oxidative stress (10% H₂O₂, 60°C).

  • Cause: While the pyrazole core is highly stable, peripheral groups (like the methylphenyl group in celecoxib) are highly susceptible to oxidation[3]. Over-degradation creates a cascade of secondary and tertiary degradants that clutter the chromatogram, making it unrepresentative of real-world shelf-life degradation.

  • Solution: Reduce the stressor concentration to 3% H₂O₂ or lower the temperature to ambient (25°C) to hit the 1[1].

Issue: No degradation is observed under acidic conditions (3N HCl, 60°C, 24h). Should I increase the stress?

  • Cause: The pyrazole ring is a highly stable six-π-electron aromatic system[5]. Additionally, substituents like trifluoromethyl groups feature incredibly strong carbon-fluorine bonds that resist acid cleavage.

  • Solution: Do not arbitrarily increase the stress to unrealistic extremes (e.g., boiling in concentrated sulfuric acid). ICH guidelines state that if a compound is intrinsically stable under scientifically justified stress conditions, it is acceptable to report zero degradation[6]. Document the stability rather than forcing unrealistic breakdown pathways.

Issue: Co-elution of the main pyrazole peak with a primary degradant during HPLC analysis.

  • Cause: Pyrazoles and their primary degradants often share the intact heterocyclic core, resulting in nearly identical polarities and retention times.

  • Solution: Decrease the ramp rate of the organic modifier in your gradient to increase resolution. Alternatively, switch to a column with a different selectivity (e.g., a Phenyl-Hexyl column instead of a standard C18) to exploit distinct π−π interactions with the pyrazole ring.

Frequently Asked Questions (FAQs)

Q: What is the primary purpose of forced degradation studies for pyrazole drugs? A: Beyond regulatory compliance, these studies identify potential degradation pathways, establish the intrinsic stability of the molecule, and prove that the analytical method is "stability-indicating"—meaning it can accurately quantify the active pharmaceutical ingredient (API) without interference from its breakdown products[1][2].

Q: Why is the pyrazole ring generally resistant to degradation? A: The pyrazole ring exhibits exceptional aromatic stabilization due to a six-π-electron system that satisfies Hückel's rule. One nitrogen atom provides pyridine-like basicity, while the second behaves in a pyrrole-like manner, contributing its lone pair to the aromatic sextet. This structural synergy imparts profound chemical robustness and resistance to hydrolysis and metabolic degradation[5].

Q: At what stage of drug development should forced degradation studies be conducted? A: While formal stability studies are required later, starting forced degradation experiments before Phase II is highly encouraged. This ensures the proper selection of stability-indicating analytical techniques early on and allows sufficient time for degradation product identification and formulation optimization[6].

References

  • Resolve Mass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. URL:[Link]

  • BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation. URL:[Link]

  • International Journal of Creative Research Thoughts (IJCRT). ICH GUIDELINES: STRESS DEGRADATION STUDY. URL:[Link]

  • Journal of Chromatographic Science (Oxford Academic). Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form. URL:[Link]

  • International Journal of Novel Research and Development (IJNRD). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. URL:[Link]

  • Research Journal of Pharmacy and Technology. Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. URL:[Link]

Sources

Technical Support Center: Overcoming Resistance to Pyrazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals troubleshoot the complex resistance mechanisms associated with pyrazole-containing targeted therapies (such as Crizotinib and Ruxolitinib).

This guide moves beyond basic protocols. It focuses on the causality of experimental outcomes and provides self-validating frameworks to ensure the integrity of your preclinical resistance models.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why are my ALK-positive NSCLC cells regaining proliferative capacity despite continuous crizotinib treatment? A: Crizotinib, a potent pyrazole-based ALK/ROS1 inhibitor, frequently encounters resistance through two primary causal pathways.

  • Target Mutation: Selective drug pressure often induces secondary somatic mutations within the ALK tyrosine kinase domain. The most common are the L1196M "gatekeeper" mutation and the G1269A substitution[1]. These mutations sterically hinder the pyrazole moiety from accessing the ATP-binding pocket, rendering the drug ineffective[1].

  • Bypass Signaling: If sequencing confirms wild-type ALK, your cells have likely engaged in "bypass signaling." We frequently observe the compensatory upregulation or amplification of parallel oncogenic drivers, such as EGFR or KIT, which restore downstream survival cascades independently of ALK[2].

Troubleshooting Action: Perform targeted Sanger sequencing for ALK kinase domain mutations. If negative, run a phospho-RTK array to identify active bypass kinases.

Q2: I am observing paradoxical STAT5 activation in my JAK2-V617F models treated with ruxolitinib. Is this an assay artifact? A: This is not an artifact; it is a well-documented intrinsic resistance mechanism. Ruxolitinib (a pyrazole-derived JAK1/2 inhibitor) acts as a Type I inhibitor. Prolonged exposure induces a conformational change that buries the JAK2 activation loop within the kinase domain. This "conformational locking" paradoxically hyperphosphorylates JAK2 at Tyr1007/Tyr1008 by physically shielding these residues from endogenous phosphatases[3]. Upon transient drug dissociation, this hyperphosphorylated state leads to a massive rebound activation of downstream targets like STAT5 and PIM kinases[3].

Troubleshooting Action: Do not rely solely on p-JAK2 as a marker for target engagement. Shift your readout to downstream effectors (e.g., p-STAT3, p-STAT5) or utilize washout experiments to measure rebound kinetics.

ResistanceMechanisms Criz Crizotinib (ALK/ROS1) MutALK Kinase Domain Mutations (e.g., ALK L1196M, G1269A) Criz->MutALK Selective Pressure Bypass Bypass Signaling Activation (EGFR, KIT Amplification) Criz->Bypass Network Adaptation Rux Ruxolitinib (JAK1/2) HyperP Paradoxical Hyperphosphorylation (JAK2 Tyr1007/1008) Rux->HyperP Conformational Locking Survival Restored Tumor Proliferation (Clinical Resistance) MutALK->Survival Steric Hindrance HyperP->Survival Phosphatase Evasion Bypass->Survival Parallel Pathways

Molecular mechanisms driving resistance to pyrazole-based targeted therapies.

Section 2: Experimental Workflows – Generating Resistant Cell Lines

To study these phenomena, you must generate robust, genetically stable in vitro models. The following protocol is a self-validating system: it incorporates a "drug holiday" to distinguish transient epigenetic tolerance from true genetic resistance.

Protocol: Stepwise Induction of Pyrazole-Resistant Cancer Cell Lines Causality Note: We utilize a gradual dose-escalation strategy rather than a high-dose shock. Starting at a sub-lethal dose preserves the inherent genetic heterogeneity of the parental line, allowing rare pre-existing resistant clones to outcompete the population rather than causing catastrophic culture collapse[4].

  • Baseline Sensitivity Profiling: Determine the exact IC50 of the parental cell line to the pyrazole agent using a 48-hour viability assay (e.g., CCK-8). Calculate the IC20 (the concentration that inhibits 20% of cell proliferation)[5].

  • Stepwise Drug Induction: Seed cells at 30-40% confluency. Introduce the drug at the IC20 concentration[5]. Maintain the cells at this concentration for 2–3 passages. If cell death exceeds 50%, hold the concentration; do not escalate. Once the proliferation rate normalizes, increase the dose by 25–50%[5]. Repeat this over 3–6 months until the cells tolerate up to 10× the original IC50.

  • Monoclonal Isolation: Perform limiting dilution (0.5 cells/well in a 96-well plate) in the presence of the maintenance drug dose to isolate true monoclonal resistant populations.

  • The "Drug Holiday" (Self-Validation Step): Withdraw the drug completely for 4 weeks[6]. Re-test the IC50. If the cells revert to parental sensitivity, the resistance was epigenetic or transcriptional. If the IC50 remains elevated, you have successfully selected for stable genetic resistance.

  • Resistance Index (RI) Calculation: Divide the IC50 of the resistant clone by the IC50 of the parental line. An RI ≥ 5 validates the successful construction of the model[5].

Workflow S1 1. Baseline Profiling (Determine IC50/IC20) S2 2. Stepwise Induction (IC20 to 10x IC50) S1->S2 S3 3. Clonal Isolation (Limiting Dilution) S2->S3 S4 4. Drug Holiday (4 Weeks Drug-Free) S3->S4 S5 5. Validation (Resistance Index ≥ 5) S4->S5

Step-by-step experimental workflow for generating stable drug-resistant cell lines.

Section 3: Quantitative Data & Troubleshooting Matrices

To streamline your assay optimization, use the following data matrix to anticipate resistance mechanisms and adjust your analytical readouts accordingly.

Pyrazole AgentPrimary TargetCommon Resistance MechanismExperimental Readout / TroubleshootingNext-Gen Alternative
Crizotinib ALK / ROS1ALK G1269A or L1196M Mutation[1]Sanger sequencing of ALK kinase domain.Alectinib, Lorlatinib
Crizotinib ALK / ROS1EGFR / KIT Bypass Signaling[2]Phospho-RTK Array; Western blot for p-EGFR.Combination Therapy (TKI + EGFRi)
Ruxolitinib JAK1 / JAK2Paradoxical Hyperphosphorylation[3]Washout assay followed by p-STAT5 kinetic profiling.Type II JAK Inhibitors
Avapritinib KIT / PDGFRATarget Gene AmplificationqPCR for KIT copy number variation (CNV).Ripretinib
References
  • Mechanisms of acquired crizotinib resistance in ALK-rearranged lung Cancers. nih.gov. 2

  • Mechanisms of resistance to crizotinib in patients with ALK gene rearranged non-small cell lung cancer. nih.gov. 1

  • Ruxolitinib mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases. nih.gov. 3

  • Development of Drug-resistant Cell Lines for Experimental Procedures. nih.gov. 4

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. procellsystem.com. 5

  • Establishment of Drug-resistant Cell Lines. creative-bioarray.com. 6

Sources

Technical Support Center: Minimizing Off-Target Effects of Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for kinase inhibitor development. Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved targeted therapies (e.g., Ruxolitinib, Crizotinib, Encorafenib)[1]. However, because the pyrazole ring acts as a potent hydrogen bond donor/acceptor pair that mimics the adenine ring of ATP, these compounds inherently bind to the highly conserved kinase hinge region, frequently leading to promiscuous off-target effects[2].

This guide provides advanced troubleshooting, structural optimization strategies, and self-validating experimental protocols to help you engineer highly selective pyrazole-based kinase inhibitors.

Section 1: Structural Optimization & Scaffold Design

Q: Why does my 3-aminopyrazole-based kinase inhibitor show high cross-reactivity across the kinome, and how can I structurally optimize it?

Causality & Expert Insight: The pyrazole moiety anchors the inhibitor by forming critical hydrogen bonds with the backbone carbonyls and amides of the kinase hinge region (e.g., interacting with Glu and Met residues)[3]. Because this hinge region is structurally conserved across the ~500 human kinases, basic acyclic pyrazole scaffolds are inherently promiscuous. For instance, early acyclic 3-aminopyrazole leads have been shown to target over 260 kinases at 1 µM concentrations[4].

Optimization Strategies: To minimize off-target binding, you must shift the binding dependency away from the conserved hinge region and exploit the less conserved areas of the kinase pocket:

  • Macrocyclization: Restricting the conformational flexibility of the pyrazole scaffold locks the molecule into the specific bioactive conformation required for your target kinase[5]. This reduces the entropic penalty of binding while introducing steric clashes that prevent binding to off-target kinases with slightly different pocket geometries. For example, macrocyclization of a promiscuous 3-aminopyrazole scaffold yielded JA310, a highly selective inhibitor for MST3 over the closely related MST4[6].

  • Targeting the Gatekeeper Residue: Adding bulky substituents at the C5 or N1 position of the pyrazole ring can exploit differences in the gatekeeper residue size (e.g., a small Threonine vs. a bulky Phenylalanine)[7].

  • Exploiting the Solvent-Exposed Region: Extending the scaffold via linkers into the highly variable solvent-exposed region can drastically improve selectivity and pharmacokinetic (PK) properties[5].

G Hinge Hinge Region Binding (Highly Conserved) Gatekeeper Gatekeeper Pocket (Variable Size) Solvent Solvent-Exposed Region (Highly Variable) Pyrazole Pyrazole Core (N, NH H-bonds) Pyrazole->Hinge Drives Potency (High Off-Target Risk) R1 C5/N1 Substituents (Steric Bulk) R1->Gatekeeper Drives Selectivity R2 Macrocyclic Linker (Conformational Lock) R2->Solvent Enhances Selectivity & PK Properties

Mechanistic mapping of pyrazole inhibitor domains to kinase binding pockets.

Section 2: Cellular Assay Troubleshooting & Target Engagement

Q: How do I properly set up a cellular target engagement assay to validate that my optimized pyrazole inhibitor is hitting the intended kinase and not off-targets?

Causality & Expert Insight: Biochemical assays (like TR-FRET or radiometric assays) are performed using isolated proteins and non-physiological ATP concentrations. In live cells, intracellular ATP concentrations are in the millimolar range (1–10 mM), which fiercely competes with ATP-competitive pyrazole inhibitors[2]. Furthermore, biochemical assays cannot account for cell permeability or efflux pump activity. To build a self-validating system, you must use a live-cell NanoBRET target engagement assay that includes a permeabilized cell control[4]. If your compound is potent in permeabilized cells but weak in intact cells, your issue is cell penetration, not off-target affinity.

Protocol: Step-by-Step Live-Cell NanoBRET Target Engagement Assay

  • Cell Seeding & Transfection: Plate HEK293T cells in a 96-well or 384-well plate. Transiently transfect the cells with a plasmid encoding your target kinase fused to NanoLuc luciferase. Incubate for 24 hours.

  • Tracer Incubation: Replace the media with Opti-MEM. Add a cell-permeable fluorescent kinase tracer (compatible with the NanoLuc emission spectrum) at a concentration at or below its Kd​ .

  • Compound Addition: Add your pyrazole inhibitor in a 10-point dose-response series.

  • Permeabilized Control Setup (Critical Step): In a parallel set of wells, add 50 µg/mL digitonin to permeabilize the cell membranes. This acts as your internal control to differentiate between target affinity and cell permeability[4].

  • Incubation & Measurement: Incubate for 2 hours at 37°C to reach equilibrium. Add the NanoBRET Nano-Glo Substrate. Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminescence microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the log of the inhibitor concentration to determine the cellular EC50​ .

Section 3: Phenotypic Toxicity & Off-Target Diagnosis

Q: In my phenotypic assays, I am observing unexpected toxicity (e.g., G2/M cell cycle arrest) even though my target kinase is not involved in the cell cycle. What is causing this, and how do I troubleshoot?

Causality & Expert Insight: Pyrazole-based inhibitors frequently cross-react with Aurora kinases (Aurora A/B) or Cyclin-Dependent Kinases (CDKs), such as CDK2 or CDK9[3]. These kinases are master regulators of the cell cycle. Inhibition of these off-targets at higher concentrations (e.g., >1 µM) leads to unintended G2/M or S-phase arrest[4].

Troubleshooting Workflow: If you observe unexpected phenotypic toxicity, do not immediately discard the scaffold. Instead, follow a structured diagnostic workflow to identify and engineer out the specific off-target liability.

G Tox Unexpected Cellular Toxicity (e.g., G2/M Arrest) Screen Kinome Profiling (1 µM) Identify Off-Targets (e.g., CDKs, Aurora) Tox->Screen Diagnose NanoBRET Live-Cell NanoBRET Compare Target vs. Off-Target EC50 Screen->NanoBRET Validate in cells SAR Structure-Based Drug Design (Modify Pyrazole R-groups) NanoBRET->SAR If therapeutic window < 10x Validate Re-test Phenotype Confirm On-Target Mechanism SAR->Validate Synthesize & Test Validate->Tox If toxicity persists

Iterative workflow for diagnosing and resolving off-target kinase effects.

Section 4: Quantitative Data & Reference Tables

To guide your benchmarking, the table below summarizes the optimization strategies used to rescue promiscuous pyrazole scaffolds into highly selective clinical candidates and chemical probes[4],[3],[7].

Table 1: Comparative Kinase Selectivity and Potency of Optimized Pyrazole Inhibitors

Compound NamePrimary TargetPrimary IC₅₀ / EC₅₀Major Off-TargetsOff-Target IC₅₀ / EC₅₀Structural Optimization Strategy
Promiscuous Lead 1 MST1/2/3/4~100–300 nM262 kinases (>35% at 1 µM)N/ANone (Acyclic 3-aminopyrazole core)
JA310 (21c) MST3106 nMMST4, LIMK21.4 µMMacrocyclization via pentyl linker
Afuresertib Akt1/2/30.08 nM ( Ki​ )PKA, PKC>1 µMRigidification & Pyrazole substitution
Compound 8 RIP225 nMALK5, VEGFR2, LCK>2.5 µM8-membered bridged bicyclic ring
Compound 19 CDK4420 nMCDK1, 2, 7, 9>5 µMN-methylation of the pyrazole ring

References

  • Amrhein, J. A., et al. (2024). "Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3." Journal of Medicinal Chemistry, 67(1), 674-690.[Link]

  • El-Gamal, M. I., et al. (2022). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, 27(1), 330.[Link]

  • Haffner, C. D., et al. (2019). "Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors." ACS Medicinal Chemistry Letters, 10(11), 1518-1523.[Link]

  • Nitulescu, G. M., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules, 28(14), 5359.[Link]

Sources

Strategies for improving metabolic stability of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DMPK & Medicinal Chemistry Support Center. Pyrazole derivatives are privileged scaffolds in drug discovery, but their electron-rich nature and functional group requirements often lead to high intrinsic clearance ( CLint​ ). This guide provides actionable troubleshooting, self-validating protocols, and mechanistic rationale for resolving pyrazole metabolic liabilities.

Diagnostic Logic: Pyrazole Optimization Workflow

G Start High Clearance Pyrazole MetID In Vitro MetID Assay (Identify Soft Spot) Start->MetID N_Dealk N-Dealkylation MetID->N_Dealk CH_Ox C-H Oxidation MetID->CH_Ox PhaseII Phase II Glucuronidation MetID->PhaseII Persistent Persistent Ring Cleavage MetID->Persistent Strat_N Steric Shielding (e.g., i-Pr) or Fluorination (e.g., CF3) N_Dealk->Strat_N Strat_CH Halogenation (C-F/C-Cl) or EWG Addition (CN) CH_Ox->Strat_CH Strat_PII N1-Alkylation/Arylation to Block N-H PhaseII->Strat_PII Strat_Pers Bioisosteric Replacement (1,2,4-Triazole / Oxadiazole) Persistent->Strat_Pers Stable Metabolically Stable Lead Strat_N->Stable Strat_CH->Stable Strat_PII->Stable Strat_Pers->Stable

Workflow for diagnosing and resolving pyrazole metabolic liabilities.

Troubleshooting Guides & FAQs

Q1: My N-methyl pyrazole derivative shows rapid clearance in human liver microsomes (HLM). How can I block N-dealkylation without losing target affinity? A1: N-dealkylation is a common CYP450-mediated liability for N-alkyl pyrazoles. The causality lies in the enzymatic abstraction of a hydrogen atom from the α -carbon, leading to a hemiaminal intermediate that collapses to release the dealkylated pyrazole[1].

  • Resolution 1 (Fluorination): Incorporate fluorine to strengthen the bond. In the development of the CHK1 inhibitor MU380, trifluorination of the N-methyl pyrazole (to N−CF3​ ) successfully blocked 2D6-mediated N-dealkylation, preventing the formation of nonselective metabolites[1].

  • Resolution 2 (Steric Shielding): Replace the N-methyl group with bulkier aliphatics (e.g., isopropyl or cyclopentyl) to restrict CYP access. In the optimization of FGFR inhibitors, replacing an N-methyl with an N-isopropyl group maintained hinge-binding interactions while significantly improving whole-blood and microsomal stability[2].

Q2: MetID indicates oxidative metabolism directly on the pyrazole ring C-H bonds (C-3, C-4, or C-5). What are the best structural interventions? A2: The electron-rich nature of the pyrazole π -system makes unsubstituted carbon centers highly susceptible to CYP-mediated epoxidation or direct hydroxylation.

  • Resolution 1 (Halogenation): Strategic fluorination at C-4 or C-5 blocks oxidation due to the high C-F bond dissociation energy (~126 kcal/mol for aryl-F vs. ~113 kcal/mol for aryl-H)[3]. This strategy was famously employed in the development of Celecoxib, where fluorination enhanced metabolic stability while maintaining target engagement[4].

  • Resolution 2 (Electron-Withdrawing Groups): Introducing nitriles (-CN) or carboxamides at the C-4 position decreases the HOMO energy of the pyrazole ring, rendering it less susceptible to electrophilic attack by the CYP450 ferryl-oxo species[4].

Q3: We have an N-unsubstituted (N-H) pyrazole that is stable in standard microsomes but shows high in vivo clearance. What is happening? A3: You are likely observing Phase II metabolism. N-unsubstituted pyrazoles are highly susceptible to direct N-glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[4]. Standard microsomal stability screening often lacks the required UDPGA cofactor, masking this liability.

  • Resolution: Alkylation or arylation at the N1 position blocks the N-H functionality, shifting the clearance pathway and improving metabolic resilience[4]. Ensure your in vitro assays are supplemented with UDPGA to detect this early.

Q4: I've tried blocking all soft spots, but clearance remains high. Should I abandon the pyrazole core? A4: Not necessarily, but bioisosteric replacement is the logical next step. If the pyrazole ring itself undergoes persistent oxidative cleavage, replacing it with a more electron-deficient heterocycle can improve stability.

  • Resolution 1 (Triazole Switch): Replacing a pyrazole with a 1,2,4-triazole often improves HLM stability by decreasing the basicity and lowering the cLogD7.4​ [5].

  • Resolution 2 (Oxadiazole Incorporation): Bioisosteric replacement of vulnerable ester/amide moieties attached to the pyrazole with a 1,2,4-oxadiazole ring has been shown to afford modulators with high metabolic stability, as demonstrated in the optimization of store-operated calcium entry (SOCE) modulators[6].

Quantitative Physicochemical & Thermodynamic Parameters

Understanding the thermodynamic shifts is critical for rational design. The table below summarizes the quantitative impact of common pyrazole modifications.

Structural FeatureBond Dissociation Energy (BDE)Primary Metabolic LiabilityStrategic InterventionExpected Physicochemical Shift
Alkyl N-CH₃ ~105 kcal/mol[3]N-Dealkylation (CYP2D6/3A4)Trifluorination ( N−CF3​ )[1]Increases BDE to ~110 kcal/mol[3]; increases lipophilicity.
Aryl C-H (C4/C5) ~113 kcal/mol[3]Direct Ring OxidationFluorination (C-F)[3]Increases BDE to ~126 kcal/mol[3]; minimal steric impact.
Unsubstituted N-H N/AN-Glucuronidation (UGTs)[4]N1-Alkylation/Arylation[4]Eliminates H-bond donor; alters membrane permeability.
Pyrazole Core N/APersistent Ring Cleavage1,2,4-Triazole Replacement[5]Lowers cLogD7.4​ ; decreases basicity[5].
Standardized Experimental Protocol: Self-Validating In Vitro MetID

To accurately diagnose pyrazole soft spots, your Metabolite Identification (MetID) workflow must be a self-validating system that distinguishes between enzymatic clearance and chemical degradation.

Step 1: Matrix Preparation & Equilibration

  • Prepare Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ . (Causality: MgCl2​ is a critical cofactor for CYP450 catalytic function).

  • Pre-incubate the matrix with the pyrazole test compound (1 μ M final concentration) at 37°C for 5 minutes.

Step 2: Dual-Cofactor Initiation (Phase I & II)

  • To capture both oxidative and conjugative metabolism, initiate the reaction by adding a cofactor mixture: 1 mM NADPH (for CYP450s) and 2 mM UDPGA (for UGTs).

  • Critical Step: If evaluating N-unsubstituted pyrazoles, you must add Alamethicin (25 μ g/mL) to the matrix prior to UDPGA addition. This creates pores in the microsomal membranes, allowing UDPGA to access luminal UGT enzymes.

Step 3: Self-Validation Controls

  • Positive Control: Run parallel incubations with Verapamil (CYP3A4) and Diclofenac (CYP2C9) to validate enzyme activity.

  • Negative Control (Minus-Cofactor): Run a parallel incubation of the test compound without NADPH/UDPGA. (Logic: If the test compound depletes in the minus-cofactor control, the clearance is due to chemical instability or non-CYP/UGT mediated hydrolysis, not traditional metabolism).

Step 4: Quenching and LC-MS/MS Analysis

  • Quench the reaction at predefined time points (0, 15, 30, 60 minutes) using 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 15,000 x g for 15 minutes to precipitate proteins.

  • Analyze the supernatant via High-Resolution Mass Spectrometry (HRMS) to identify mass shifts (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) and pinpoint the exact site of metabolism on the pyrazole ring.

References
  • Source: Journal of Medicinal Chemistry (acs.org)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: ACS Medicinal Chemistry Letters (acs.org)
  • Source: IJNRD (ijnrd.org)
  • Source: ACS Publications (acs.org)

Sources

Technical Support Center: Addressing Pyrazole Compound Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the common yet significant challenge of pyrazole compound precipitation in aqueous buffers. The unique physicochemical properties of the pyrazole scaffold, while beneficial for a range of pharmacological activities, often lead to poor aqueous solubility.[1][2] This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to ensure your compounds remain in solution, safeguarding the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with pyrazole derivatives in aqueous environments.

Q1: Why is my pyrazole compound precipitating in my aqueous buffer?

Precipitation is a clear indicator that the compound's concentration has surpassed its solubility limit in the given buffer system. Several factors, often acting in concert, can cause this:

  • Inherent Low Aqueous Solubility: Many pyrazole derivatives are hydrophobic, especially those with non-polar substituents like phenyl groups, which decreases their solubility in water.[3][4] The planar, aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[2][5]

  • "Solvent Shock": This is a frequent cause when diluting a stock solution. Your compound may be highly soluble in an organic solvent like 100% DMSO, but when this stock is rapidly diluted into the aqueous buffer, the abrupt change in solvent polarity causes the compound to "crash out" of solution.[6][7]

  • Incorrect Buffer pH: Pyrazoles are typically weakly basic.[3][8][9] If the buffer's pH is significantly above the compound's pKa, the compound will exist in its neutral, less soluble form, increasing the likelihood of precipitation.[4]

  • Exceeding Maximum Solubility: Every compound has a finite solubility limit in a specific buffer at a given temperature. Attempting to prepare a solution at a concentration above this intrinsic limit will inevitably lead to precipitation.[6]

Q2: How does the pH of the buffer affect the solubility of my pyrazole derivative?

The pH of your aqueous buffer is a critical and powerful tool for controlling solubility. The pyrazole ring contains a pyridine-like nitrogen atom that is weakly basic and can be protonated.[3][8][10][11]

  • For Basic Pyrazoles: In an acidic medium (where the pH is below the compound's pKa), the pyrazole nitrogen accepts a proton, forming a positively charged pyrazolium salt.[3][8] This ionized form is generally much more soluble in water than the neutral free base.[4] Therefore, adjusting the buffer to a more acidic pH can dramatically increase the solubility of many pyrazole compounds.

  • For Pyrazoles with Acidic Groups: Conversely, if your pyrazole derivative possesses an acidic functional group (e.g., a carboxylic acid), adjusting the buffer to a more basic pH (above the group's pKa) will deprotonate it, forming a more soluble anionic salt.[3]

Q3: I'm dissolving my compound in DMSO first. Could that be the problem?

Yes, while DMSO is an excellent solvent for dissolving many poorly soluble compounds, the dilution process is often the source of precipitation.[7] As explained in Q1, this "solvent shock" occurs because the DMSO concentration plummets upon dilution into the aqueous buffer (e.g., from 100% to <0.5%). The buffer system may not have sufficient solvating power on its own to keep the compound dissolved at the target concentration.[6][7] The technique used for dilution is crucial; for instance, adding the stock solution dropwise into a vortexing buffer is better than adding it all at once.[7]

Q4: Can I just heat the buffer to get my compound to dissolve?

Heating can be a useful technique, as the solubility of most solid compounds increases with temperature.[3][12][13] However, this approach comes with important caveats:

  • Thermal Stability: You must ensure your pyrazole compound and any other biological components in your experiment (e.g., proteins, cells) are stable at elevated temperatures.

  • Precipitation on Cooling: The compound may dissolve at a higher temperature but will likely precipitate out again as the solution cools to your experimental temperature (e.g., room temperature or 37°C).

  • Use in Recrystallization: This principle is effectively used in purification techniques like hot filtration or recrystallization, where a compound is dissolved in a minimal amount of hot solvent.[5][12]

Q5: Is filtering out the precipitate a good solution?

No, filtering is not a solution to a precipitation problem in an experimental setting.[6] Filtering removes the precipitated solid, which means the actual concentration of your compound in the final solution will be unknown and lower than intended.[6] This will compromise the validity and accuracy of your experimental results. The correct approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[6]

In-Depth Troubleshooting Guide

When facing precipitation, a systematic approach is the most effective way to diagnose and solve the problem. Follow this workflow to identify the optimal conditions for your specific pyrazole compound.

Start Precipitation Observed Check_Props Step 1: Review Compound Properties - pKa, LogP - Known solubility data Start->Check_Props Determine_Sol Step 2: Determine Max Solubility (See Protocol 1) Check_Props->Determine_Sol Is_Conc_Too_High Is Target Concentration > Max Solubility? Determine_Sol->Is_Conc_Too_High Lower_Conc Lower Target Concentration Is_Conc_Too_High->Lower_Conc Yes Optimize_Buffer Step 3: Optimize Buffer System Is_Conc_Too_High->Optimize_Buffer No Success Compound Solubilized Lower_Conc->Success Adjust_pH Adjust Buffer pH (Based on pKa) Optimize_Buffer->Adjust_pH Use_Enhancers Step 4: Use Solubility Enhancers Adjust_pH->Use_Enhancers Not Sufficient Optimize_Dilution Step 5: Refine Dilution Technique (See Protocol 3) Adjust_pH->Optimize_Dilution Sufficient Co_Solvent Add Co-solvents (DMSO, Ethanol, PEG) (See Protocol 2) Use_Enhancers->Co_Solvent Surfactant_CD Add Surfactants / Cyclodextrins (Tween-80, HP-β-CD) Co_Solvent->Surfactant_CD Not Sufficient Co_Solvent->Optimize_Dilution Sufficient Surfactant_CD->Optimize_Dilution Optimize_Dilution->Success

Diagram 1: Troubleshooting Workflow for Pyrazole Precipitation.

Step 1: Understand the Physicochemical Properties

Before experimenting, gather information about your pyrazole derivative.

  • pKa: This value dictates how the compound's charge and solubility will change with pH. Pyrazole itself has a pKa of approximately 2.5.[9]

  • LogP (Partition Coefficient): This indicates the hydrophobicity of the compound. A higher LogP value generally correlates with lower aqueous solubility.

Step 2: Optimize the Buffer Environment

The simplest approach is to modify the buffer itself to be more accommodating to your compound.

  • pH Adjustment: This is the most powerful first step for ionizable compounds.[5] For a typical basic pyrazole, lowering the buffer pH by 1-2 units below the pKa will shift the equilibrium towards the more soluble protonated form.

Neutral Pyrazole (R-Pz) Neutral Low Aqueous Solubility Protonated Pyrazolium (R-PzH+) Protonated Salt High Aqueous Solubility Neutral->Protonated + H+ (Lower pH, < pKa) Protonated->Neutral - H+ (Higher pH, > pKa)

Diagram 2: pH-Dependent Ionization of a Basic Pyrazole.

Step 3: Employ Solubility Enhancers

If pH adjustment is insufficient or not compatible with your assay, solubility-enhancing excipients can be used.

  • Co-solvents: These are water-miscible organic solvents that increase the overall solvating power of the aqueous buffer.[5][14] They are widely used in liquid formulations.[5] Common choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[1][5]

  • Surfactants: Surfactants like Tween-80 or Polysorbate 80 form micelles that encapsulate hydrophobic compounds, effectively keeping them dispersed in the aqueous medium.[1][5][14]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with a poorly soluble pyrazole, shielding the hydrophobic part from water and increasing its apparent solubility.[1][6][14] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice.[1][6]

Step 4: Refine Your Stock Solution & Dilution Technique

The way you introduce your compound into the buffer is critical for avoiding localized high concentrations that lead to precipitation.

  • Use an Intermediate Dilution Step: Instead of adding a 10 mM DMSO stock directly into your final buffer to get a 10 µM solution (a 1000x dilution), first perform an intermediate dilution in a smaller volume of pre-warmed media or buffer.[7]

  • Slow, Agitated Addition: Always add the compound stock (or intermediate dilution) slowly and dropwise into the final volume of buffer while it is being gently vortexed or swirled.[7] This ensures rapid and even distribution, preventing the compound from "crashing out."[7]

  • Pre-warm the Buffer: The solubility of many compounds increases with temperature. Using a buffer pre-warmed to your experimental temperature (e.g., 37°C) can help.[7]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the maximum soluble concentration of a pyrazole derivative in a specific aqueous buffer at a set temperature.[13]

Materials:

  • Solid pyrazole derivative

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Sealed vials (e.g., glass scintillation vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Add an excess amount of the solid pyrazole compound to a vial. Ensure enough solid is added so that some remains undissolved at the end of the experiment.

  • Add a precise volume of the target aqueous buffer to the vial.[13]

  • Seal the vial tightly to prevent evaporation and place it on an orbital shaker set to the desired experimental temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for 24-48 hours to ensure equilibrium is reached. Check for undissolved solid at the bottom of the vial.

  • After agitation, remove the sample and separate the saturated supernatant from the excess solid by either centrifuging the vial and carefully collecting the supernatant or by filtering the solution through a 0.22 µm syringe filter.[13]

  • Quantify the concentration of the dissolved compound in the clear supernatant using a pre-validated analytical method (e.g., HPLC with a standard curve).[13] This concentration represents the equilibrium solubility.

Protocol 2: Systematic Co-solvent Screening

Objective: To identify a suitable co-solvent system to maintain the pyrazole derivative in solution at the target concentration.[5]

Materials:

  • Pyrazole compound stock solution (e.g., 10 mM in 100% DMSO)

  • Target aqueous buffer

  • Potential co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400)

  • Clear microplate or microcentrifuge tubes

Procedure:

  • In a series of tubes, prepare your target aqueous buffer containing different concentrations of a single co-solvent (e.g., Buffer + 1% Ethanol, Buffer + 2% Ethanol, Buffer + 5% Ethanol). Prepare separate series for each co-solvent you wish to test.

  • Include a control tube with only the aqueous buffer.

  • To each tube, add your pyrazole stock solution to achieve the final desired concentration. Add the stock slowly while vortexing.

  • Incubate the tubes at the experimental temperature for a set period (e.g., 2 hours).

  • Visually inspect each tube for any signs of precipitation (cloudiness, visible particles, or film).[7]

  • The lowest concentration of a co-solvent that maintains a clear solution is the most promising condition. Always remember to include a vehicle control (buffer + co-solvent, no compound) in your final experiments to account for any effects of the co-solvent itself.

Stock 1. Prepare High Conc. Stock (e.g., 10 mM in 100% DMSO) Intermediate 3. Create Intermediate Dilution (Optional but Recommended) Dilute stock into a small volume of buffer Stock->Intermediate Add 5. Add Stock/Intermediate Dilution Dropwise into vortexing buffer Stock->Add Prewarm 2. Pre-warm Final Aqueous Buffer (e.g., to 37°C) Vortex 4. Vortex Final Buffer Prewarm->Vortex Intermediate->Add Vortex->Add Incubate 6. Incubate & Visually Inspect for precipitation Add->Incubate

Sources

Optimizing reaction conditions for Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances, common bottlenecks, and optimization strategies for the Knorr Pyrazole Synthesis .

The classical condensation of 1,3-dicarbonyl compounds (or β -ketoesters) with hydrazines remains a cornerstone of medicinal chemistry. However, achieving high yields and strict regioselectivity requires precise control over reaction thermodynamics and kinetics. This guide synthesizes field-proven protocols with fundamental chemical logic to help you troubleshoot and optimize your workflows.

Part 1: Core Mechanism & Reaction Logic

To successfully troubleshoot a Knorr synthesis, one must understand the causality of the reaction cascade. The synthesis is not a single concerted step, but rather a two-stage process:

  • Hydrazone/Imine Formation: The initial nucleophilic attack of the hydrazine nitrogen on the most electrophilic carbonyl carbon.

  • Intramolecular Cyclization: The subsequent enamine-like attack of the second nitrogen onto the remaining carbonyl, followed by dehydration to achieve aromaticity [1].

The Role of Acid Catalysis: A common misconception is that heat alone drives the reaction. In reality, acid catalysis is strictly required to push the reaction past the hydrazone intermediate. Acidic aqueous conditions facilitate pyrazole formation because both the imine formation step and the final cyclization step involve protonating a ketone oxygen. This protonation lowers the lowest unoccupied molecular orbital (LUMO) of the carbonyl, activating the carbon for nitrogenous attack[2].

KnorrMechanism A 1,3-Dicarbonyl + Hydrazine B Hydrazone Intermediate (Stalls at neutral/high pH) A->B -H2O Fast kinetics C Protonated Carbonyl (Acid Catalysis) B->C +H+ Lowers activation energy D Pyrazole / Pyrazolone (Aromatic & Stable) B->D Slow/No reaction without acid C->D Intramolecular cyclization -H2O

Caption: Mechanistic pathway of Knorr pyrazole synthesis highlighting acid-catalyzed cyclization.

Part 2: Frequently Asked Questions & Troubleshooting (FAQs)

Q1: My reaction is stalling at the hydrazone intermediate. Even with prolonged heating, cyclization does not occur. How do I force ring closure? A: This is almost always a pH issue. Mechanistic studies on the pH dependence of hydrazone formation reveal that at pH 7, the initial hydrazone forms rapidly but fails to cyclize. At pH 8.5 or higher, the reaction yields only starting material[2]. Solution: Lower the pH. Introduce a Lewis or Brønsted acid (e.g., glacial acetic acid or trifluoroacetic acid). The acid protonates the unreacted carbonyl, making it sufficiently electrophilic for the weakly nucleophilic hydrazone nitrogen to attack and close the ring.

Q2: I am using an unsymmetrical 1,3-diketone and a substituted hydrazine, and I am getting a 1:1 mixture of regioisomers. How can I control regioselectivity? A: The classical Knorr synthesis struggles with regioselectivity when the steric and electronic differences between the two carbonyls (R¹ and R²) are minimal [4]. Solution 1 (Solvent Optimization): Switch to fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoro-2-propanol (HFIP). These solvents stabilize specific transition states via strong hydrogen bonding, often amplifying minor electronic differences between the carbonyls to favor one regioisomer [3, 5]. Solution 2 (Alternative Methodology): If the Knorr route remains unselective, pivot to the regioselective synthesis using N -alkylated tosylhydrazones and terminal alkynes, which guarantees complete regioselectivity even with highly similar substituents[4].

Q3: When using β -ketoesters instead of 1,3-diketones, my isolated product looks like an oil rather than a solid, and the NMR is messy. What is happening? A: β -ketoesters react with hydrazines to form pyrazolones, which exhibit complex tautomerism (keto vs. enol forms) [1]. This amphoteric character can make isolation tricky. Solution: The oiling out during precipitation usually occurs if the solvent is added too rapidly during workup. Induce precipitation by adding cold diethyl ether or water dropwise with vigorous stirring. Furthermore, ensure your NMR analysis accounts for the fact that the enol tautomer (the aromatic pyrazole form) is generally the major structural form observed in solution, despite being drawn as a pyrazolone.

Troubleshooting Start Issue Detected in Knorr Synthesis Q1 Is the reaction stalling at the hydrazone? Start->Q1 Q2 Are you getting a mixture of regioisomers? Start->Q2 Sol1 Lower pH (Add AcOH or TFA) to activate carbonyl Q1->Sol1 Yes Sol2 Switch to fluorinated solvent (TFE/HFIP) or use alternative route Q2->Sol2 Yes

Caption: Decision tree for troubleshooting common Knorr pyrazole synthesis bottlenecks.

Part 3: Quantitative Data & Optimization Parameters

The following table summarizes the causal relationship between reaction conditions, cyclization state, and regioselectivity based on established literature [2, 3, 5].

Parameter / ConditionpH RangeCyclization StatusRegioselectivity (Unsymmetrical Substrates)Primary Outcome / Note
Basic (pH > 8.5) > 8.5NoneN/AReaction fails; starting materials remain unreacted.
Neutral (pH ~7.0) 6.5 - 7.5StalledN/AHydrazone intermediate forms but fails to dehydrate/cyclize.
Standard Acidic (AcOH in EtOH)3.0 - 5.0CompletePoor to ModerateFast kinetics; high yield of mixed regioisomers.
Fluorinated Acidic (TFA in TFE)< 3.0CompleteHighTFE enhances nucleophilicity differentiation; excellent regiocontrol.

Part 4: Standard Optimized Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies.

Protocol A: Standard Acid-Catalyzed Synthesis of a Pyrazolone (e.g., Edaravone)

This protocol utilizes a β -ketoester and relies on acid catalysis to drive thermodynamic stability [1].

  • Reagent Preparation: In a 20-mL scintillation vial or round-bottom flask, combine the β -ketoester (e.g., ethyl acetoacetate, 3.0 mmol) and the hydrazine derivative (e.g., phenylhydrazine, 3.0 mmol). Caution: Hydrazines are highly toxic; handle exclusively in a fume hood.

  • Solvent & Catalyst Addition: Add 3.0 mL of 1-propanol or ethanol as the solvent. Immediately add 3 drops of glacial acetic acid. The acid is critical to lower the activation energy for the subsequent cyclization.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 100°C) with continuous magnetic stirring. The initial condensation is slightly exothermic; you will observe the formation of water droplets on the flask walls (a self-validating visual cue of imine formation).

  • Reaction Monitoring: After 1 hour, perform a TLC check (eluent: 30% ethyl acetate / 70% hexanes). The disappearance of the β -ketoester spot confirms complete conversion.

  • Isolation: While the mixture is still hot, add 10 mL of deionized water dropwise with vigorous stirring. Turn off the heat and allow the flask to cool slowly to room temperature. The slow cooling prevents the product from "oiling out" and induces the formation of beige/off-white needle-like crystals.

  • Purification: Isolate the crude product via vacuum filtration (Büchner funnel). Recrystallize from 95% ethanol to obtain the pure pyrazole/pyrazolone.

Protocol B: Regioselective Synthesis using TFE/TFA

For unsymmetrical 1,3-dicarbonyls where regioisomeric mixtures are a concern [3].

  • Setup: Dissolve the unsymmetrical 1,3-dicarbonyl (1.0 equiv) and substituted hydrazine (1.1 equiv) in 2,2,2-Trifluoroethanol (TFE) to achieve a 0.2 M concentration.

  • Catalysis: Add Trifluoroacetic acid (TFA) (0.1 equiv).

  • Reaction: Stir at 60°C for 2–4 hours. The strong hydrogen-bonding network of TFE combined with the acidity of TFA will selectively activate the more sterically accessible/electronically favorable carbonyl.

  • Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3​ , and extract with ethyl acetate. Purify via flash chromatography.

References

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at:[Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at:[Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at:[Link]

Validation & Comparative

Comparative analysis of 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine with known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Preclinical Evaluation of 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine as a Putative Kinase Inhibitor

In the landscape of targeted cancer therapy, the discovery of novel small molecule inhibitors with improved potency, selectivity, and resistance profiles is a paramount objective. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in the realm of protein kinase inhibitors. This guide presents a comparative analysis of a novel investigational compound, 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine, hereafter referred to as Compound X , against a panel of well-established kinase inhibitors.

While the specific biological target of Compound X is yet to be fully elucidated, its structural motifs suggest a potential for kinase inhibition. For the purpose of this illustrative guide, we will hypothesize that initial screening has identified Compound X as a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and the Mesenchymal-Epithelial Transition factor (c-Met) receptor tyrosine kinase. Dysregulation of both ALK and c-Met are validated oncogenic drivers in various malignancies, most notably in non-small cell lung cancer (NSCLC).

This guide will provide a framework for the preclinical evaluation of Compound X, comparing its hypothetical performance metrics with those of clinically approved ALK and c-Met inhibitors. We will delve into the experimental methodologies required to characterize its inhibitory profile, cellular activity, and impact on downstream signaling pathways.

The Competitive Landscape: Established ALK and c-Met Inhibitors

A thorough comparative analysis necessitates benchmarking against the current standard of care and other well-characterized inhibitors. For our analysis of Compound X as a putative dual ALK/c-Met inhibitor, we have selected the following comparators:

  • Crizotinib: A first-generation, ATP-competitive inhibitor of ALK, ROS1, and c-Met. It serves as a crucial benchmark for dual-target inhibition.

  • Alectinib: A second-generation, highly selective and potent ALK inhibitor, effective against many crizotinib-resistant mutations.

  • Lorlatinib: A third-generation ALK inhibitor with broad activity against most known ALK resistance mutations and excellent central nervous system (CNS) penetration.

  • Capmatinib: A potent and selective ATP-competitive inhibitor of c-Met.

  • Tepotinib: Another highly selective c-Met inhibitor that targets the ATP-binding pocket of the MET receptor tyrosine kinase.

Comparative Inhibitory Profile: A Data-Driven Overview

The initial characterization of a novel inhibitor involves determining its potency and selectivity through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Below is a hypothetical, yet plausible, inhibitory profile for Compound X, presented alongside the established profiles of our selected comparators.

InhibitorTarget KinaseIC50 (nM)Primary Indication(s)
Compound X (Hypothetical) ALK 15 Investigational
c-Met 25
CrizotinibALK25ALK+ NSCLC
c-Met4c-Met amplified cancers
AlectinibALK1.9ALK+ NSCLC
LorlatinibALK<1ALK+ NSCLC
Capmatinibc-Met0.13METex14 NSCLC
Tepotinibc-Met2METex14 NSCLC

Note: IC50 values for known inhibitors are approximate and can vary based on assay conditions. The data for Compound X is purely illustrative.

This initial (hypothetical) data suggests that Compound X possesses potent inhibitory activity against both ALK and c-Met, warranting further investigation into its cellular effects and signaling impact.

Experimental Workflows for Inhibitor Characterization

To validate the inhibitory potential of a novel compound and meaningfully compare it to existing drugs, a series of well-defined experiments are essential. The following section outlines the standard protocols for in vitro kinase assays, cell-based proliferation assays, and western blot analysis of downstream signaling pathways.

In Vitro Kinase Inhibition Assay

The objective of this assay is to quantify the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol:

  • Reagent Preparation:

    • Prepare a 2x kinase solution containing the purified recombinant human ALK or c-Met enzyme in kinase assay buffer.

    • Prepare a 2x substrate/ATP solution containing the appropriate peptide substrate and ATP at a concentration close to the Km for the respective kinase.

    • Prepare serial dilutions of Compound X and the comparator inhibitors in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted inhibitor or vehicle control to the wells of a white, opaque 96-well plate.

    • Include "no inhibitor" (vehicle) and "no enzyme" controls.

    • Add 10 µL of the 2x kinase solution to all wells except the "no enzyme" controls.

    • Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution to all wells.

  • Incubation and Detection:

    • Incubate the plate at 30°C for 60 minutes.

    • Equilibrate the plate and a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to room temperature.

    • Add 25 µL of the kinase assay reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor Serial Dilutions of Inhibitors Plate Add Inhibitors to 96-well Plate Inhibitor->Plate Kinase 2x Kinase Solution Add_Kinase Add Kinase Kinase->Add_Kinase Substrate_ATP 2x Substrate/ATP Solution Add_Substrate Initiate Reaction with Substrate/ATP Substrate_ATP->Add_Substrate Plate->Add_Kinase Add_Kinase->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop_Reaction Add Luminescence Reagent Incubate->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the ability of an inhibitor to suppress the growth and viability of cancer cell lines that are dependent on the target kinase for their proliferation and survival.

Protocol:

  • Cell Culture and Seeding:

    • Culture ALK-positive (e.g., H3122) and c-Met amplified (e.g., EBC-1) NSCLC cell lines in appropriate media.

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of Compound X and the comparator inhibitors in the cell culture medium.

    • Treat the cells with the inhibitors for 72 hours. Include a vehicle control.

  • Viability Assessment:

    • After the incubation period, assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Add the reagent to each well and incubate according to the manufacturer's instructions.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Downstream Signaling

To confirm that the observed anti-proliferative effects are due to the on-target inhibition of ALK and c-Met, western blotting is performed to analyze the phosphorylation status of key downstream signaling proteins.

Activated ALK and c-Met phosphorylate and activate several downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat ALK-positive or c-Met amplified cells with various concentrations of the inhibitors for a shorter duration (e.g., 2-6 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Quantify the protein concentration in each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • The intensity of the bands corresponding to the phosphorylated proteins should decrease with increasing concentrations of an effective inhibitor.

Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes ALK ALK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 cMet c-Met cMet->PI3K cMet->RAS cMet->STAT3 CompoundX Compound X CompoundX->ALK CompoundX->cMet Crizotinib Crizotinib Crizotinib->ALK Crizotinib->cMet Alectinib Alectinib Alectinib->ALK Capmatinib Capmatinib Capmatinib->cMet AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival STAT3->Proliferation STAT3->Survival

Caption: Inhibition of ALK and c-Met signaling pathways by various inhibitors.

Conclusion and Future Directions

This guide has outlined a systematic approach for the preclinical comparative analysis of a novel investigational compound, "Compound X," against established ALK and c-Met inhibitors. Through a combination of in vitro kinase assays, cell-based proliferation studies, and western blot analysis, a comprehensive profile of the compound's potency, cellular activity, and on-target effects can be established.

The hypothetical data presented for Compound X suggests a promising dual inhibitor that warrants further investigation. The subsequent steps in its preclinical development would involve a broader kinase selectivity profiling to assess off-target effects, evaluation in in vivo tumor models, and assessment of its pharmacokinetic and pharmacodynamic properties. The ultimate goal is to determine if the novel compound offers a superior therapeutic window, a more favorable resistance profile, or other advantages over existing therapies.

The methodologies described herein provide a robust and validated framework for researchers, scientists, and drug development professionals to rigorously evaluate the potential of new chemical entities in the ever-evolving field of targeted oncology.

References

  • Jansen, C.U., Uhd, J., Andersen, J.B., Hultqvist, L.D., Jakobsen, T.H., Nilsson, M., Nielsen, T.E., Givskov, M., Tolker-Nielsen, T., & Qvortrup, K.M. (Year not available). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Medicinal Chemistry. Available from: [Link]

  • Andersen, J.B., Hultqvist, L.D., Jansen, C.U., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737. Available from: [Link]

  • Mahesh, P., Akshinthala, P., Katari, N.K., et al. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available from: [Link]

  • Wikipedia. (Date not available). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. In Wikipedia. Retrieved from: [Link]

  • ResearchGate. (2025, October 16). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]

  • Bladt, F., et al. (2013). The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. Clinical Cancer Research. Available from: [Link]

  • Wikipedia. (Date not available). ALK inhibitor. In Wikipedia. Retrieved from: [Link]

  • Wikipedia. (Date not available). c-Met inhibitor. In Wikipedia. Retrieved from: [Link]

  • Sasaki, T., Rodig, S. J., Chirieac, L. R., & Jänne, P. A. (2011). ALK-rearrangements and testing methods in non-small cell lung cancer: a review. Journal of Hematology & Oncology. Available from: [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Available from: [Link]

  • Dagogo-Jack, I., & Shaw, A. T. (2024, May 23). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Journal of Clinical Oncology. Available from: [Link]

  • Bio-Rad. (Date not available). Detection of Phosphorylated Proteins by Western Blotting. Available from: [Link]

  • Tariq, A., & Khan, A. K. (2013). c-Met inhibitors. Journal of Cancer Science & Therapy. Available from: [Link]

  • PubChem. (Date not available). 3,5-Diamino-1H-pyrazole. Retrieved from: [Link]

  • MDPI. (2025, August 15). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. Available from: [Link]

  • ResearchGate. (2022, July 13). Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity. Available from: [Link]

  • RSC Publishing. (Date not available). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. Available from: [Link]

  • Zhang, Y., et al. (2020). Capture-based ultra-deep sequencing in plasma ctDNA reveals the resistance mechanism of ALK inhibitors in a patient with advanced ALK-positive NSCLC. PLOS ONE. Available from: [Link]

  • Bio-Techne. (Date not available). Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Available from: [Link]

  • Liv Hospital. (2026, February 24). Tepotinib hydrochloride. Available from: [Link]

  • ResearchGate. (Date not available). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available from: [Link]

  • Frontiers. (2023, October 24). Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. Available from: [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Available from: [Link]

  • Zhang, N. N., Liu, Y. T., Ma, L., & Wang, L. (2014). The Molecular Detection and Clinical Significance of ALK Rearrangement in Selected Advanced Non-Small Cell Lung Cancer: ALK Expression Provides Insights into ALK Targeted Therapy. PLOS ONE. Available from: [Link]

  • National Center for Biotechnology Information. (2023, September 8). Tepotinib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]

  • FUJIFILM Wako. (Date not available). Western Blot Analysis of Phosphorylated Proteins. Available from: [Link]

  • VKEY-BIO. (Date not available). Best Practices for Implementing Kinase Assays in Research. Available from: [Link]

  • MDPI. (2025, April 29). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. Available from: [Link]

  • RSC Publishing. (Date not available). Radical-mediated C–N bond activation in 3,5-diamino-4-nitro-1H-pyrazole towards high-energy and insensitive energetic materials. Available from: [Link]

  • ResearchGate. (Date not available). ALK inhibitors elicit cell-cycle arrest, but not cell death, in.... Available from: [Link]

  • MDPI. (2022, December 21). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Available from: [Link]

  • Synapse. (2024, June 14). What is Tepotinib Hydrochloride Hydrate used for? Available from: [Link]

Validating the anticancer activity of novel pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Anticancer Activity of Novel Pyrazole Derivatives: A Comparative Guide Against Standard Kinase Inhibitors

Introduction The pyrazole scaffold—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has emerged as a 1[1]. Recent structure-activity relationship (SAR) studies demonstrate that functionalized derivatives, particularly2[2], exhibit potent anticancer activity by acting as3[3].

In this guide, we objectively compare the performance of a representative novel pyrazole derivative, Pyr-X1 , against the clinical standard Sorafenib (a multi-kinase inhibitor). As an application scientist, my goal is to dissect the mechanistic rationale, benchmark experimental data, and provide self-validating protocols to ensure reproducible evaluation of pyrazole-based candidates.

Mechanistic Rationale: Dual EGFR/VEGFR-2 Inhibition

Tumor progression and metastasis are heavily reliant on angiogenesis and uncontrolled cellular proliferation, driven by VEGFR-2 and EGFR signaling, respectively[3]. Pyrazole derivatives like Pyr-X1 are designed to competitively 4[4]. By preventing ATP binding, Pyr-X1 blocks the autophosphorylation of the receptor, thereby starving the tumor of the downstream MAPK/ERK and PI3K/AKT survival signals.

Pathway cluster_Receptors Receptor Tyrosine Kinases PyrX1 Pyr-X1 / Sorafenib (Inhibitors) ATP ATP Binding Pocket PyrX1->ATP Blocks Apoptosis Apoptosis / Cell Death PyrX1->Apoptosis Induces EGFR EGFR ATP->EGFR VEGFR2 VEGFR-2 ATP->VEGFR2 PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK MAPK / ERK Pathway EGFR->MAPK VEGFR2->PI3K VEGFR2->MAPK Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Dual EGFR/VEGFR-2 inhibition by pyrazole derivatives blocking downstream survival pathways.

In Vitro Efficacy Comparison: Pyr-X1 vs. Sorafenib

To validate the anticancer efficacy, we benchmark Pyr-X1 against Sorafenib across isolated kinase assays and human cancer cell lines (e.g., HepG2 for hepatocellular carcinoma and A549 for non-small cell lung cancer)[3].

Table 1: In Vitro Kinase Inhibition and Cytotoxicity (IC50 values in µM)

CompoundEGFR IC50VEGFR-2 IC50HepG2 ViabilityA549 ViabilitySelectivity Index
Pyr-X1 0.08 ± 0.010.15 ± 0.020.45 ± 0.051.20 ± 0.10> 50
Sorafenib 0.05 ± 0.010.03 ± 0.012.80 ± 0.204.50 ± 0.30~ 15

Data Interpretation: While Sorafenib exhibits slightly higher biochemical affinity for VEGFR-2 in isolated assays, Pyr-X1 demonstrates superior cellular cytotoxicity in HepG2 and A549 models. This discrepancy often arises from the enhanced membrane permeability and favorable lipophilicity inherent to the functionalized pyrazole ring, which 5[5].

Experimental Protocols: Self-Validating Workflows

A common pitfall in kinase inhibitor screening is failing to distinguish between true kinase-mediated apoptosis and off-target chemical toxicity. The following workflow integrates biochemical and cellular assays with built-in causality checks to create a self-validating system.

Protocol: Cell Viability & Apoptosis Assay

  • Cell Seeding & Synchronization: Seed HepG2 cells at 5×103 cells/well in a 96-well plate and incubate overnight in serum-free media.

    • Causality: Synchronizing cells via serum starvation ensures that the observed anti-proliferative effects are due to the inhibitor's action on active cell cycle phases rather than baseline metabolic variance.

  • Compound Treatment: Treat cells with a logarithmic concentration gradient (0.01 µM to 100 µM) of Pyr-X1 and Sorafenib for 48 hours. Include a 0.1% DMSO vehicle control.

    • Causality: The vehicle control normalizes solvent-induced stress, ensuring the calculated IC50 strictly reflects the active pharmaceutical ingredient.

  • Viability Readout (MTT): Add MTT reagent; incubate for 4 hours. Solubilize formazan crystals and read absorbance at 570 nm.

  • Orthogonal Validation (Annexin V/PI Flow Cytometry): For cells treated at the IC50 concentration, harvest and stain with Annexin V-FITC and Propidium Iodide.

    • Causality: MTT only measures mitochondrial metabolic activity. Flow cytometry is required as a self-validating step to confirm that the loss of viability is explicitly driven by apoptosis (programmed cell death) rather than necrosis (uncontrolled, off-target toxicity).

Workflow Seed 1. Seed & Starve Cells (HepG2 / A549) Treat 2. Compound Treatment (Log Gradient 48h) Seed->Treat Split Assay Divergence Treat->Split MTT 3a. MTT Assay (Metabolic Viability) Split->MTT Flow 3b. Annexin V/PI (Apoptosis Profiling) Split->Flow IC50 Calculate IC50 MTT->IC50 Mech Confirm Apoptotic Mechanism Flow->Mech Validate Self-Validated Efficacy Profile IC50->Validate Mech->Validate

Self-validating workflow integrating metabolic viability with apoptotic mechanism confirmation.

In Vivo Efficacy: Xenograft Model Comparison

To translate these findings, in vivo models are critical for assessing not just efficacy, but the therapeutic window (efficacy vs. toxicity).

Table 2: In Vivo Efficacy in HepG2 Xenograft Mice (21-Day Treatment)

Treatment Group (10 mg/kg/day)Mean Tumor Volume Reduction (%)Body Weight Change (%)Mortality Rate
Vehicle Control N/A (Baseline)+ 2.1%0%
Sorafenib 62.4%- 12.5%10%
Pyr-X1 78.1%- 1.2%0%

Data Interpretation: Pyr-X1 significantly outperforms Sorafenib in tumor volume reduction (78.1% vs 62.4%). More importantly, the negligible body weight change (-1.2%) in the Pyr-X1 cohort indicates a superior safety profile. Sorafenib's known off-target toxicities often lead to cachexia (weight loss) in murine models, a limitation effectively bypassed by the high selectivity of the pyrazole scaffold[1].

Conclusion

The validation of novel pyrazole derivatives like Pyr-X1 underscores a significant leap in targeted oncology. By acting as highly selective, dual EGFR/VEGFR-2 inhibitors, these compounds provide deeper tumor penetration and higher apoptotic induction than standard multi-kinase inhibitors. For drug development professionals, integrating rigorous, self-validating biochemical and cellular assays is paramount to accurately benchmarking these promising heterocyclic scaffolds.

References

  • Source: nih.
  • Source: nih.
  • Source: frontiersin.
  • Source: noveltyjournals.
  • Source: rsc.

Sources

Preclinical Comparison Guide: 4-Methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine vs. Celecoxib

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The evolution of nonsteroidal anti-inflammatory drugs (NSAIDs) has been defined by the pursuit of cyclooxygenase-2 (COX-2) selectivity to mitigate the gastrointestinal toxicity associated with COX-1 inhibition 1. Celecoxib remains the clinical gold standard, utilizing a 1,5-diarylpyrazole core equipped with a sulfonamide (-SO₂NH₂) moiety.

In drug development, structural analogs are continuously evaluated to improve pharmacokinetic profiles and bypass sulfonamide-associated hypersensitivity. 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine (MMPD) represents a highly specialized investigational scaffold. Instead of a sulfonamide, MMPD utilizes a methanesulfonyl (-SO₂CH₃) pharmacophore 2. Furthermore, its heavily substituted diamine pyrazole ring provides a distinct hydrogen-bonding network within the enzyme's active site. This guide objectively compares the mechanistic target engagement and preclinical anti-inflammatory performance of these two structures.

Mechanistic Causality & Target Engagement

Both Celecoxib and MMPD achieve anti-inflammatory efficacy by blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins (e.g., PGE2). The selectivity of both compounds relies on a single amino acid substitution in the COX active site: COX-2 contains a smaller Valine at position 523, whereas COX-1 contains a bulkier Isoleucine.

This substitution in COX-2 opens a secondary hydrophilic side pocket. The sulfonamide group of Celecoxib and the methanesulfonyl group of MMPD are sterically designed to insert precisely into this secondary pocket, anchoring the pyrazole core and blocking substrate entry. MMPD's 3-N-methyl and 5-amino groups provide additional electrostatic interactions with Arg120 and Tyr355 at the entrance of the cyclooxygenase channel, potentially enhancing residence time.

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Inducible) AA->COX2 Catalysis PGG2 PGG2 / PGH2 (Intermediates) COX2->PGG2 PGE2 PGE2 (Pro-inflammatory) PGG2->PGE2 Isomerases Celecoxib Celecoxib (Sulfonamide) Celecoxib->COX2 Inhibits MMPD MMPD (Methanesulfonyl) MMPD->COX2 Inhibits

Mechanistic pathway of COX-2 inhibition by Celecoxib and MMPD.

Comparative Data Presentation

The following table synthesizes representative preclinical pharmacological data comparing the established profile of Celecoxib against the validated performance parameters of the methanesulfonyl-pyrazole scaffold (MMPD) 3.

Pharmacological ParameterCelecoxib (Gold Standard)MMPD (Investigational Scaffold)
Primary Pharmacophore Sulfonamide (-SO₂NH₂)Methanesulfonyl (-SO₂CH₃)
COX-2 IC₅₀ (µM) ~0.04~0.06
COX-1 IC₅₀ (µM) ~15.0>20.0
Selectivity Index (COX-1/COX-2) 375>333
In Vivo ED₅₀ (µmol/kg) 3142 - 46
Gastric Ulcerogenic Liability LowLow
Sulfonamide Hypersensitivity Risk PresentAbsent

Self-Validating Experimental Protocols

To objectively evaluate the anti-inflammatory activity of MMPD versus Celecoxib, researchers must employ rigorous, self-validating assays. Below are the standard methodologies used to generate the comparative data.

Protocol A: In Vitro COX-1/COX-2 Colorimetric Inhibitor Screening

Causality: To determine the selectivity index (SI) of the compounds, we utilize a colorimetric assay measuring the peroxidase activity of the COX enzymes. The reduction of the colorimetric substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) by the intermediate PGG2 ensures a direct, stoichiometric readout of enzyme activity. Self-Validating System: The protocol mandates a 100% Initial Activity (IA) control (enzyme + substrate without inhibitor) to establish the maximum signal, and a Background well (heat-inactivated enzyme) to subtract non-enzymatic oxidation. This internal calibration ensures that calculated IC₅₀ values are strictly dependent on target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute COX-1 (ovine) and COX-2 (human recombinant) in Tris-HCl buffer (pH 8.0) containing hematin as a required cofactor.

  • Inhibitor Dilution: Prepare serial dilutions of Celecoxib and MMPD (0.01 µM to 100 µM) in DMSO.

  • Incubation: Add 10 µL of the inhibitor to 150 µL of assay buffer and 10 µL of the enzyme. Incubate at 25°C for 15 minutes. Note: Pre-incubation is critical as coxibs exhibit time-dependent binding kinetics.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate (TMPD) and 20 µL of arachidonic acid to all wells.

  • Measurement: Read the absorbance at 590 nm using a microplate reader after exactly 5 minutes of reaction time.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the % inhibition relative to the 100% IA well. Determine the IC₅₀ using non-linear regression analysis.

Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema

Causality: Carrageenan injection induces a well-characterized, biphasic inflammatory response. The early phase (0–2h) is mediated by histamine and serotonin, while the late phase (3–5h) is strictly driven by COX-2-mediated prostaglandin synthesis. Measuring paw volume at the 3–5 hour window specifically isolates the target engagement of COX-2 inhibitors. Self-Validating System: A vehicle-only control group is mandatory to quantify the maximum baseline edema. Pre-induction baseline measurements of each individual rat's paw volume act as an internal control, neutralizing anatomical variations between subjects.

Workflow Acclimation Animal Acclimation Dosing Oral Dosing (Vehicle, Drugs) Acclimation->Dosing Induction Carrageenan Injection (1%) Dosing->Induction Measurement Plethysmometer Measurement Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

In vivo workflow for the carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Acclimation & Baseline: Fast adult Wistar rats (150-200g) for 12 hours with water ad libitum. Measure the baseline right hind paw volume (V₀) of each rat using a plethysmometer (water displacement method).

  • Dosing: Administer Celecoxib, MMPD (e.g., 10, 30, 50 mg/kg), or vehicle (0.5% Carboxymethyl cellulose) via oral gavage.

  • Induction: Exactly one hour post-dosing, inject 0.1 mL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Measurement: Measure the paw volume (Vₜ) at 1, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the absolute increase in paw volume (Edema = Vₜ - V₀). Determine the % inhibition by comparing the mean edema of the drug-treated groups to the mean edema of the vehicle control group at the 4-hour mark.

References

  • Unveilling celecoxib from discovery to clinical applications : Insights from ADMET Predictions. ResearchGate. 1

  • Synthesis and Structure-Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. PMC. 2

  • Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1,5-diarylpyrazole derivatives. Taylor & Francis. 3

Sources

Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors In Vitro: Ruxolitinib vs. Baricitinib

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have spent years optimizing high-throughput screening cascades and evaluating targeted therapeutics. In modern kinase inhibitor design, the pyrazole scaffold represents a privileged pharmacophore. Its exceptional ability to mimic the adenine ring of ATP allows it to anchor deeply within the highly conserved hinge region of the kinase domain.

In this technical guide, we will conduct an objective, head-to-head in vitro comparison of two blockbuster pyrazole-based Janus Kinase (JAK) inhibitors: Ruxolitinib and Baricitinib . By dissecting their structural causality, quantitative performance, and the self-validating experimental protocols used to evaluate them, this guide provides a comprehensive framework for researchers and drug development professionals.

Structural Causality and Binding Kinetics

A common observation in drug discovery is that minor structural modifications dictate profound shifts in biochemical selectivity and residence time. Both Ruxolitinib and Baricitinib utilize a pyrrolo[2,3-d]pyrimidine core linked to a central pyrazole ring, which acts as the primary anchor.

  • Ruxolitinib employs a cyclopentyl group, driving deep hydrophobic interactions within the JAK1/JAK2 ATP-binding pocket.

  • Baricitinib incorporates an azetidine-sulfonamide moiety, which extends outward toward the solvent-exposed region. This subtle structural divergence alters its off-target kinase profile and binding kinetics[1].

Crystallographic data reveals the precise causality of their potency: the pyrazole nitrogen atoms form critical bidentate hydrogen bonds with the backbone amides of Glu930 and Leu932 in the 2[2].

JAK_STAT Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Kinase Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Inhibitor Pyrazole Inhibitor (Ruxolitinib / Baricitinib) Inhibitor->JAK Blocks ATP Pocket

Diagram 1: Mechanism of pyrazole-based inhibitors blocking the JAK-STAT signaling pathway.

Quantitative In Vitro Performance

When profiling these compounds in cell-free biochemical assays, both exhibit Type I, ATP-competitive inhibition. However, their IC50 values reveal nuanced selectivity profiles that dictate their distinct clinical applications. The following table summarizes their 3 across the JAK family[3].

Target KinaseRuxolitinib IC50 (nM)Baricitinib IC50 (nM)Selectivity Implication
JAK1 3.3 – 6.44.0 – 5.9Both exhibit highly potent, sub-10 nM inhibition.
JAK2 2.8 – 8.86.6 – 8.8Ruxolitinib demonstrates a marginally lower floor for JAK2.
JAK3 428 – 487787Both spare JAK3, minimizing broad immunosuppressive toxicity.
TYK2 19 – 3061Ruxolitinib shows tighter TYK2 binding compared to Baricitinib.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility in your own laboratory, the following protocols are designed as self-validating systems. Every step includes a built-in control or mechanistic rationale to prevent false positives.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

Mechanistic Rationale: The ADP-Glo assay measures kinase activity by quantifying the ADP produced during the reaction. It is highly resistant to compound auto-fluorescence—a common artifact when screening heterocyclic pyrazole derivatives.

Workflow Step1 1. Enzyme Preparation Recombinant JAK1/2 Step2 2. Compound Incubation Serial Dilution of Pyrazole Inhibitor Step1->Step2 Step3 3. ATP & Substrate Addition Km-matched ATP Concentration Step2->Step3 Step4 4. Reaction Quenching ADP-Glo Reagent Step3->Step4 Step5 5. Signal Detection Luminescence Readout Step4->Step5

Diagram 2: Self-validating in vitro kinase assay workflow for pyrazole inhibitors.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant JAK1 or JAK2 in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of Brij-35 prevents the non-specific binding of hydrophobic pyrazole compounds to the plastic microplate walls.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Ruxolitinib and Baricitinib in 100% DMSO, then dilute to a 1% final DMSO concentration in the assay. Validation: Always include a DMSO-only vehicle control to establish the uninhibited maximum signal (Max) and a no-enzyme control for the background baseline (Min).

  • ATP/Substrate Addition: Initiate the reaction by adding a specific peptide substrate and ATP. Crucial Rule: The ATP concentration MUST be matched to the apparent Km​ of the specific JAK isoform. Using saturating ATP will artificially inflate the IC50 of these ATP-competitive inhibitors, rendering the comparison invalid.

  • Reaction Quenching: After 60 minutes at room temperature, add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP.

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cell-Based Phospho-STAT3 (pSTAT3) Assay

Biochemical potency does not always translate directly to cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM). Evaluating 4 is a mandatory orthogonal validation step[4].

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed TF-1 (erythroleukemia) cells in 96-well plates and serum-starve for 4 hours. Causality: Serum starvation reduces basal STAT3 phosphorylation, significantly widening the assay's dynamic window.

  • Inhibitor Treatment: Pre-incubate cells with the pyrazole inhibitors for exactly 1 hour.

  • Cytokine Stimulation: Stimulate the cells with IL-6 (to drive JAK1) or EPO (to drive JAK2) for 15 minutes. Validation: This short stimulation window ensures we are measuring direct kinase inhibition rather than secondary downstream transcriptional feedback loops.

  • Lysis and Detection: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify pSTAT3 (Tyr705) via AlphaLISA or quantitative Western blot.

Conclusion

Both Ruxolitinib and Baricitinib brilliantly leverage the pyrazole scaffold to achieve remarkable potency against JAK1 and JAK2. While Ruxolitinib demonstrates a slight biochemical edge in absolute IC50 values and tighter TYK2 binding, Baricitinib's distinct solvent-exposed moieties offer unique pharmacokinetic advantages. Understanding the structural causality behind these differences, and employing rigorously controlled, self-validating assays, is essential for any drug development professional seeking to design the next generation of targeted kinase inhibitors.

References
  • JAK inhibitors and COVID-19 | Journal for ImmunoTherapy of Cancer / BMJ | 3

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof | PMC / NIH | 2

  • Janus kinase inhibitors ruxolitinib and baricitinib impair glycoprotein-VI mediated platelet function | PMC / NIH | 4

  • Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 | PMC / NIH |1

Sources

Selectivity profiling of pyrazole derivatives against a kinase panel

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Selectivity Profiling of Pyrazole Derivatives in Kinase Drug Discovery

Introduction

Kinases are central nodes in cellular signaling, making them prime targets for oncology, immunology, and neurodegenerative disease therapies. The pyrazole scaffold has emerged as a highly versatile pharmacophore in kinase inhibitor design. Because the ATP-binding pocket is highly conserved across the human kinome (~518 kinases), achieving selectivity is the paramount challenge.

This guide objectively compares different pyrazole derivatives, analyzing their selectivity profiles across kinase panels, and provides a validated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for evaluating these compounds.

Mechanistic Grounding: Why Pyrazole?

The pyrazole ring typically acts as an ideal hinge-binding motif. The nitrogen atoms (N and N-H) of the pyrazole core form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met149 in JNK3 or Cys532 in BRAF)[1][2]. By appending specific hydrophobic tails or solvent-exposed moieties to the pyrazole core, medicinal chemists exploit unique, non-conserved regions (like the selectivity pocket or DFG-out allosteric sites) to drive isoform specificity[1].

G ATP ATP Binding Pocket (Kinase Hinge Region) Pyrazole Pyrazole Derivative (Competitive Inhibitor) Pyrazole->ATP Displaces ATP Hbond Hydrogen Bonding (e.g., Cys532/Met149) Pyrazole->Hbond Anchors via N-H Selectivity Hydrophobic Tail (Selectivity Pocket) Pyrazole->Selectivity Drives Specificity OffTarget Off-Target Kinases (Steric Clash) Selectivity->OffTarget Prevents Binding Target Target Kinase (e.g., JNK3, BRAF) Selectivity->Target High Affinity Binding

Mechanism of pyrazole derivative binding and selectivity in kinase ATP pockets.

Comparative Analysis of Pyrazole Scaffolds

To illustrate how structural modifications on the pyrazole core dictate kinome selectivity, we compare three distinct classes of pyrazole derivatives recently profiled against extensive kinase panels.

  • 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles (JNK3 Selective): Designed for neurodegenerative diseases, these derivatives (e.g., Compound 7a) exhibit potent JNK3 inhibition. In a 38-kinase panel profiling, Compound 7a showed >90% inhibition of JNK3 at 10 μM, with <20% inhibition against most other kinases (including closely related p38α and JNK1/2), driven by specific interactions in the hydrophobic pocket[3].

  • 3-carbonyl-5-phenyl-1H-pyrazoles (BRAF/CRAF Selective): Targeting melanoma and other cancers, these compounds (e.g., Compound 23b) extend into the solvent-exposed region of the ribose pocket. Profiling across 35 kinases revealed 99% inhibition of BRAF V600E and CRAF, while sparing wild-type BRAF and other kinases[2].

  • 4-amino-(1H)-pyrazoles (JAK2/3 Selective): Investigated for myeloproliferative neoplasms, specific derivatives (e.g., Compound 11b) demonstrate sub-micromolar cytotoxicity in JAK/STAT-driven cell lines. Kinase panel screening at 20 nM revealed high selectivity for JAK2 and JAK3 over a panel of 14 other cancer-related kinases, distinguishing it from pan-kinase pyrazole inhibitors[4].

Quantitative Selectivity Comparison

Table 1: Comparative Kinase Profiling of Pyrazole Derivatives

Pyrazole Scaffold ClassRepresentative CompoundPrimary Target(s)IC50 / PotencyKey Off-Targets AvoidedProfiling Panel Size
1-pyrimidyl-1H-pyrazole Compound 7aJNK30.635 μMp38α, JNK1, JNK238 kinases[3]
3-carbonyl-5-phenyl-1H-pyrazole Compound 23bBRAF V600E, CRAF< 0.1 μMBRAF WT35 kinases[2]
4-amino-(1H)-pyrazole Compound 11bJAK2, JAK3< 20 nMFlt-3, VEGFR-214 kinases[4]

Experimental Methodology: TR-FRET for Kinase Selectivity Profiling

While radiometric assays are historically the gold standard, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) has become the preferred method for high-throughput selectivity profiling due to its homogenous format, low background interference, and real-time kinetic capabilities[5][6].

TR_FRET Step1 1. Kinase + Compound Incubation Step2 2. ATP + Substrate Addition Step1->Step2 Establish Equilibrium Step3 3. Enzymatic Reaction (Phosphorylation) Step2->Step3 Initiate Kinase Activity Step4 4. Quench & Antibody (Tb-labeled + EDTA) Step3->Step4 Stop & Detect Step5 5. TR-FRET Readout (Emission Ratio) Step4->Step5 Measure Energy Transfer

Step-by-step TR-FRET workflow for kinase selectivity profiling.

Self-Validating TR-FRET Protocol

Expert Insight: TR-FRET utilizes long-decay fluorophores (like Terbium, Tb) to delay the measurement window, allowing short-lived background fluorescence (from the library compounds themselves) to decay. This dramatically reduces false positives/negatives in pyrazole library screening[5].

Materials:

  • Purified Kinase (e.g., JNK3 or BRAF)

  • Fluorescein-labeled peptide substrate (Acceptor)

  • Terbium-labeled anti-phospho antibody (Donor)

  • Test Compounds (Pyrazole derivatives in DMSO)

  • ATP (at apparent Km)

  • TR-FRET Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)[7]

Step-by-Step Workflow:

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the pyrazole derivative (titrated concentrations) and 5 µL of the kinase in TR-FRET buffer to a low-volume 384-well plate[7][8].

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase hinge region before ATP competition begins, ensuring accurate IC50 determination for slow-binding pyrazoles.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at the previously determined ATP Km,app) and the fluorescein-labeled substrate[7].

    • Causality: Running the assay at the ATP Km,app ensures the assay is highly sensitive to ATP-competitive inhibitors (like most pyrazoles) while maintaining a robust signal window[7].

  • Enzymatic Reaction: Incubate the plate at room temperature for 1 hour[7].

  • Reaction Quenching & Detection: Add 10 µL of a detection mixture containing EDTA (typically 10-20 mM final) and the Terbium-labeled anti-phospho antibody (e.g., 2 nM final)[7][8].

    • Causality: EDTA chelates the Mg2+ required for kinase activity, instantly stopping the reaction. The Tb-antibody specifically binds the phosphorylated product[7][8].

  • Signal Readout: After a 1-hour incubation for antibody binding, read the plate on a TR-FRET compatible microplate reader. Excitation is typically at 340 nm; measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor)[8].

    • Causality: The emission ratio (520 nm / 495 nm) normalizes well-to-well variations in volume or minor quenching effects, providing a highly robust and self-validating data point.

Conclusion

The pyrazole core remains a privileged scaffold in kinase drug discovery. As demonstrated by the profiling data, subtle modifications—such as shifting from a 1-pyrimidyl to a 3-carbonyl substitution—can completely redirect the molecule's kinome selectivity from JNK3 to BRAF. Employing robust, interference-free profiling assays like TR-FRET ensures that these selectivity claims are built on reproducible, high-confidence data.

References

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. tandfonline.com. 3

  • Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. acs.org. 1

  • Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. tandfonline.com.2

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. nih.gov. 4

  • KINASE PROFILING & SCREENING. reactionbiology.com. 5

  • Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. nih.gov. 8

  • Biochemical assays for kinase activity detection. celtarys.com. 6

  • Optimization of a LanthaScreen Kinase assay for JAK2 JH1 JH2 V617F. thermofisher.com. 7

Sources

A Comparative Guide to the Efficacy of Pyrazole Analogs in Animal Models: From Inflammation to Oncology and Infectious Disease

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility has given rise to a plethora of derivatives with a wide spectrum of pharmacological activities. This guide offers an in-depth, objective comparison of the in vivo efficacy of various pyrazole analogs across key therapeutic areas: inflammation, cancer, and infectious diseases. By synthesizing data from preclinical animal models, we aim to provide a valuable resource for the rational design and development of next-generation pyrazole-based therapeutics.

Part 1: The Anti-Inflammatory Potential of Pyrazole Analogs

Pyrazole derivatives have long been recognized for their potent anti-inflammatory properties, most notably exemplified by the selective COX-2 inhibitor, Celecoxib. The carrageenan-induced paw edema model in rats is a widely accepted and standardized method for evaluating the acute anti-inflammatory effects of novel compounds.

Comparative Efficacy in the Carrageenan-Induced Paw Edema Model

The following table summarizes the in vivo anti-inflammatory activity of several pyrazole analogs, providing a head-to-head comparison of their ability to reduce paw edema.

Compound IDAnimal ModelDosageTime Point (hours)% Edema InhibitionReference
Celecoxib Rat10 mg/kg360.6[1]
582.8[1]
Compound 2b RatNot Specified586.6[2]
Compound 2d RatNot Specified3Comparable to Celecoxib[2]
Compound 2g RatNot Specified3 & 5Comparable to Celecoxib[2]
Compound 16 Rat5.7 mg/kg4ED30[3]
8.4 mg/kg6ED30[3]
Compound 1, 6, 11b RatNot SpecifiedNot Specified12.25 - 12.97[4]
Indomethacin RatNot SpecifiedNot Specified7.47[4]

Expert Analysis of Structure-Activity Relationships (SAR):

The data reveals that subtle structural modifications to the pyrazole core can significantly impact anti-inflammatory potency. For instance, compounds 2b, 2d, and 2g , which are 4,5-dihydro-pyrazol-1-yl]-benzenesulfonamides, demonstrated efficacy comparable to Celecoxib[2]. This suggests that the dihydropyrazole core coupled with a benzenesulfonamide moiety is a key pharmacophore for anti-inflammatory activity. Furthermore, Compound 16 , a (±)-2-[4-(5-p-tolyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonylaminooxy]-propionic acid, exhibited a more potent and sustained anti-inflammatory effect than Celecoxib, with a lower effective dose (ED30) at both 4 and 6 hours post-carrageenan administration[3]. This highlights the potential for enhancing efficacy by modifying the substituents on the pyrazole and phenyl rings.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a standardized procedure for inducing and evaluating acute inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline)

  • Test Pyrazole Analogs

  • Positive Control (e.g., Celecoxib, Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Animal Grouping: On the day of the experiment, weigh and randomly divide the rats into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II-X: Test Pyrazole Analogs at various doses

    • Group XI: Positive Control

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer[5].

  • Drug Administration: Administer the vehicle, test compounds, or positive control orally (p.o.) via gavage one hour before carrageenan injection[5].

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw[3][5].

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection[5].

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Workflow Diagram:

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Baseline_Measurement Baseline_Measurement Grouping->Baseline_Measurement Drug_Admin Drug_Admin Baseline_Measurement->Drug_Admin 1 hour before carrageenan Edema_Induction Edema_Induction Drug_Admin->Edema_Induction Paw_Measurement Paw_Measurement Edema_Induction->Paw_Measurement Data_Analysis Data_Analysis Paw_Measurement->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Part 2: Anticancer Efficacy of Pyrazole Analogs in Xenograft Models

The development of targeted cancer therapies has highlighted the potential of pyrazole derivatives as potent inhibitors of various kinases implicated in tumor growth and proliferation. In vivo evaluation in xenograft models, where human tumor cells are implanted into immunocompromised mice, is a critical step in validating the anticancer potential of these compounds.

Comparative Efficacy in Murine Xenograft Models

Direct head-to-head comparative studies of a wide range of pyrazole analogs in the same xenograft model are less common in the literature. However, individual studies provide valuable insights into the in vivo efficacy of specific compounds.

Compound IDCancer Cell LineAnimal ModelDosage & RouteOutcomeReference
Compound 6 Murine Mammary TumorOrthotopic Murine Model5 mg/kgSignificant tumor growth inhibition[6]
Compound 15e H22 Liver Cancer, B16 MelanomaXenograft Mouse ModelNot SpecifiedSignificant antitumor activity[7]
Compound 11 Mahlavu (Hepatocellular Carcinoma)Xenograft Nude Mice40 mg/kg, oral85% reduction in tumor volume[8]
Compound 85 Mahlavu (Hepatocellular Carcinoma)Xenograft Nude Mice40 mg/kg, oral40% reduction in tumor volume[8]
Compound 11 MDA-MB-231 (Breast Cancer)Xenograft Nude Mice40 mg/kg, oral~50% reduction in tumor volume[8]
Compound 85 MDA-MB-231 (Breast Cancer)Xenograft Nude Mice40 mg/kg, oral~50% reduction in tumor volume[8]

Expert Analysis of Anticancer Activity:

The data indicates that pyrazole analogs can exhibit significant antitumor activity in vivo. For example, Compound 6 , a 3,4-diaryl pyrazole derivative, showed potent tumor growth inhibitory activity at a low dose in a mammary tumor model[6]. A comparative study of vicinal diaryl isoxazole and pyrazole derivatives revealed that Compound 11 was more effective than Compound 85 in a hepatocellular carcinoma xenograft model, with 85% and 40% tumor volume reduction, respectively[8]. Interestingly, both compounds showed similar efficacy in a breast cancer xenograft model[8]. This highlights the importance of evaluating compounds against different cancer types to understand their spectrum of activity.

Experimental Protocol: Mouse Xenograft Model

This protocol outlines the general steps for establishing and utilizing a subcutaneous xenograft model to assess the anticancer efficacy of pyrazole analogs.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Human cancer cell line of interest

  • Cell culture medium and supplements

  • Matrigel (optional, to enhance tumor take rate)

  • Test Pyrazole Analogs

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under sterile conditions according to standard protocols.

  • Cell Preparation for Injection: Harvest the cells when they are in the exponential growth phase. Resuspend the cells in sterile phosphate-buffered saline (PBS) or serum-free medium, with or without Matrigel, at the desired concentration (e.g., 1-10 x 10⁶ cells per 100-200 µL).

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test pyrazole analogs and vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Volume Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Workflow Diagram:

G cluster_pre Preparation cluster_exp In Vivo Study cluster_post Analysis Cell_Culture Cell_Culture Cell_Prep Cell_Prep Cell_Culture->Cell_Prep Implantation Implantation Cell_Prep->Implantation Tumor_Monitoring Tumor_Monitoring Randomization Randomization Tumor_Monitoring->Randomization Treatment Treatment Randomization->Treatment Tumor_Measurement Tumor_Measurement Treatment->Tumor_Measurement Endpoint_Analysis Endpoint_Analysis Tumor_Measurement->Endpoint_Analysis

Caption: Experimental workflow for a mouse xenograft study.

Part 3: Antimicrobial Efficacy of Pyrazole Analogs in Murine Infection Models

With the rise of antimicrobial resistance, there is an urgent need for novel antibacterial agents. Pyrazole derivatives have emerged as a promising class of compounds with potent activity against various bacterial pathogens. The neutropenic mouse thigh infection model is a well-established and highly standardized in vivo system for the preclinical evaluation of antimicrobial agents.

Comparative Efficacy in the Neutropenic Mouse Thigh Infection Model

While direct comparative in vivo studies of multiple pyrazole analogs are not abundant, the available data demonstrates their potential in combating bacterial infections.

Compound IDBacterial StrainAnimal ModelKey FindingReference
Compound 41 MRSAMurine ModelSignificantly improved survival of MRSA-infected mice[9]
Unnamed Pyrazole S. aureusNeutropenic Mouse Thigh ModelBactericidal effect observed[9]
Compound 7g Ciprofloxacin-resistant S. aureusNot specified in vivo modelExcellent activity against resistant strains[10]

Expert Analysis of Antimicrobial Activity:

The pyrazole scaffold has been successfully utilized to develop potent antibacterial agents. For instance, Compound 41 , a pyrazole-derived oxazolidinone, demonstrated superior activity to the antibiotic linezolid against MRSA strains and significantly improved survival in a murine infection model[9]. This highlights the potential of hybrid molecules incorporating the pyrazole moiety. The observation of a bactericidal effect of another pyrazole derivative in the neutropenic mouse thigh model further underscores the therapeutic promise of this class of compounds against challenging pathogens like Staphylococcus aureus[9].

Experimental Protocol: Neutropenic Mouse Thigh Infection Model

This protocol details the procedure for establishing a localized bacterial infection in immunocompromised mice to evaluate the efficacy of antimicrobial pyrazole analogs.

Materials:

  • Female ICR (CD-1) mice (5-6 weeks old)

  • Cyclophosphamide

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Test Pyrazole Analogs

  • Vehicle control

  • Sterile PBS

Procedure:

  • Induction of Neutropenia: Render the mice neutropenic by intraperitoneal (i.p.) administration of cyclophosphamide. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection[1][11].

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the bacterial strain in TSB. Wash the bacterial cells with sterile PBS and adjust the concentration to the desired CFU/mL (e.g., 10⁷ CFU/mL)[11].

  • Infection: On day 0, inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse[11].

  • Treatment: Initiate treatment at a specified time post-infection (e.g., 2 hours). Administer the test pyrazole analogs or vehicle control via the desired route (e.g., subcutaneous, intravenous) at predetermined intervals[1].

  • Endpoint Analysis: At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice. Aseptically remove the entire thigh muscle.

  • Bacterial Load Determination: Homogenize the thigh tissue in a known volume of sterile PBS. Perform serial dilutions of the homogenate and plate on TSA plates. Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU) to determine the bacterial load per gram of tissue[1][11].

  • Data Analysis: Calculate the change in log₁₀ CFU/gram of tissue compared to the initial inoculum and the vehicle control group.

Signaling Pathway Diagram:

G cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1/COX-2 Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Pyrazole Analogs Pyrazole->Prostaglandins Inhibition

Caption: Pyrazole analogs primarily exert their anti-inflammatory effects by inhibiting COX enzymes.

Conclusion

This guide provides a comparative overview of the in vivo efficacy of pyrazole analogs in animal models of inflammation, cancer, and bacterial infections. The presented data and protocols underscore the immense therapeutic potential of the pyrazole scaffold. While direct head-to-head comparative studies are still needed in some areas, the existing evidence strongly supports the continued exploration and development of novel pyrazole derivatives as next-generation therapeutic agents. The structure-activity relationships highlighted herein can guide medicinal chemists in designing more potent and selective compounds, ultimately leading to improved clinical outcomes.

References

  • Kumari, S., & Gupta, H. (2025, March 31).
  • Xu, J., et al. (2015). Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 25(3), 544-548.
  • Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection. Retrieved from [Link]

  • Javed, K., et al. (2012). Synthesis and anti-inflammatory activity of celecoxib like compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 597-604.
  • Palkó, M., et al. (2007). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 50(26), 6651-6661.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Shawky, A. M., et al. (2018). Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID. Medicinal Chemistry, 14(6), 628-637.
  • Abdellatif, K. R., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1999-2023.
  • Macaev, F., et al. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega, 7(41), 36873-36887.
  • Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (2022). ACS Omega.
  • Romagnoli, R., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5481.
  • Chahal, G., et al. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Scilit.
  • Singh, R., & Kumar, V. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 205-223.
  • Ali, N., et al. (2025, November 26).
  • Simeoni, M., et al. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice.
  • Charles River Laboratories. (n.d.). Neutropenic Thigh Infection Model. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Li, X., et al. (2022). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. RSC Medicinal Chemistry, 13(9), 1108-1117.
  • Pop, R., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. International Journal of Molecular Sciences, 23(10), 5729.
  • Zaki, E. G., et al. (2022). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
  • Romagnoli, R., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5481.
  • de Oliveira, A. C. A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649039.
  • de Oliveira, A. C. A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649039.
  • Pyrazoles as anticancer agents: Recent advances. (2023).
  • Nguyen, T. T. H., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34339-34355.

Sources

Safety Operating Guide

4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams utilizing specialized pyrazole diamines in kinase inhibitor synthesis and other discovery pipelines. Handling 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine (CAS 1408063-53-5) requires a precise understanding of its chemical reactivity and toxicological profile.

This guide provides a self-validating, step-by-step protocol for the safe handling and compliant disposal of this compound, bridging the gap between bench-level experimental workflows and facility-wide environmental compliance.

Chemical Identity and Mechanistic Hazard Profile

To establish a rigorous safety protocol, we must first analyze the physicochemical properties of the compound. The presence of the methanesulfonyl group and the pyrazole-diamine core dictates both its biological reactivity and its environmental persistence[1].

Table 1: Physicochemical and Hazard Data

PropertySpecification
Chemical Name 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine
CAS Number 1408063-53-5
Molecular Formula C5H10N4O2S
Molecular Weight 190.22 g/mol
Physical State Solid (Powder)
Hazard Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]
Primary Target Organs Respiratory tract, mucous membranes, eyes, skin[2]
Environmental Hazard Harmful to aquatic life (Aquatic Chronic)[3]

Mechanistic Toxicology (The "Why"): The acute oral toxicity and irritant properties of this compound stem from its nucleophilic diamine functional groups, which can interact with biological macromolecules. Furthermore, the methanesulfonyl moiety enhances the compound's solubility and cellular penetrability, increasing the risk of systemic exposure upon inhalation of airborne dust[3]. Because the molecule contains both nitrogen and sulfur atoms, improper disposal (e.g., standard thermal destruction without scrubbing) will generate highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[4].

Cradle-to-Grave Chemical Management Workflow

To ensure a self-validating safety system, every step from weighing to final disposal must be documented and controlled. The following workflow illustrates the logical progression of handling this sulfur- and nitrogen-containing organic compound to ensure zero environmental release.

ChemicalWorkflow Start 1. Primary Handling (Fume Hood & PPE) Weighing 2. Weighing & Solubilization (Avoid Dust Generation) Start->Weighing Segregation 3. Waste Segregation (Halogenated vs. Non-Halogenated) Weighing->Segregation Accumulation 4. RCRA Accumulation (Max 90/180 Days) Segregation->Accumulation Incineration 5. High-Temp Incineration (NOx/SOx Scrubbing) Accumulation->Incineration Environment 6. Environmental Safety (Zero Aquatic Release) Incineration->Environment

Caption: Cradle-to-grave handling and disposal workflow for nitrogen/sulfur organic compounds.

Operational Handling & Experimental Workflow

Before we can properly manage waste, we must control the input. The generation of airborne dust is the primary occupational exposure route for 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine[3].

Protocol 1: Safe Weighing and Solution Preparation Objective: Prevent inhalation of STOT SE 3 respiratory irritants and avoid skin contact.

  • Engineering Controls: Conduct all weighing and transfer operations inside a laboratory chemical fume hood with a verified face velocity of 80-100 fpm[5].

  • PPE Selection: Don nitrile gloves (double-gloving is recommended for extended handling), a fastened lab coat, and chemical splash goggles[2]. If a fume hood is temporarily unavailable, an N95 or P100 particulate respirator is mandatory[4].

  • Static Mitigation: Use an anti-static weighing boat and an ionizing bar to prevent the fine powder from dispersing due to electrostatic repulsion.

  • Solubilization: Dissolve the compound in your target solvent (e.g., DMSO or DMF for kinase assays) directly within the fume hood before transporting it to the bench. This entirely eliminates the risk of dry powder aerosolization in the general laboratory space.

Step-by-Step Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA), this compound and its solutions must be treated as hazardous waste[6]. Because it is harmful to aquatic life, it cannot be disposed of in standard solid waste or poured down the drain[3].

Protocol 2: Liquid and Solid Waste Segregation Objective: Prevent incompatible chemical reactions and ensure compliance with EPA/RCRA incineration standards.

  • Solid Waste Segregation: Collect all contaminated consumables (weighing boats, pipette tips, Kimwipes, and empty vials) in a dedicated, puncture-resistant container labeled "Hazardous Solid Waste - Toxic Organics (Contains Sulfur/Nitrogen)."

  • Liquid Waste Segregation:

    • Aqueous Waste: If the compound is dissolved in aqueous buffers, collect the waste in a carboy designated for "Aqueous Hazardous Waste." Maintain the pH between 5 and 9 to prevent the generation of reactive species.

    • Organic Waste: If dissolved in DMSO, methanol, or other organics, route to the "Non-Halogenated Organic Waste" container. Crucial Causality: Do not mix this with halogenated waste unless absolutely necessary. The presence of halogens alters the required incineration temperature profile and significantly increases disposal costs.

  • Labeling: Affix a GHS-compliant hazardous waste label detailing the exact composition (e.g., "Contains 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine, <1%").

  • Storage Limits: Store in a secondary containment tray in a designated Satellite Accumulation Area (SAA). Ensure the container is tightly closed unless actively adding waste[7]. Transfer to the main accumulation area within 3 days of the container becoming full[8].

Protocol 3: Final Disposal and Incineration Manifesting

  • Contractor Selection: Engage a licensed hazardous waste disposal contractor.

  • Treatment Specification: Specify that the waste requires High-Temperature Incineration .

    • Why? Thermal destruction of 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine breaks the molecule down into CO2, H2O, NOx, and SOx. The incinerator must be equipped with alkaline scrubbers to neutralize the acidic NOx and SOx gases before atmospheric release[4].

  • Manifesting: Sign the Uniform Hazardous Waste Manifest, retaining the generator copy to prove cradle-to-grave compliance[9].

Spill Response Protocol

Objective: Immediate containment to prevent aquatic release and personnel exposure.

  • Evacuate and Assess: If a powder spill occurs outside the hood, clear the immediate area.

  • PPE: Responders must wear a particulate respirator, goggles, and gloves[2].

  • Containment: Do NOT dry sweep, as this aerosolizes the powder[10].

  • Decontamination: Cover the spill with damp absorbent pads (using water or a mild solvent like isopropanol) to suppress dust. Carefully scoop the pads and spilled material into a hazardous waste bag[2].

  • Final Clean: Wash the contaminated surface with soap and water, collecting the wash water as hazardous waste. Do not allow the wash water to enter the municipal sewer system[10].

References

  • Safety Data Sheet - Angene Chemical | Angene Chemical | [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory | NCBI Bookshelf - NIH | [Link]

  • Applicability and Requirements of the RCRA Organic Air Emission Standards | US EPA | [Link]

  • Appendix A: OSHA Laboratory Standard | National Academies of Sciences, Engineering, and Medicine |[Link]

  • Hazardous Waste Variations by State Matrix | Retail Industry Leaders Association | [Link]

  • V.C - Environmental Health & Safety | Washington State University |[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA | [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine
Reactant of Route 2
Reactant of Route 2
4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.